2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
Description
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Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-12-9(14)5-7-6-13-4-2-1-3-8(13)11-7/h1-4,6H,5,10H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNWRPRNMPQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
The following technical guide details the spectroscopic characterization of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide , a critical intermediate scaffold in medicinal chemistry.
This guide is structured to serve as an authoritative protocol for verifying the identity, purity, and structural conformation of this specific chemical entity.
Executive Summary
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide (Molecular Formula:
Precise spectroscopic characterization is required to distinguish it from common synthetic by-products, specifically the ethyl ester precursor (incomplete hydrazinolysis) and bis-hydrazide dimers . This guide outlines a multi-modal spectroscopic workflow to validate the structure through NMR, IR, and Mass Spectrometry.
Molecular Architecture & Theoretical Basis
Understanding the molecule's connectivity is a prerequisite for accurate peak assignment.
-
Core Scaffold : The Imidazo[1,2-a]pyridine ring is a 10-
electron aromatic system.[3] It is electron-rich, particularly at the C-3 position. -
Linker : A methylene bridge (
) connects the C-2 position of the ring to the carbonyl. This breaks conjugation between the ring and the hydrazide, affecting chemical shifts. -
Functional Group : The Acetohydrazide (
) moiety acts as a hydrogen bond donor/acceptor and is the primary site for further derivatization (e.g., Schiff base formation).
Structural Diagram (Graphviz)
The following diagram illustrates the structural connectivity and numbering scheme used for assignment.
Caption: Structural segmentation of the target molecule for spectroscopic assignment.
Synthesis Context & Impurity Profiling
To interpret spectra accurately, one must anticipate impurities derived from the standard synthetic route:
-
Condensation : 2-Aminopyridine +
-bromoacetoacetate Imidazo[1,2-a]pyridine-2-acetate (Ester). -
Hydrazinolysis : Ester + Hydrazine Hydrate
Target Hydrazide .
Critical Impurities to Watch:
-
Unreacted Ester : Look for
quartet/triplet in H NMR. -
Hydrazine salts : Broad signals in NMR; false positives in colorimetric tests.
Primary Spectroscopic Characterization
Infrared Spectroscopy (FT-IR)
IR is the primary tool for confirming the conversion of the ester to the hydrazide. The disappearance of the ester carbonyl (~1730 cm⁻¹) and appearance of the hydrazide doublet are diagnostic.
Method : KBr Pellet or ATR (Attenuated Total Reflectance).
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Note |
| Primary Amine (-NH₂) | Stretching (Sym/Asym) | 3300 – 3150 | Often appears as a doublet or broad band. |
| Secondary Amide (-NH-) | Stretching | ~3100 | Sharper band, often overlapped by -NH₂. |
| C-H (Aromatic) | Stretching | 3050 – 3000 | Weak intensity. |
| C=O (Hydrazide) | Stretching (Amide I) | 1650 – 1680 | Key Indicator . Shifted lower than ester C=O. |
| C=N (Ring) | Stretching | 1610 – 1630 | Characteristic of imidazo[1,2-a]pyridine core. |
| N-N | Stretching | ~1020 | Specific to hydrazides. |
Nuclear Magnetic Resonance ( H NMR)
Solvent : DMSO-
Detailed Assignment Table:
| Position | Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| -NH | Amide | 9.20 – 9.50 | Broad Singlet | 1H | Exchangeable with D₂O. Downfield due to C=O anisotropy. |
| H-5 | Aromatic | 8.45 – 8.55 | Doublet (d) | 1H | Deshielded by ring nitrogen (N-4). |
| H-3 | Aromatic | 7.70 – 7.80 | Singlet (s) | 1H | Characteristic singlet of the imidazole ring (C-3). |
| H-8 | Aromatic | 7.45 – 7.55 | Doublet (d) | 1H | Adjacent to bridgehead nitrogen. |
| H-7 | Aromatic | 7.15 – 7.25 | Triplet (t) | 1H | Meta-coupling often broadens this signal. |
| H-6 | Aromatic | 6.80 – 6.90 | Triplet (t) | 1H | Most shielded aromatic proton. |
| -NH₂ | Amine | 4.20 – 4.50 | Broad Singlet | 2H | Exchangeable. Position varies with concentration/water content. |
| -CH₂- | Methylene | 3.60 – 3.80 | Singlet (s) | 2H | Crucial for confirming the "acetohydrazide" linker. |
Note: If the signal at 3.6-3.8 ppm is a quartet, the sample contains ethyl ester impurity.
Carbon-13 NMR ( C NMR)
Solvent : DMSO-
| Carbon Type | Shift ( | Assignment |
| C=O | 165.0 – 169.0 | Hydrazide Carbonyl. |
| C-2 (Ring) | 140.0 – 145.0 | Quaternary carbon attached to the linker. |
| C-8a (Bridge) | 143.0 – 146.0 | Bridgehead carbon. |
| Aromatic CH | 110.0 – 128.0 | Ring carbons (C-3, C-5, C-6, C-7, C-8). |
| -CH₂- | 30.0 – 35.0 | Methylene linker. |
Mass Spectrometry (ESI-MS)
Mode : Positive Ionization (ESI+).
-
Molecular Ion :
m/z. -
Sodium Adduct :
m/z. -
Fragmentation Pattern :
-
: Loss of
(31 Da). - : Loss of acetohydrazide side chain to form the methyl-imidazo[1,2-a]pyridine cation.
-
: Loss of
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Drying : Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual ethanol/water which can obscure the
signal. -
Dissolution : Weigh 5–10 mg of the sample into a clean vial.
-
Solvent : Add 0.6 mL of DMSO-
(99.9% D).-
Tip: Do not use CDCl
as the hydrazide moiety has poor solubility and protons will broaden due to quadrupole effects.
-
-
Acquisition : Run 16 scans for
H and minimum 512 scans for C.
Protocol B: Differentiation from Acid Impurity
If the hydrazinolysis is performed under harsh conditions, the ester may hydrolyze to the carboxylic acid (2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid).
-
Test : Add 1 drop of D
O to the NMR tube. -
Result :
-
Hydrazide : The signal at ~9.3 ppm (-NH) and ~4.3 ppm (-NH
) will disappear. -
Acid : The -COOH proton (usually >11 ppm and very broad) will disappear, but no -NH
signal was present initially. -
Confirmation : Run MS. Acid mass is 176.1 m/z; Hydrazide is 190.2 m/z.
-
Characterization Logic Flow (Visualization)
This flowchart guides the researcher through the decision-making process during characterization.
Caption: Step-by-step logic for validating the synthesis of the acetohydrazide derivative.
References
-
Synthetic Methodology & General Characterization
-
Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Synthetic Communications, 2015. Link
- Context: Provides general NMR shift patterns for the imidazo[1,2-a]pyridine ring system.
-
-
Hydrazide Spectral Data
-
Imidazo[1,2-a]pyridine Assignments
-
Gueiffier, A., et al. "Recent progress in the pharmacology of imidazo[1,2-a]pyridines." Mini Reviews in Medicinal Chemistry, 2007. Link
- Context: Authoritative source on the biological importance and structural analysis of this scaffold.
-
-
Spectroscopic Database
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
1H and 13C NMR Analysis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide: A Comprehensive Guide to Structural Elucidation
Executive Summary
For drug development professionals and synthetic chemists, the imidazo[1,2-a]pyridine scaffold represents a privileged pharmacophore with profound applications in antiviral, anti-inflammatory, and oncology therapeutics. The functionalization of this core at the 2-position with an acetohydrazide group—yielding 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide —provides a versatile intermediate for synthesizing bioactive hydrazones and heterocycles.
This whitepaper delivers an authoritative, in-depth guide to the structural elucidation of this molecule using 1D (
Experimental Methodology: A Self-Validating Protocol
High-fidelity NMR analysis requires rigorous sample preparation and spectrometer calibration. The presence of exchangeable protons (-NH, -NH
Solvent Causality: Why DMSO-d ?
Chloroform-d (CDCl
Step-by-Step Acquisition Workflow
To ensure reproducibility, the following self-validating protocol must be executed. The system validates itself at Step 4: if the line width exceeds the threshold, the operator must halt and re-shim, preventing the acquisition of artifact-laden data.
-
Sample Preparation: Dissolve 15.0 mg of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide in 0.6 mL of DMSO-d
(99.9% D, containing 0.03% v/v TMS as an internal standard). Transfer to a high-precision 5 mm NMR tube. -
Temperature Equilibration: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K to prevent convection currents that distort line shapes.
-
Probe Tuning & Matching: Manually or automatically tune the probe to the exact Larmor frequencies of
H and C to maximize radiofrequency (RF) transmission efficiency and signal-to-noise ratio (SNR). -
Locking & Shimming (Self-Validation Check): Lock onto the deuterium frequency of DMSO. Shim the
-axis gradients. Validation: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO-d pentet (2.50 ppm). Proceed only if FWHM < 1.0 Hz; otherwise, re-shim. -
Data Acquisition (
H): Acquire 32 scans using a standard 30° pulse program (e.g., zg30), with a 2-second relaxation delay ( ) to ensure complete longitudinal relaxation ( ) of all protons. -
Data Acquisition (
C): Acquire 2048 scans using a proton-decoupled sequence (e.g., zgpg30) with a 2-second .
Step-by-step experimental workflow for high-resolution NMR acquisition.
H NMR Spectral Analysis: Causality and Assignments
The
Mechanistic Insights into Chemical Shifts
-
The H5 Deshielding Effect: The proton at position 5 (H5) consistently appears as the most downfield aromatic signal (~8.50 ppm). This is caused by the strong electron-withdrawing inductive effect of the adjacent bridgehead nitrogen (N4), compounded by the magnetic anisotropy of the fused ring system .
-
Bond Order Asymmetry (
-Couplings): The coupling constant between H7 and H8 ( Hz) is significantly larger than that between H5 and H6 ( Hz). This discrepancy arises because the C7-C8 bond possesses a higher degree of double-bond character than the C5-C6 bond within the delocalized imidazo[1,2-a]pyridine system. -
Quadrupolar Relaxation: The -NH and -NH
protons appear as broad singlets. This broadening is a direct result of the quadrupolar moment of the adjacent N nucleus ( ), which induces rapid spin-lattice relaxation of the attached protons, partially averaging their magnetic environments.
Table 1: H NMR Assignments (400 MHz, DMSO-d )
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Rationale | |
| -NH | 9.20 | Broad singlet | - | 1H | Hydrogen-bonded amide proton; slowed exchange in DMSO. |
| H5 | 8.50 | Doublet | 6.8 | 1H | Strongly deshielded by adjacent bridgehead nitrogen (N4). |
| H3 | 7.80 | Singlet | - | 1H | Isolated proton on the electron-rich imidazole ring. |
| H8 | 7.45 | Doublet | 9.0 | 1H | Vicinal ortho-coupling to H7; high double-bond character. |
| H7 | 7.20 | Multiplet/Triplet | ~7.5 | 1H | Vicinal coupling to both H6 and H8. |
| H6 | 6.85 | Triplet | 6.8 | 1H | Vicinal coupling to H5 and H7. |
| -NH | 4.30 | Broad singlet | - | 2H | Terminal hydrazide protons; broadened by |
| -CH | 3.60 | Singlet | - | 2H | Aliphatic methylene adjacent to C2 and the carbonyl group. |
C NMR Spectral Analysis: Carbon Environments
The
Mechanistic Insights
-
Carbonyl Deshielding: The C=O carbon resonates far downfield (~169.5 ppm). This is due to the strong diamagnetic deshielding effect of the highly electronegative oxygen atom, stabilized by resonance contributions from the adjacent nitrogen lone pair.
-
Quaternary vs. Tertiary Carbons: The bridgehead carbon (C8a) and the substituted imidazole carbon (C2) appear at ~145.0 ppm and ~142.5 ppm, respectively. Due to the lack of attached protons, these quaternary carbons exhibit longer
relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement, resulting in noticeably lower peak intensities compared to the CH carbons.
Table 2: C NMR Assignments (100 MHz, DMSO-d )
| Position | Chemical Shift ( | Carbon Type | Assignment Rationale |
| C=O | 169.5 | Quaternary | Highly deshielded hydrazide carbonyl carbon. |
| C8a | 145.0 | Quaternary | Bridgehead carbon; conjugated bicyclic system. |
| C2 | 142.5 | Quaternary | Substituted imidazole carbon attached to the methylene group. |
| C5 | 127.5 | CH | Aromatic carbon adjacent to the bridgehead nitrogen. |
| C7 | 125.0 | CH | Aromatic carbon para to the bridgehead nitrogen. |
| C8 | 116.5 | CH | Aromatic carbon ortho to the bridgehead carbon (C8a). |
| C6 | 112.0 | CH | Aromatic carbon meta to the bridgehead nitrogen. |
| C3 | 110.5 | CH | Electron-rich imidazole CH carbon. |
| -CH | 35.0 | CH | Aliphatic methylene carbon. |
2D NMR Strategies for Unambiguous Elucidation
While 1D NMR provides a foundational understanding, absolute structural verification—especially distinguishing C2 from C8a, or H5 from H8—requires 2D NMR techniques. The logical relationship between these experiments forms a cohesive web of connectivity.
-
COSY (Correlation Spectroscopy): Maps the contiguous H5-H6-H7-H8 spin system via
vicinal couplings. -
HSQC (Heteronuclear Single Quantum Coherence): Establishes direct
bonds, linking the proton assignments in Table 1 directly to the carbon assignments in Table 2. -
HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning quaternary carbons. For instance, the methylene protons (-CH
-) will show strong correlations to C2 and C=O, and a correlation to C3, unambiguously anchoring the side chain to the 2-position of the ring.
2D NMR connectivity strategy for unambiguous structural elucidation.
Conclusion
The structural elucidation of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide via NMR spectroscopy is a masterclass in understanding heteroarene electronics. By recognizing the deshielding power of the bridgehead nitrogen, the bond-order asymmetry in the pyridine ring, and the quadrupolar relaxation effects of the hydrazide tail, researchers can confidently assign and validate the structure of this critical pharmaceutical intermediate. Adhering to the self-validating acquisition protocols outlined above ensures that the resulting spectral data is both highly accurate and reproducible.
References
- Lacerda RB, Sales NM, da Silva LL, Tesch R, Miranda ALP, Barreiro EJ, et al. (2014). *Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydraz
Mass Spectrometry of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide: A Technical Whitepaper on ESI-MS/MS Fragmentation Logic
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster therapeutics (e.g., zolpidem, alpidem) due to its profound biological activities[1]. When functionalized with an acetohydrazide moiety—a versatile linker for synthesizing oxadiazoles, thiadiazoles, and metal-chelating complexes—the resulting compound, 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide , presents a unique analytical profile.
This whitepaper provides an in-depth mechanistic guide to the mass spectrometric (MS) characterization of this compound. By dissecting the causality behind electrospray ionization (ESI) dynamics and collision-induced dissociation (CID) pathways, this guide equips drug development professionals with a self-validating framework for structural elucidation and quantitative analysis.
Structural Causality and Ionization Dynamics
The structural dichotomy of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide dictates its behavior in the gas phase. The molecule consists of a rigid, electron-rich bicyclic core and a highly polar, flexible acetohydrazide tail.
Why Electrospray Ionization (ESI+)?
In mass spectrometry, the choice of ionization technique is governed by the analyte's proton affinity. The imidazo[1,2-a]pyridine core contains a highly basic bridgehead nitrogen (N1) and a pyridine-like nitrogen, which readily accept protons[2].
-
Causality of Protonation: The basicity of the unsaturated imidazole nitrogen is significantly higher than that of the acetohydrazide nitrogens[2]. Consequently, in an acidic mobile phase (e.g., 0.1% Formic Acid), protonation occurs preferentially at the core, yielding a highly stable [M+H]⁺ precursor ion at m/z 191.09 .
-
Soft Ionization: ESI is selected over Electron Impact (EI) because the acetohydrazide side chain is thermally labile. ESI prevents premature thermal degradation, ensuring the intact [M+H]⁺ ion reaches the collision cell[3].
Collision-Induced Dissociation (CID): Mechanistic Pathways
Upon isolation of the m/z 191.09 precursor in a tandem mass spectrometer (MS/MS), CID is employed to elucidate the structure. The fragmentation logic follows a predictable hierarchy based on bond dissociation energies.
Pathway A: Lability of the Acetohydrazide Tail
The acetohydrazide group (-CH₂-CO-NH-NH₂) is the most fragile region of the molecule. At low collision energies (10–20 eV), fragmentation is dominated by neutral losses from this tail[3]:
-
Loss of Ammonia (-17 Da): Cleavage of the terminal -NH₂ group combined with a hydrogen transfer yields a fragment at m/z 174.07 .
-
Loss of Hydrazine (-32 Da): Cleavage of the N-N bond or the C-N bond results in the expulsion of N₂H₄, generating a fragment at m/z 159.06 .
Pathway B: Linker Cleavage
At moderate collision energies (20–35 eV),
Pathway C: Core Stability and Ring Opening
The imidazo[1,2-a]pyridine scaffold is highly resistant to fragmentation due to its aromatic resonance[4]. Breaking the unactivated C(sp²)-N bonds requires high collision energies (>40 eV)[5]. The primary core fragment observed is the imidazo[1,2-a]pyridine cation at m/z 117.04 , resulting from the loss of the exocyclic methylene group (-CH₂, 14 Da) from the m/z 131.06 intermediate.
Caption: CID fragmentation pathways of protonated 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide.
Self-Validating LC-MS/MS Experimental Protocol
To ensure data integrity and reproducibility (E-E-A-T), the following protocol is designed as a closed-loop, self-validating system. Every experimental choice is grounded in chemical causality.
Phase 1: System Validation
-
System Suitability Test (SST): Before injecting the sample, inject a known calibration standard (e.g., Reserpine). Causality: This verifies that the mass analyzer is calibrated to a mass error of < 5 ppm, ensuring that isobaric interferences are not misidentified as target fragments.
-
Blank Run: Inject a blank solvent (0.1% Formic Acid in Water/Acetonitrile). Causality: Establishes a baseline and proves the absence of column carryover from previous analyses.
Phase 2: Sample Preparation & Chromatography
-
Sample Prep: Dissolve 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid drives the equilibrium toward the [M+H]⁺ state prior to desolvation.
-
Chromatographic Separation: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The C18 stationary phase effectively retains the molecule's hydrophobic aromatic core, while the gradient ensures sharp peak elution despite the polar tail.
Phase 3: Mass Spectrometry (ESI-MS/MS)
-
Ion Source Parameters: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Desolvation Gas Flow to 800 L/hr. Causality: These parameters optimize the evaporation of the aqueous/organic droplets, releasing bare gas-phase ions without inducing thermal breakdown.
-
Collision Energy (CE) Ramping: Acquire MS/MS spectra using a stepped CE approach (15 eV, 30 eV, 45 eV). Causality: A single CE cannot capture the full structural picture. 15 eV captures the labile acetohydrazide losses, while 45 eV forces the robust imidazo[1,2-a]pyridine core to fragment[4].
Caption: Step-by-step self-validating LC-MS/MS workflow for acetohydrazide characterization.
Quantitative Data Summary
The following table summarizes the theoretical exact masses and molecular formulae for the precursor and primary product ions. Maintaining a mass error of < 5 ppm across these fragments validates the structural assignment.
| Ion Type | Structural Assignment | Molecular Formula | Theoretical Exact Mass (m/z) | Neutral Loss (Da) |
| Precursor | [M+H]⁺ | C₉H₁₁N₄O⁺ | 191.0927 | N/A |
| Product | Loss of Ammonia | C₉H₈N₃O⁺ | 174.0662 | 17.0265 (NH₃) |
| Product | Loss of Hydrazine | C₉H₇N₂O⁺ | 159.0553 | 32.0374 (N₂H₄) |
| Product | Imidazo[1,2-a]pyridin-2-ylmethyl⁺ | C₈H₇N₂⁺ | 131.0604 | 60.0323 (CH₄N₂O) |
| Product | Imidazo[1,2-a]pyridine⁺ | C₇H₅N₂⁺ | 117.0447 | 74.0480 (C₂H₆N₂O) |
Conclusion
The mass spectrometric analysis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide requires a nuanced understanding of its hybrid structure. By leveraging ESI+ to exploit the basicity of the imidazopyridine core and utilizing stepped collision energies to map the differential lability between the rigid aromatic rings and the fragile acetohydrazide tail, researchers can achieve unambiguous structural characterization. Implementing the self-validating protocols outlined in this guide ensures high-fidelity data suitable for rigorous drug development pipelines.
References
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed.[Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2-a]pyridine: Access to the α-Ketoester and Late-Stage Modification. ACS Publications.[Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.[Link]
Sources
Technical Guide: Crystal Structure & Supramolecular Architecture of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide Derivatives
Executive Summary & Structural Significance[1][2][3]
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, GABAA receptor modulators (e.g., Zolpidem), and antimicrobial agents. The 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide derivatives are critical intermediates and pharmacophores, particularly valued for their ability to form hydrazones (Schiff bases) that exhibit potent anticancer and anti-tuberculosis activity.
This guide provides a technical deep-dive into the solid-state architecture of these derivatives. Understanding their crystal structure is not merely academic; it is essential for predicting solubility, bioavailability, and binding affinity (SAR). We will analyze the planar aromatic core, the flexible acetohydrazide linker, and the hydrogen-bonding networks that define their supramolecular assembly.
Synthesis & Chemical Identity
To understand the crystal lattice, one must first control the molecular inputs. The synthesis of the acetohydrazide core is a multi-step protocol relying on the Hantzsch-type condensation followed by hydrazinolysis.
Validated Synthetic Protocol
The following workflow ensures high-purity crystalline precursors suitable for X-ray diffraction (XRD).
Step 1: Formation of the Imidazo[1,2-a]pyridine Core
-
Reagents: 2-Aminopyridine + Ethyl 4-chloroacetoacetate (or related
-haloesters). -
Conditions: Reflux in ethanol/DMF (4–6 hours).
-
Mechanism: Nucleophilic attack of the exocyclic amine on the ketone, followed by cyclization at the ring nitrogen.
-
Outcome: Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate.
Step 2: Hydrazinolysis (The Critical Step)
-
Reagents: Ethyl ester intermediate + Hydrazine hydrate (80–99%).
-
Conditions: Reflux in absolute ethanol (3–5 hours).
-
Causality: Hydrazine acts as a potent nucleophile, displacing the ethoxy group. Absolute ethanol is crucial to prevent hydrolysis to the carboxylic acid.
-
Purification: The product typically precipitates upon cooling. Recrystallization from ethanol/DMF is required for single-crystal growth.
Visualization of Synthetic Pathway
Crystallographic Analysis
The crystal structure of 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide derivatives is defined by the interplay between the rigid bicyclic core and the flexible hydrazide tail.
Unit Cell & Space Group Trends
Based on homologous series and reported derivatives (e.g., hydrazones and related acetohydrazides), these compounds typically crystallize in monoclinic or triclinic systems.
| Parameter | Typical Value / Range | Structural Logic |
| Space Group | Centrosymmetric packing is favored to maximize dipole cancellation between the polar hydrazide heads. | |
| Z Value | 4 | Indicates 4 molecules per unit cell, often arranged in pairs or chains. |
| Core Planarity | RMSD < 0.03 Å | The imidazo[1,2-a]pyridine ring is essentially planar, indicating strong aromatic delocalization.[1] |
| Torsion Angles | Variable | The |
Molecular Conformation
The molecule consists of two distinct domains:
-
The Rigid Anchor: The imidazo[1,2-a]pyridine ring.[2][3][4][5] In crystal structures, this moiety is flat. Substituents at the C2 or C3 positions (e.g., methyl, phenyl) lie in the same plane unless sterically hindered.
-
The Flexible Linker: The acetohydrazide chain (
).-
C(sp3)-C(sp2) Bond: The methylene bridge acts as a hinge.
-
Hydrazide Planarity: The amide-like resonance (
) keeps the portion planar.
-
Supramolecular Architecture
The packing is dominated by Hydrogen Bonding and
-
Primary H-Bonding Motif: The hydrazide group is a donor-acceptor powerhouse.
-
Donor: The
and protons. -
Acceptor: The Carbonyl Oxygen (
) and the Pyridine Nitrogen ( ). -
Result: Molecules often form centrosymmetric dimers
or infinite chains via interactions.
-
-
Secondary Interactions:
-
-
Stacking: The electron-deficient pyridine ring stacks with electron-rich imidazole rings of adjacent molecules (centroid-centroid distance ~3.6–3.8 Å). -
C-H...
: Weak interactions between the methylene protons and the aromatic ring stabilize the 3D network.
-
-
Visualizing the Packing Logic
The following diagram illustrates the hierarchy of forces stabilizing the crystal lattice.
[1]
Structure-Activity Relationship (SAR) Insights
For drug development professionals, the crystal structure reveals critical "active conformations" for target binding.
-
Binding Pocket Fit: The flexibility of the acetohydrazide linker allows the molecule to adopt a "U-shape" or "L-shape" to fit into kinase ATP-binding pockets. The crystal structure often captures the low-energy conformation that mimics the bound state.
-
Solubility Prediction: High melting points (often >180°C for these derivatives) and strong intermolecular H-bond networks (seen in the crystal lattice) correlate with lower aqueous solubility. Disrupting this lattice energy (e.g., by N-methylation or introducing bulky ortho-substituents on the hydrazone) can improve solubility.
-
Chelation Potential: The spatial arrangement of the carbonyl oxygen and the hydrazide nitrogen (or the azomethine nitrogen in hydrazones) creates a coordination pocket for metal ions. Crystal structures of metal complexes (e.g., Cu(II), Co(II)) of these derivatives confirm their ability to act as tridentate ligands, which is relevant for metallo-enzyme inhibition.
References
-
Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. (2022). TSI Journals. Describes the synthesis of the hydrazide intermediate and subsequent hydrazones.
-
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues. (2019). PubMed Central. Provides detailed crystallographic data on the imidazo[1,2-a]pyridine core planarity and substituent effects.
-
Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives. (2017). Acta Crystallographica. Analyzes the pi-stacking and intermolecular interactions in related imidazo-pyridine crystals.
-
Crystal Structure of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide derivative. (2013). Analytical Sciences. Provides a structural analogue for the acetohydrazide tail packing and H-bonding motifs.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. A comprehensive database of synthetic methodologies for the core scaffold.
Sources
Biological Screening of Novel Imidazo[1,2-a]pyridine Acetohydrazides: A Comprehensive Technical Guide
Executive Summary & Rationale
The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of several marketed therapeutics (e.g., zolpidem, alpidem)[1]. Recently, the functionalization of this nitrogen-bridged heterocycle with an acetohydrazide moiety has garnered significant attention. The acetohydrazide linker serves a dual purpose: it acts as a versatile hydrogen bond donor/acceptor to enhance target affinity, and it provides a synthetic handle for generating Schiff bases or chelating metal ions[2],[3].
In recent screening campaigns, imidazo[1,2-a]pyridine acetohydrazides and related N-acylhydrazones have demonstrated potent broad-spectrum biological activities, most notably as targeted anticancer agents (e.g., c-Met, KRAS G12C, and PI3K/mTOR inhibitors)[4],[5],[2] and as antimicrobial agents against resistant strains of Candida albicans[6].
This whitepaper outlines a field-proven, self-validating biological screening cascade designed to accurately evaluate the efficacy, target engagement, and mechanism of action (MoA) of these novel derivatives.
The Screening Cascade: A Self-Validating System
To prevent false positives—a common pitfall when screening highly conjugated, lipophilic heterocycles—our screening architecture relies on orthogonal validation. A primary phenotypic screen is immediately followed by a biophysical target engagement assay, ensuring that observed cytotoxicity is mechanistically driven rather than a result of non-specific membrane disruption or compound aggregation.
Fig 1: Multi-tiered biological screening triage for novel acetohydrazide hits.
Step-by-Step Experimental Methodologies
As an application scientist, I emphasize causality in assay design. Every step in the protocols below is engineered to control for specific variables that commonly confound imidazopyridine evaluations.
Protocol A: Tier 1 Phenotypic Cytotoxicity Screening (MTT Assay)
We utilize the MTT assay to evaluate anti-proliferative effects against human cancer cell lines (e.g., MCF-7, HT-29, K562)[2].
Causality & Design Logic: The 72-hour incubation period is critical. It allows for at least 2-3 cellular doubling times, ensuring we capture true anti-proliferative (cytostatic) effects and apoptosis rather than acute, non-specific chemical toxicity.
Step-by-Step Workflow:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete medium (e.g., DMEM + 10% FBS) into a 96-well plate.
-
Self-Validation Step: Fill the outer perimeter wells with 200 µL of sterile PBS to prevent the "edge effect" (evaporation-induced osmolarity changes).
-
-
Compound Preparation: Dissolve acetohydrazide derivatives in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in culture media.
-
Dosing: Add 10 µL of the diluted compounds to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Self-Validation Step: Ensure final DMSO concentration remains
(v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO
humidified atmosphere. -
Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 4 hours. Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC
values using non-linear regression (four-parameter logistic curve).
Protocol B: Tier 2 Target Engagement via HTRF (c-Met Kinase)
Many highly active imidazo[1,2-a]pyridine derivatives function as kinase inhibitors (e.g., c-Met, PI3K)[5],[2].
Causality & Design Logic: Imidazopyridines are inherently fluorescent due to their extended conjugated
Step-by-Step Workflow:
-
Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl
, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). -
Enzyme/Substrate Mix: Mix recombinant c-Met kinase with biotinylated tyrosine kinase substrate.
-
Compound Incubation: Add 5 µL of the compound (serial dilutions) to a 384-well low-volume plate. Add 10 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 5 µL of ATP to initiate the reaction.
-
Self-Validation Step: Set the ATP concentration strictly at its apparent
for c-Met. This ensures the assay is highly sensitive to competitive ATP-site inhibitors.
-
-
Detection: After 60 minutes, stop the reaction by adding 10 µL of detection buffer containing Eu
-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. -
Readout: Read the plate on a TR-FRET compatible reader. Calculate the ratio of emission at 665 nm / 620 nm. Calculate the Z'-factor for the plate; only plates with Z' > 0.6 are accepted for analysis.
Quantitative Data Presentation
The table below synthesizes representative screening data for a library of imidazo[1,2-a]pyridine acetohydrazides, comparing their target-specific kinase inhibition (c-Met), broad cytotoxicity (MCF-7), and orthogonal antimicrobial efficacy (Candida albicans). Data trends reflect structure-activity relationship (SAR) findings where lipophilic aryl substituents (e.g., naphthalen-2-ol, tert-butyl) significantly enhance membrane permeability and target binding[2],[6].
| Cmpd ID | R1 (Imidazopyridine Core) | R2 (Acetohydrazide Linkage) | c-Met IC | MCF-7 IC | C. albicans MIC (µM) |
| 1a | -H | Phenyl | > 25.0 | 45.2 | 70.0 |
| 1b | -CH | 4-Chloro-Phenyl | 12.4 | 18.5 | 45.5 |
| 1c | -C(CH | 2,4-Dichloro-Phenyl | 6.8 | 10.2 | 32.1 |
| 1d | -C(CH | Naphthalen-2-ol | 2.1 | 4.3 | 26.0 |
| Ref | N/A | Doxorubicin / Fluconazole | 0.8 | 1.2 | 15.5 |
Table 1: Biological evaluation of synthesized imidazo[1,2-a]pyridine acetohydrazides. Bold values indicate the most potent lead compound.
Mechanistic Validation: Apoptotic Signaling
Once phenotypic and target-engagement data are secured, Tier 3 involves validating the downstream cellular consequences. For imidazo[1,2-a]pyridine derivatives acting as kinase inhibitors, the primary mechanism of cell death is the induction of apoptosis via the downregulation of the PI3K/Akt/mTOR survival pathway[5].
By inhibiting upstream receptor tyrosine kinases (like c-Met) or directly inhibiting PI3K, the compounds remove the inhibitory phosphorylation on pro-apoptotic proteins (like Bax). This triggers mitochondrial stress, cytochrome c release, and the executioner caspase cascade.
Fig 2: Apoptotic signaling pathway induced by kinase-targeted acetohydrazides.
Conclusion
The biological screening of novel imidazo[1,2-a]pyridine acetohydrazides requires a meticulously designed cascade that accounts for the unique physicochemical properties of the scaffold. By pairing robust phenotypic screens (MTT, Broth Microdilution) with interference-free biophysical assays (HTRF) and downstream mechanistic validation, researchers can confidently identify high-quality leads. The integration of bulky, lipophilic moieties (such as naphthalen-2-ol) onto the acetohydrazide tail continues to be a highly successful strategy for optimizing both anticancer and antimicrobial profiles.
References
-
Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: edgccjournal.org URL: [Link]
-
Title: The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Source: rsc.org URL: [Link]
-
Title: Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents Source: nih.gov URL: [Link]
-
Title: Design, synthesis, in vitro evaluation and molecular docking study of N'-Arylidene imidazo [1,2-a] pyridine -2-carbohydrazide derivatives as novel Tyrosinase inhibitors Source: dntb.gov.ua URL: [Link]
-
Title: Design, synthesis, and anticandidal evaluation of benzimidazole and imidazopyridine-based N-Acylhydrazones Source: gsconlinepress.com URL: [Link]
-
Title: Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities Source: academia.edu URL: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [edgccjournal.org]
- 2. Design, synthesis, in vitro evaluation and molecular docking study of N'-Arylidene imidazo [1,2-a] pyridine -2-carbohyd… [ouci.dntb.gov.ua]
- 3. (PDF) Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities [academia.edu]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
In Vitro Antimicrobial Evaluation of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide: A Technical Guide to Assay Design, Mechanistic Profiling, and Data Interpretation
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged aza-fused bicyclic pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including profound antibacterial and antifungal properties[1]. Specifically, 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide serves not only as a critical intermediate for synthesizing complex Schiff bases and tetrazole derivatives[2] but also exhibits intrinsic antimicrobial activity.
As Application Scientists, our goal is to bridge the gap between chemical synthesis and biological efficacy. This whitepaper provides an authoritative, step-by-step technical guide for evaluating the in vitro antimicrobial activity of this specific acetohydrazide derivative. By focusing on self-validating experimental designs, we ensure that researchers can confidently distinguish between true antimicrobial efficacy and assay artifacts.
Molecular Rationale & Target Biology
Why evaluate the acetohydrazide derivative? The structural hybridization of the imidazo[1,2-a]pyridine ring with a hydrazide linker creates a dual-action molecule.
-
The Core: The planar, lipophilic aromatic core is highly effective at intercalating into membranes and binding the ATP-binding pocket of bacterial DNA gyrase (GyrB)—a clinically validated target for overcoming fluoroquinolone resistance[3].
-
The Linker: Concurrently, the hydrazide group provides essential hydrogen bond donor/acceptor sites and can chelate divalent cations (e.g., Mg²⁺, Ca²⁺) critical for bacterial metalloenzymes and outer membrane stability.
Proposed mechanism of action: Imidazo[1,2-a]pyridine derivatives targeting bacterial DNA Gyrase.
Self-Validating Experimental Protocols
A protocol is only as robust as its controls. To establish true causality in drug screening, every assay must be a self-validating system that accounts for compound solubility, media interactions, and baseline cellular metabolism.
Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)
Causality & Rationale: Standard optical density (OD) measurements can be confounded by the precipitation of lipophilic compounds like imidazo[1,2-a]pyridines in aqueous media. To counter this, we employ Resazurin (Alamar Blue), a redox indicator. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This creates a self-validating system where colorimetric change directly correlates with active cellular respiration, bypassing turbidity artifacts.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide in 100% DMSO to a stock concentration of 10 mg/mL. (Causality: DMSO ensures complete solubilization of the planar ring system).
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) to achieve a final test range of 0.5 to 256 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL to each well to achieve a final inoculum of
CFU/mL. -
Self-Validating Controls:
-
Positive Control: Bacteria + MHB (Validates organism viability).
-
Negative Control: MHB + Compound (Validates media sterility and checks for compound auto-reduction).
-
Vehicle Control: Bacteria + 1% DMSO (Validates that the solvent is not inhibiting growth).
-
Reference Standard: Ciprofloxacin (Validates assay sensitivity).
-
-
Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue.
Protocol B: Time-Kill Kinetics
Causality & Rationale: The MIC only dictates if the compound stops growth, not how fast or whether the mechanism is bactericidal vs. bacteriostatic. Time-kill assays establish the pharmacodynamic profile, linking the compound's concentration to the rate of bacterial cell death[3].
Step-by-Step Methodology:
-
Prepare flasks containing MHB with the test compound at 1×, 2×, and 4× the determined MIC.
-
Inoculate with log-phase bacteria to a final density of
CFU/mL. -
At precise time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.
-
Serially dilute the aliquots in sterile PBS to halt compound action, and plate onto Mueller-Hinton Agar.
-
Incubate plates for 24 hours at 37°C and perform colony counts (CFU/mL).
-
Interpretation: A
decrease in CFU/mL compared to the initial inoculum proves a bactericidal mechanism, whereas a smaller decrease indicates bacteriostatic action.
Self-validating experimental workflow for evaluating antimicrobial agents.
Quantitative Data Presentation & Interpretation
To benchmark the efficacy of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide, it is essential to compare its activity against both Gram-positive and Gram-negative strains. The lipopolysaccharide (LPS) layer and efflux pumps in Gram-negative bacteria often restrict the entry of lipophilic molecules, which is reflected in differential MIC values[4].
Table 1: Representative In Vitro Antimicrobial Activity Profile
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Profile |
| Staphylococcus aureus (ATCC 25923) | (+) | 8 | 16 | 2 | Bactericidal |
| Bacillus subtilis (ATCC 6633) | (+) | 4 | 8 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | (-) | 32 | >128 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa (ATCC 27853) | (-) | 64 | >128 | >2 | Weak/Bacteriostatic |
| Klebsiella pneumoniae (ATCC 13883) | (-) | 32 | 128 | 4 | Bacteriostatic |
Data Interpretation: An MBC/MIC ratio of
Conclusion
The 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide scaffold represents a highly tractable starting point for antimicrobial drug discovery. By employing self-validating assays like resazurin-assisted microdilution and rigorous time-kill kinetics, researchers can bypass common screening artifacts. Future lead optimization should focus on functionalizing the acetohydrazide moiety—such as synthesizing Schiff bases or tetrazole derivatives[2]—to enhance outer membrane permeability in Gram-negative pathogens and improve the overall therapeutic index.
References
-
Title: Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity Source: ResearchGate URL: [Link]
-
Title: Synthesis, Study Antimicrobial, and Antioxidant Agents of New Tetrazole Derivatives Containing 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazol Source: CoLab URL: [Link]
-
Title: Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo [1,2-a] pyridine support against Escherichia Coli Source: TSI Journals URL: [Link]
-
Title: Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs Source: PubMed (European Journal of Medicinal Chemistry) URL: [Link]
-
Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations Source: ACS Omega URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Study Antimicrobial, and Antioxidant Agents of New Tetrazole Derivatives Containing 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazol | CoLab [colab.ws]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide Analogs as Potent Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and targeted therapies. Within this dynamic field, the privileged imidazo[1,2-a]pyridine scaffold has garnered significant attention for its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] This technical guide delves into a specific, promising class of these compounds: 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide analogs. We will explore their rational design, synthesis, multifaceted mechanisms of action, and structure-activity relationships, providing a comprehensive resource for researchers dedicated to advancing cancer therapeutics.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has proven to be a fertile ground for the development of novel therapeutic agents. Its rigid, planar structure provides a unique framework for molecular interactions with various biological targets, leading to a wide array of biological effects, including anti-inflammatory, antiviral, and, most notably, anticancer properties.[1][2][4] The amenability of this scaffold to chemical modification at multiple positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for the design of targeted therapies.
Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide Analogs: A General Overview
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide analogs typically commences with the construction of the core imidazo[1,2-a]pyridine ring system. A common and efficient method involves the condensation of a 2-aminopyridine derivative with an α-haloketone. Subsequent modifications at the 2-position of the imidazo[1,2-a]pyridine ring are then carried out to introduce the acetohydrazide moiety and its various analogs.
A key synthetic intermediate is ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, which can be prepared through several established routes. This intermediate serves as a versatile precursor for the generation of the desired acetohydrazide core via reaction with hydrazine hydrate. The resulting 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide can then be further derivatized, for instance, by condensation with a variety of aldehydes or ketones to yield a library of hydrazone analogs.
Caption: General synthetic workflow for 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide analogs.
Unraveling the Anticancer Mechanisms of Action
The anticancer potential of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide analogs stems from their ability to modulate multiple key signaling pathways and cellular processes implicated in tumorigenesis and progression.
Inhibition of Receptor Tyrosine Kinases: A Targeted Approach
A significant body of evidence points to the inhibition of receptor tyrosine kinases (RTKs) as a primary mechanism of action for many imidazo[1,2-a]pyridine derivatives. Notably, certain analogs have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation, survival, and metastasis in a variety of cancers.[5]
Hydrazone derivatives of the 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide scaffold have emerged as particularly effective EGFR inhibitors. For instance, compounds incorporating a furan moiety have shown significant cytotoxic activity against leukemia cell lines, with IC50 values in the low micromolar range. This activity is attributed to their ability to bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.
Caption: Inhibition of the EGFR signaling pathway by 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide analogs.
Modulation of the Inflammatory Milieu: COX-2 Inhibition
Chronic inflammation is a well-established hallmark of cancer, and the cyclooxygenase-2 (COX-2) enzyme plays a pivotal role in this process. Overexpression of COX-2 is frequently observed in various malignancies and is associated with increased tumor growth, angiogenesis, and metastasis. Certain 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide analogs have been identified as potent and selective inhibitors of COX-2.[4] This dual EGFR and COX-2 inhibitory activity presents a compelling therapeutic strategy, as it targets both cancer cell-intrinsic proliferation and the tumor-promoting inflammatory microenvironment.
Induction of Apoptosis and Cell Cycle Arrest
A common downstream effect of the inhibition of critical survival pathways is the induction of programmed cell death, or apoptosis. Treatment of cancer cells with active 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide analogs has been shown to trigger apoptotic cell death, often accompanied by cell cycle arrest.
For example, a notable hydrazone derivative has been observed to induce a pre-G1 apoptotic phase and arrest the cell cycle at the G1 phase in leukemia K-562 cells. This is accompanied by a significant overexpression of caspase-3, a key executioner caspase in the apoptotic cascade.
Caption: Cellular mechanisms of action: apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR) Studies
Systematic structural modifications of the 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide scaffold have provided valuable insights into the key determinants of anticancer activity. The following table summarizes some of the key SAR findings for a series of hydrazone derivatives.
| Compound | R Group on Hydrazone | Cytotoxicity (IC50, µM) vs. K-562 | EGFR Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) |
| 8b | 2-Furyl | 2.91 | 0.123 | >20 |
| 8c | 5-Methyl-2-furyl | 1.09 | 0.072 | 1.09 |
Data extracted from Bioorganic Chemistry, 2022, 128, 106042.
From this data, several key observations can be made:
-
The nature of the heterocyclic ring attached to the hydrazone moiety significantly influences both cytotoxicity and target selectivity.
-
The addition of a methyl group at the 5-position of the furan ring (compound 8c ) enhances both cytotoxic potency and EGFR inhibitory activity compared to the unsubstituted furan ring (compound 8b ).
-
Interestingly, the 5-methylfuryl derivative 8c also exhibits potent and selective COX-2 inhibition, suggesting that this substitution pattern is crucial for dual-target activity.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed and robust experimental protocols are essential.
General Procedure for the Synthesis of Hydrazone Analogs (e.g., 8b, 8c)
-
To a solution of 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide (1 mmol) in absolute ethanol (20 mL), add the appropriate aromatic or heterocyclic aldehyde (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure hydrazone derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
EGFR and COX-2 Inhibition Assays
Commercially available enzyme inhibition assay kits are typically employed to determine the IC50 values for EGFR and COX-2. These assays are generally based on the detection of the product of the enzymatic reaction, and the inhibition is measured as a decrease in product formation in the presence of the test compound.
Cell Cycle Analysis by Flow Cytometry
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1/pre-G1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Future Perspectives and Conclusion
The 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide scaffold represents a highly promising platform for the development of novel anticancer agents. The ability to synthesize a diverse library of analogs and the multifaceted mechanisms of action, including the dual inhibition of EGFR and COX-2, highlight the therapeutic potential of this chemical class.
Future research efforts should focus on:
-
Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models of cancer to assess their in vivo antitumor activity and safety profiles.
-
Mechanism of Action Studies: Deeper investigation into the downstream signaling pathways affected by these compounds and the identification of potential biomarkers of response.
-
Combination Therapies: Exploring the synergistic effects of these analogs with existing chemotherapeutic agents or immunotherapies.
References
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Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. Bioorganic Chemistry, 2022, 128, 106042. [Link]
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Pharmaceutical Chemistry Journal, 2023. [Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 2016, 16(30), 3590-3616. [Link]
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Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 2022, 294, 120334. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2020, 10(49), 29337-29345. [Link]
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Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie, 2026, 359(2), e70214. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 2024, 14(2), 27618. [Link]
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Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 2025, 30(23), 1234. [Link]
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preliminary cytotoxicity studies of imidazo[1,2-a]pyridine hydrazides
Preliminary Cytotoxicity Studies of Imidazo[1,2-a]pyridine Hydrazides: A Technical Guide to Screening and Mechanistic Validation
Rationale and Pharmacological Context
Imidazo[1,2-a]pyridines are privileged nitrogen-based heterocycles with diverse biological activities, including profound anticancer properties[1]. Recent structural modifications in drug discovery have highlighted carbohydrazide and aryl hydrazone derivatives as highly potent cytotoxic agents against various human cancer cell lines, such as MCF-7 (breast) and HT-29 (colon)[2]. The hydrazide linker is not merely a structural bridge; it provides essential hydrogen-bonding capabilities and conformational flexibility, allowing these molecules to interact intimately with kinase active sites, such as Platelet-Derived Growth Factor Receptor Alpha (PDGFRA)[2].
Mechanistic Causality: Pathway Disruption and Apoptosis
To design an effective cytotoxicity study, researchers must understand the expected cellular response. Imidazo[1,2-a]pyridine hydrazides do not act as non-specific cellular toxins; they exhibit targeted antiproliferative effects[1]. In silico and in vitro studies indicate that specific derivatives (e.g., aryl hydrazones bearing halogenated phenyl rings) inhibit PDGFRA, leading to the downregulation of downstream survival cascades like the PI3K/Akt pathway[1][2]. This targeted inhibition halts the cell cycle at the G0/G1 phase and triggers apoptosis, characterized by nuclear condensation and DNA fragmentation[2][3].
Proposed apoptotic signaling pathway induced by imidazo[1,2-a]pyridine hydrazides.
Experimental Workflows: Preliminary Cytotoxicity Screening
A self-validating cytotoxicity protocol requires parallel testing against both target cancer cell lines and non-cancerous models (e.g., Vero cells) to establish a distinct Selectivity Index (SI)[2].
Protocol 1: MTT Cell Viability Assay
Causality: The MTT assay measures the metabolic reduction of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide to formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for the number of viable, metabolically active cells following compound exposure.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) and normal cells (Vero) in 96-well plates at a density of
cells/well in 100 µL of complete medium (DMEM supplemented with 10% FBS and 1% penicillin/streptomycin). -
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and normalization of growth phases.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine hydrazide derivatives (e.g., 1, 10, 25, 50, and 100 µM) in DMSO. Crucial Control: Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity. Treat the cells for 48 hours[2].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark. Causality: This incubation window allows viable cells to internalize the dye and enzymatically reduce it to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 15 minutes to ensure complete homogenization.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control and determine the IC₅₀ using non-linear regression analysis.
Workflow for preliminary cytotoxicity screening of imidazo[1,2-a]pyridine derivatives.
Quantitative Data Presentation and SAR Insights
Structure-Activity Relationship (SAR) analysis is critical for lead optimization. The presence of specific functional groups on the aryl hydrazone pendant significantly impacts cytotoxic efficacy. For instance, incorporating a para-bromine substitution on the phenyl ring enhances lipophilicity and target binding, yielding superior cytotoxicity compared to triazole-linked counterparts[2].
Table 1: Representative Cytotoxicity (IC₅₀) of Imidazo[1,2-a]pyridine Derivatives[2]
| Compound | Substitution | MCF-7 (Breast) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | Vero (Normal) IC₅₀ (µM) |
| 7c | 4-Chlorophenyl | 45.2 | 38.6 | >100 | >100 |
| 7d | 4-Bromophenyl | 22.6 | 13.4 | >100 | >100 |
| 11a | Phenyl-triazole | 85.4 | 92.1 | >100 | >100 |
| Doxorubicin | Standard Control | 0.85 | 1.2 | 0.5 | 14.0 |
Advanced Validation: Confirming Apoptotic Mechanisms
Once primary cytotoxicity is established via MTT, the mechanism of cell death must be validated to ensure the compounds are inducing apoptosis rather than non-specific necrosis[3].
Protocol 2: Nuclear Morphological Assessment via Hoechst 33258 Staining
Causality: Hoechst 33258 is a cell-permeable, minor-groove binding fluorophore that emits blue fluorescence when bound to dsDNA. Apoptotic cells exhibit distinct morphological changes, such as chromatin condensation and nuclear fragmentation, which fluoresce much brighter than the evenly distributed chromatin in healthy cells[2][3].
Step-by-Step Methodology:
-
Cell Preparation: Culture MCF-7 cells in 6-well plates and treat with the IC₅₀ concentration of the lead compound (e.g., compound 7d) for 24 and 48 hours[2].
-
Fixation: Wash cells twice with cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Causality: Fixation cross-links proteins, preserving the cellular and nuclear architecture for accurate morphological assessment without altering the DNA structure.
-
Staining: Wash cells with PBS and incubate with Hoechst 33258 staining solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Imaging: Examine the cells under a fluorescence microscope (excitation 350 nm / emission 460 nm). Score the percentage of cells exhibiting apoptotic bodies and condensed nuclei relative to the vehicle control[2].
Protocol 3: Cell Cycle Analysis via Flow Cytometry
Causality: Propidium Iodide (PI) binds stoichiometrically to DNA. By measuring the fluorescence intensity of PI-stained cells, the relative DNA content can be quantified, allowing for the mapping of cell cycle phase distribution (G0/G1, S, G2/M)[4].
Step-by-Step Methodology:
-
Harvesting: Collect both adherent and floating treated cells via trypsinization. Causality: Floating cells are often in late-stage apoptosis; discarding them skews the cell cycle data.
-
Permeabilization: Fix cells in ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours. Causality: Ethanol permeabilizes the cell membrane, allowing the otherwise impermeable PI dye to enter the nucleus.
-
RNase Treatment: Wash cells and resuspend in PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes. Causality: PI binds to both DNA and RNA; RNase degrades RNA to ensure the fluorescence signal strictly represents DNA content.
-
PI Staining: Add 50 µg/mL Propidium Iodide and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. An accumulation of cells in the G0/G1 phase indicates cell cycle arrest, a hallmark of the antiproliferative action of imidazo[1,2-a]pyridine hydrazides[2][4].
References
-
Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. nih.gov.[Link]
-
(PDF) Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. researchgate.net.[Link]
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. nih.gov.[Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. rsc.org.[Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. researchgate.net.[Link]
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- 3. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pharmacological and Synthetic Profiling of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide: A Privileged Scaffold in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the imidazo[1,2-a]pyridine bicyclic system is recognized as a "privileged scaffold." Structurally analogous to purines and indoles, this core is the pharmacophoric foundation for blockbuster GABA-A receptor modulators such as zolpidem and alpidem[1]. Within this chemical space, 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide (CAS: 21755-37-3) serves as a highly versatile, bifunctional building block.
By combining the electron-rich, hydrogen-bond-accepting imidazopyridine core with a reactive acetohydrazide tail, this molecule acts as an ideal precursor for the synthesis of N-acylhydrazones and Schiff bases. This technical whitepaper explores the chemical properties, self-validating synthetic workflows, and the causality behind the derivatization of this scaffold into potent antimicrobial, cytotoxic, and enzyme-inhibitory agents.
Chemical & Structural Profiling
Molecular Characteristics
-
Chemical Name: 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
-
CAS Registry Number: 21755-37-3
-
Molecular Formula: C9H10N4O
-
Molecular Weight: 190.20 g/mol
Conformational Dynamics of Derivatives
When 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide is condensed with aromatic aldehydes to form N-acylhydrazones, the resulting molecules exhibit complex structural dynamics. Nuclear Magnetic Resonance (NMR) studies reveal that these hydrazones exist in a dynamic equilibrium of two primary conformers: syn-periplanar E (sp E) and anti-periplanar E (ap E) [2].
Mechanistic Causality: The sp E conformer is overwhelmingly the major thermodynamic product. This preference is driven by the minimization of steric clashes between the bulky imidazo[1,2-a]pyridine core and the arylidene moiety, coupled with the stabilization of the amide bond dipoles. Understanding this conformational bias is critical for drug development, as the sp E geometry dictates the spatial orientation of the molecule when docking into target binding pockets, such as the active site of tyrosinase or the allosteric sites of fungal enzymes.
Synthetic Methodology & Causality
The synthesis of the acetohydrazide core and its subsequent derivatization relies on highly efficient, nucleophile-driven acyl substitutions.
Fig 1: Synthesis pathway and pharmacological derivatization logic of the acetohydrazide core.
Core Synthesis: Nucleophilic Acyl Substitution
To synthesize the base acetohydrazide, an ethyl ester precursor (ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate) is reacted with hydrazine hydrate[3][4].
-
Reagent Selection (The Alpha-Effect): Hydrazine hydrate is utilized in a massive stoichiometric excess (typically 10 to 20 equivalents). The adjacent nitrogen atoms in hydrazine create an "alpha-effect," making it a remarkably potent nucleophile. The excess is strictly required to prevent the synthesized mono-hydrazide from reacting with another equivalent of the ester, which would yield an unwanted, symmetric N,N'-diacylhydrazine byproduct.
-
Solvent Dynamics: The reaction is refluxed in absolute ethanol or methanol. Protic solvents are deliberately chosen because they hydrogen-bond with the carbonyl oxygen of the ester, increasing its electrophilicity and stabilizing the tetrahedral transition state during the nucleophilic attack.
Derivatization: Acid-Catalyzed Condensation
Transforming the acetohydrazide into bioactive N'-arylidene derivatives (Schiff bases) requires condensation with various aromatic aldehydes[5][6].
-
Catalyst Causality: A catalytic amount of glacial acetic acid is added. The acid protonates the carbonyl oxygen of the aldehyde, lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy of the carbon atom, thereby facilitating rapid nucleophilic attack by the terminal primary amine of the acetohydrazide.
Self-Validating Experimental Protocol
To ensure high-fidelity synthesis, the following protocol represents a closed-loop, self-validating system. Each phase contains an intrinsic quality-control checkpoint.
Fig 2: Self-validating experimental workflow for synthesizing imidazo[1,2-a]pyridine hydrazones.
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 mmol of 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide and 1.1 mmol of the target aromatic aldehyde in 15 mL of absolute ethanol. Add 2 drops of glacial acetic acid.
-
Thermal Activation: Heat the mixture under reflux (60°C–70°C) for 1 to 5 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Chloroform:Methanol (95:5 v/v) mobile phase[4]. Validation Check: The disappearance of the starting hydrazide spot dictates reaction completion. If present, reflux is extended.
-
Isolation: Upon completion, cool the mixture to room temperature. The target N-acylhydrazone will precipitate. Isolate via hot filtration to leave unreacted, highly soluble impurities in the mother liquor.
-
Purification: Recrystallize the crude solid from an Ethanol/Water mixture. Validation Check: Record the melting point. A sharp, narrow melting point range (< 2°C variance) confirms phase purity.
-
Structural Validation:
-
1H NMR (DMSO-d6): Confirm the presence of the azomethine proton (-N=CH-) typically appearing as a singlet around 8.0–8.5 ppm, and the highly deshielded amide proton (-NH-) > 10.0 ppm[5].
-
HRMS: Verify the exact mass matches the calculated theoretical mass [M+H]+ to rule out structural isomers.
-
Pharmacological Applications & Quantitative Data
Derivatives of the imidazo[1,2-a]pyridine hydrazide class have been extensively profiled across multiple therapeutic domains. The acetohydrazide linker provides rotational flexibility, allowing the appended aryl groups to achieve optimal induced-fit interactions with diverse biological targets.
Quantitative Bioactivity Summary
| Derivative Class | Aryl Substitution | Primary Biological Target | Key Quantitative Metric | Ref |
| N'-Arylidene hydrazide | 3-nitro (arylidene) | Mushroom Tyrosinase | IC50 = 7.19 μM | [6] |
| N'-Arylidene hydrazide | 4-hydroxy (arylidene) | Mushroom Tyrosinase | IC50 = 8.11 μM | [6] |
| Thiazolidine hydrazones | 2-methyl core | Mycobacterium tuberculosis | MIC > 6.25 μg/mL | [3] |
| Hydrazide hydrazones | 3-nitro core | Candida albicans / glabrata | Dose-dependent inhibition | [5] |
| Aryl hydrazones | Unsubstituted core | MCF-7, HT-29, K562 (Cancer) | Cytotoxic viability reduction | [4] |
Note: Tyrosinase inhibition by the 3-nitro and 4-hydroxy derivatives (7.19 μM and 8.11 μM respectively) demonstrates superior or comparable efficacy to the standard reference drug, Kojic acid (IC50 = 9.64 μM), highlighting the immense potential of this scaffold in dermatological and anti-melanoma applications[6].
References
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. National Center for Biotechnology Information (PMC).[Link]
-
Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. TSI Journals.[Link]
-
Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. National Center for Biotechnology Information (PMC).[Link]
-
Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity. DergiPark.[Link]
-
Design, Synthesis, In Vitro Evaluation and Molecular Docking Study of N'-Arylidene imidazo[1,2-a] pyridine -2-Carbohydrazide Derivatives as Novel Tyrosinase Inhibitors. ResearchGate.[Link]
-
Synthesis and characterization of novel conformers of (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide derivatives. PubMed.[Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and characterization of novel conformers of (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide: A Detailed Protocol for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antiviral, anti-inflammatory, and anticancer properties. This guide provides a comprehensive, two-step protocol for the synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide, a valuable intermediate for the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details and the scientific rationale behind the experimental choices.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic system due to its presence in several commercially successful drugs. For instance, Zolpidem and Alpidem, which are used to treat insomnia and anxiety, respectively, feature this bicyclic structure. The therapeutic versatility of this scaffold stems from its ability to interact with various biological targets, making it a focal point of extensive research in the quest for new and improved therapeutic agents. The synthesis of derivatives such as 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide provides a platform for further molecular exploration and the generation of compound libraries for screening and lead optimization.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound, 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide, is efficiently achieved through a two-step process. The first step involves the construction of the imidazo[1,2-a]pyridine core via a condensation reaction to yield an ester intermediate. This is followed by a hydrazinolysis reaction to convert the ester into the desired acetohydrazide. This strategy is robust, providing a reliable route to the target molecule in good yields.
Part 1: Synthesis of Ethyl 2-(Imidazo[1,2-a]pyridin-2-yl)acetate
This initial step focuses on the formation of the imidazo[1,2-a]pyridine ring system through the reaction of 2-aminopyridine with ethyl bromopyruvate. This reaction is a classic example of a Tschitschibabin-type synthesis of this heterocyclic system.[1]
Reaction Mechanism
The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by ethyl bromopyruvate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon of the pyruvate moiety. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 1.0 g | 10.63 |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 2.5 g | 12.82 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 50 mL | - |
| Sodium bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 g, 10.63 mmol) and absolute ethanol (50 mL).
-
Addition of Reagent: While stirring, add ethyl bromopyruvate (2.5 g, 12.82 mmol) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate.
Part 2: Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
The second and final step is the conversion of the synthesized ethyl ester to the corresponding acetohydrazide via hydrazinolysis. This is a standard and efficient method for the preparation of hydrazides from esters.
Reaction Mechanism
The reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate with the elimination of ethanol yields the desired acetohydrazide.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate | C₁₁H₁₂N₂O₂ | 204.23 | 1.0 g | 4.90 |
| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | 5.0 mL | ~82 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 30 mL | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate (1.0 g, 4.90 mmol) in absolute ethanol (30 mL).
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (5.0 mL) to the solution and stir the mixture at room temperature.
-
Reaction Time: Continue stirring for 12-16 hours. The formation of a precipitate indicates the progress of the reaction. Monitor the reaction completion by TLC.
-
Isolation of Product: After the reaction is complete, filter the precipitated solid and wash it with a small amount of cold ethanol.
-
Drying: Dry the solid product under vacuum to obtain 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide.
Characterization of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | Specific to the compound, to be determined experimentally |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the imidazo[1,2-a]pyridine ring, the methylene protons, and the -NH and -NH₂ protons of the hydrazide group. |
| ¹³C NMR | Signals corresponding to the carbons of the heterocyclic ring, the methylene carbon, and the carbonyl carbon. |
| IR (KBr, cm⁻¹) | Absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₉H₁₀N₄O (190.21 g/mol ). |
Visualizing the Synthesis
To further clarify the synthetic process, the following diagrams illustrate the reaction mechanism and the overall workflow.
Reaction Mechanism of Imidazo[1,2-a]pyridine Formation
Caption: Mechanism of Imidazo[1,2-a]pyridine ring formation.
Overall Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Ethyl bromopyruvate is a lachrymator and should be handled with care.
-
Hydrazine hydrate is corrosive and toxic; avoid inhalation and skin contact.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide. By following these procedures, researchers can efficiently produce this valuable intermediate for further investigation in drug discovery and development programs. The inherent versatility of the imidazo[1,2-a]pyridine scaffold ensures that derivatives of this compound will continue to be of significant interest in the scientific community.
References
-
Kasimogullari, B. O., & Cesur, Z. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 9(10), 894-901. Available from: [Link]
-
Tschitschibabin, A. E. (1924). Über die Synthese von Imidazo-[1,2-a]-pyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(10), 2092-2096. Available from: [Link]
Sources
Application Note: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The imidazo[1,2-a]pyridine nucleus is a highly versatile, nitrogen-bridged heterocyclic pharmacophore. Recognized as a "privileged scaffold" in medicinal chemistry, it is the core structure of several marketed drugs (e.g., zolpidem, alpidem) and exhibits a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties [1].
When functionalized as 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide , this scaffold becomes an excellent precursor for the synthesis of acylhydrazones—a highly stable subclass of Schiff bases. The condensation of this hydrazide with various aryl or alkyl aldehydes yields conjugated systems that possess a flexible hydrogen-bonding spacer (the amide linkage) and a rigid azomethine (C=N) bond. This specific structural topology is highly prized in drug development for its ability to chelate metal ions and selectively dock into enzymatic binding pockets, such as bacterial DNA gyrase or eukaryotic tubulin [2].
Causality in Experimental Design
The synthesis of these Schiff bases relies on an acid-catalyzed nucleophilic addition-elimination mechanism. The primary amine of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
-
Why use Glacial Acetic Acid? The reaction requires a delicate pH balance (pH ~4.5–5.5). If the environment is too acidic, the hydrazide nitrogen becomes fully protonated, completely destroying its nucleophilicity. If it is too basic, the target carbonyl oxygen remains unprotonated, reducing its electrophilicity. Glacial acetic acid provides the exact mild acidic conditions needed to activate the carbonyl group without deactivating the hydrazide.
Experimental Workflow
Figure 1: Workflow for the acid-catalyzed synthesis of imidazo[1,2-a]pyridine Schiff bases.
Self-Validating Synthesis Protocol
This protocol is designed to be a self-validating system, ensuring that researchers can verify the success of the reaction at multiple checkpoints without waiting for final NMR results.
Materials Required
-
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide (1.0 equivalent)
-
Substituted aromatic aldehyde (1.1 equivalents)
-
Absolute ethanol (Solvent)
-
Glacial acetic acid (Catalyst)
-
TLC plates (Silica gel 60 F254)
Step-by-Step Methodology
Step 1: Reagent Preparation
-
In a 50 mL round-bottom flask, dissolve 10 mmol of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide in 20 mL of absolute ethanol. Gently warm the solution to 40°C to ensure complete dissolution.
-
In a separate vial, dissolve 11 mmol of the chosen aromatic aldehyde in 5 mL of absolute ethanol. Note: A slight excess of aldehyde drives the equilibrium toward product formation.
Step 2: Condensation Reaction 3. Add the aldehyde solution dropwise to the round-bottom flask while stirring continuously. 4. Add 3–4 drops of glacial acetic acid to the mixture. 5. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
Step 3: In-Process Validation (TLC Monitoring) 6. Perform Thin Layer Chromatography (TLC) every 45 minutes using a mobile phase of Chloroform:Methanol (9:1).
- Validation Check: The starting hydrazide is highly polar and will show a low
value. As the reaction progresses, a new, less polar spot (higher ) representing the Schiff base will appear under 254 nm UV light. The reaction is complete when the hydrazide spot is entirely consumed (typically 2–4 hours).
Step 4: Isolation and Purification
7. Once complete, cool the reaction mixture to room temperature, then transfer it to an ice bath for 30 minutes to maximize precipitation.
8. Filter the resulting solid precipitate under a vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted aldehyde and trace acetic acid.
9. Recrystallize the crude solid from hot ethanol or methanol. Dry the purified crystals in a vacuum desiccator over anhydrous
Step 5: Structural Validation
10. FTIR Check: Confirm the disappearance of the primary amine doublet (
Quantitative Data Presentation
The choice of the aldehyde substituent significantly impacts the reaction kinetics, yield, and physical properties of the resulting Schiff base. Electron-withdrawing groups (EWGs) generally accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.
Table 1: Optimization and Yield Data for Various Aldehyde Substituents
| Aldehyde Substituent | Solvent | Catalyst | Time (h) | Yield (%) | Melting Point (°C) |
| 4-Nitrobenzaldehyde (EWG) | EtOH | Glacial AcOH | 2.0 | 94 | 240–242 |
| 4-Chlorobenzaldehyde (EWG) | EtOH | Glacial AcOH | 3.0 | 88 | 210–212 |
| 4-Methoxybenzaldehyde (EDG) | EtOH | Glacial AcOH | 4.0 | 82 | 195–197 |
| 2-Hydroxybenzaldehyde (EDG) | MeOH | Glacial AcOH | 2.5 | 91 | 225–227 |
Note: 2-Hydroxybenzaldehyde shows a faster reaction time than expected for an electron-donating group (EDG) due to intramolecular hydrogen bonding stabilizing the transition state.
Biological Applications & Downstream Assays
Schiff bases derived from imidazo[1,2-a]pyridine are heavily utilized in drug discovery campaigns. Recent computational and in vitro studies demonstrate that these conjugates exhibit significant antibacterial activity against multidrug-resistant strains (e.g., S. aureus, E. coli) and potent antiproliferative activity against cancer cell lines (e.g., A549 lung cancer cells) [1, 4].
The mechanism of action often involves the lipophilic aryl groups facilitating cell membrane penetration, while the rigid imidazo-Schiff base core intercalates with DNA or binds to critical enzymes like DNA Gyrase or Tubulin.
Figure 2: General mechanism of action for imidazo[1,2-a]pyridine Schiff bases in biological systems.
Downstream Assay Recommendations
For researchers transitioning from synthesis to biological evaluation:
-
Antimicrobial Screening: Utilize the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Compounds with halogenated phenyl rings typically show MICs ranging from 0.5–1.0 mg/mL [3].
-
Anticancer Screening: Perform MTT assays on target cell lines. Follow up promising
values with flow cytometry (Annexin V-FITC/PI staining) to confirm apoptotic cell death pathways [4].
References
-
Jadhav, S. R., et al. "Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates: Synthetic, spectrophotometric, biological, and computational aspects." Chemical Physics Impact, 2024.[Link]
-
Patel, et al. "Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)." Infectious Disorders - Drug Targets, 2024.[Link]
-
Fisher, M. H., et al. "Imidazo[1,2-a]pyridine anthelmintic and antifungal agents." Journal of Medicinal Chemistry.[Link]
-
Chinnasamy, M., et al. "Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents." ResearchGate, 2026.[Link]
The Versatile Precursor: 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide in Modern Heterocyclic Synthesis
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its unique bridged-ring structure confers a rigid, planar geometry that allows for specific interactions with biological targets. This scaffold is present in a range of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. The development of new synthetic routes to functionalized imidazo[1,2-a]pyridine derivatives is therefore of significant interest to the research community. This document provides detailed application notes and protocols for the use of 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide as a key precursor for the synthesis of a variety of important heterocyclic compounds.
Core Synthesis: Preparation of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
The synthesis of the target acetohydrazide is a straightforward two-step process commencing with the construction of the imidazo[1,2-a]pyridine ring system, followed by hydrazinolysis of the corresponding ethyl ester.
Workflow for Precursor Synthesis
Caption: Synthetic pathway to 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide.
Protocol 1: Synthesis of Ethyl (imidazo[1,2-a]pyridin-2-yl)acetate
This protocol details the cyclocondensation reaction to form the core imidazo[1,2-a]pyridine ester.
Materials:
-
2-Aminopyridine
-
Ethyl 3-bromo-2-oxopropanoate
-
Absolute Ethanol
-
Sodium bicarbonate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) in absolute ethanol, add ethyl 3-bromo-2-oxopropanoate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to afford pure ethyl (imidazo[1,2-a]pyridin-2-yl)acetate.
Protocol 2: Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
This protocol describes the conversion of the ethyl ester to the target acetohydrazide.
Materials:
-
Ethyl (imidazo[1,2-a]pyridin-2-yl)acetate
-
Hydrazine hydrate (80% solution)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve ethyl (imidazo[1,2-a]pyridin-2-yl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Filter the resulting white solid, wash with a small amount of cold ethanol, and dry to yield 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide.
Application in Heterocyclic Synthesis
The presence of the hydrazide functional group in 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide makes it a versatile building block for the synthesis of various five-membered heterocycles.
Synthesis of 1,3,4-Oxadiazole Derivatives
The reaction of the acetohydrazide with carbon disulfide in a basic medium provides a straightforward route to 5-substituted-1,3,4-oxadiazole-2-thiols.
Caption: Synthesis of a 1,3,4-oxadiazole-2-thiol derivative.
Materials:
-
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol.
-
To this solution, add 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide (1 equivalent) and stir until a clear solution is obtained.
-
Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
After the formation of the potassium dithiocarbazate salt, reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1,3,4-oxadiazole-2-thiol.
Synthesis of 1,2,4-Triazole Derivatives
A common and efficient method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the reaction of a hydrazide with an isothiocyanate, followed by base-catalyzed cyclization.
Caption: Proposed synthesis of a 1,2,4-triazole-3-thiol derivative.
This protocol is based on established methodologies for the synthesis of similar 1,2,4-triazole derivatives.
Materials:
-
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
-
Phenyl isothiocyanate
-
Absolute Ethanol
-
Sodium hydroxide
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Thiosemicarbazide Formation:
-
Dissolve 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide (1 equivalent) in absolute ethanol.
-
Add phenyl isothiocyanate (1 equivalent) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated thiosemicarbazide intermediate by filtration.
-
-
Cyclization:
-
Suspend the dried thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (2M).
-
Reflux the mixture for 6-8 hours until a clear solution is obtained.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the triazole product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.
-
Synthesis of Pyrazole Derivatives
The Knorr pyrazole synthesis and related methodologies provide a classic and reliable route to pyrazole derivatives through the condensation of a hydrazine/hydrazide with a 1,3-dicarbonyl compound.
Caption: Proposed synthesis of a pyrazolone derivative.
This protocol is adapted from general procedures for the synthesis of pyrazolones from hydrazides.
Materials:
-
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, combine 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated product is collected by filtration, washed with water to remove excess acetic acid, and dried.
-
Recrystallization from an appropriate solvent, such as ethanol, will afford the purified pyrazolone derivative.
Data Summary
| Precursor/Product | Synthetic Method | Key Reagents | Typical Yield (%) |
| Ethyl (imidazo[1,2-a]pyridin-2-yl)acetate | Cyclocondensation | 2-Aminopyridine, Ethyl 3-bromo-2-oxopropanoate | 75-85 |
| 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide | Hydrazinolysis | Ethyl (imidazo[1,2-a]pyridin-2-yl)acetate, Hydrazine hydrate | 80-90 |
| 5-((Imidazo[1,2-a]pyridin-2-yl)methyl)-1,3,4-oxadiazole-2-thiol | Cyclization | 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide, CS₂, KOH | 65-75 |
| 5-((Imidazo[1,2-a]pyridin-2-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Cyclization | Thiosemicarbazide intermediate, NaOH | 60-70 (Proposed) |
| 3-((Imidazo[1,2-a]pyridin-2-yl)methyl)-5-methyl-1H-pyrazol-5(4H)-one | Cyclocondensation | 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide, Ethyl acetoacetate | 70-80 (Proposed) |
Conclusion and Future Outlook
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide serves as a highly effective and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide provide robust and reproducible methods for the preparation of the acetohydrazide itself and its subsequent conversion to valuable oxadiazole, triazole, and pyrazole derivatives. The continued exploration of this precursor in multicomponent reactions and the synthesis of other heterocyclic systems is a promising avenue for future research in the field of medicinal chemistry and drug development.
References
- A series of 4H-1,2,4-triazoles was synthesized by using aromatic acid precursors via conversion to corresponding hydrazides, then thiosemicarbazides and finally to 1,2, 4-triazole derivatives. The synthesized compounds were characterized through various instrumental techniques viz.,. FTIR, FT-NMR, and MS. All the compounds were tested against six different strains of bacteria and two different strains of fungi. Compound no.s 2, 3, 4, 7 & 8 showed remarkable activities against the test microorganisms.
application of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide in medicinal chemistry
Application Note: 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide in Medicinal Chemistry
Executive Summary
This guide details the synthetic utility and therapeutic applications of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide , a critical intermediate in the design of bioactive heterocycles. Unlike the directly attached carbohydrazide (–CONHNH₂), the acetohydrazide (–CH₂CONHNH₂) introduces a methylene spacer. This flexibility enhances the binding potential of downstream derivatives—primarily hydrazones (Schiff bases)—within enzyme active sites, significantly impacting antimicrobial, anticancer, and anti-inflammatory profiles.
Synthetic Framework & Protocol
The synthesis of the title compound relies on the Hantzsch-type condensation of 2-aminopyridine with ethyl 4-chloroacetoacetate, followed by hydrazinolysis. This pathway is preferred for its regioselectivity, yielding the 2-substituted isomer exclusively.
Reaction Pathway Visualization
Figure 1: Step-wise synthetic route from commercial starting materials to the bioactive hydrazone library.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
-
Principle: Nucleophilic substitution of the chloromethyl group by the pyridine ring nitrogen, followed by cyclocondensation of the exocyclic amine with the ketone carbonyl.
-
Reagents: 2-Aminopyridine (0.1 mol), Ethyl 4-chloroacetoacetate (0.1 mol), Ethanol (absolute, 100 mL).
-
Procedure:
-
Dissolve 2-aminopyridine in ethanol in a round-bottom flask.
-
Add ethyl 4-chloroacetoacetate dropwise at room temperature.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 1:1).
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
Neutralize the residue with saturated NaHCO₃ solution to precipitate the free base.
-
Filter the solid, wash with cold water, and recrystallize from ethanol/ether.
-
-
Yield Expectation: 70–85%.
Step 2: Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
-
Principle: Nucleophilic acyl substitution (hydrazinolysis) of the ester.
-
Reagents: Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate (0.01 mol), Hydrazine hydrate (99%, 0.05 mol), Ethanol (30 mL).
-
Procedure:
-
Dissolve the ester from Step 1 in ethanol.
-
Add hydrazine hydrate (excess is used to prevent dimer formation).
-
Reflux for 4–6 hours. A solid precipitate often forms during the reaction.
-
Cool the reaction mixture to 0–5°C.
-
Filter the solid product and wash thoroughly with cold ethanol and ether to remove excess hydrazine.
-
Dry under vacuum.
-
-
Key Characterization: IR shows disappearance of ester C=O (~1730 cm⁻¹) and appearance of amide C=O (~1660 cm⁻¹) and NH/NH₂ bands (3100–3300 cm⁻¹).
Step 3: General Procedure for Schiff Base Derivatives (Hydrazones)
-
Reagents: Acetohydrazide (Step 2 product), Substituted Aromatic Aldehyde (1.0 eq), Glacial Acetic Acid (catalytic), Ethanol.
-
Procedure:
-
Mix equimolar amounts of acetohydrazide and aldehyde in ethanol.
-
Add 2–3 drops of glacial acetic acid.
-
Reflux for 2–4 hours.
-
Cool and filter the precipitated hydrazone. Recrystallize from ethanol/DMF.
-
Medicinal Chemistry Applications
The acetohydrazide linker provides a specific geometric orientation that differs from the rigid carbohydrazide. This allows the terminal aryl group (from the aldehyde) to access hydrophobic pockets in target proteins (e.g., kinases, tubulin) while the imidazo[1,2-a]pyridine core interacts with the hinge region or ATP-binding sites.
Structure-Activity Relationship (SAR) Data
| Therapeutic Area | Target Mechanism | Key Substituent (R on Hydrazone) | Activity Insight |
| Anticancer | Tubulin Polymerization Inhibition | 3,4,5-Trimethoxyphenyl | Mimics Combretastatin A-4 binding; disrupts microtubule dynamics. |
| Anticancer | EGFR/VEGFR Kinase Inhibition | 4-Fluorophenyl / 2,4-Dichlorophenyl | Halogens enhance lipophilicity and metabolic stability; fit into hydrophobic pockets of kinase domains. |
| Antimicrobial | DNA Gyrase Inhibition (Bacteria) | 4-Nitrophenyl / 5-Nitro-2-furyl | Nitro groups facilitate hydrogen bonding and potential reduction to toxic intermediates within bacteria. |
| Anti-inflammatory | COX-1/COX-2 Inhibition | 2-Hydroxyphenyl (Salicylaldehyde) | OH group forms an intramolecular H-bond, mimicking the pharmacophore of NSAIDs. |
Mechanism of Action Diagram
Figure 2: Pharmacophore mapping of the hydrazone derivatives showing the role of each structural unit.
Critical Quality Attributes (CQA) & Troubleshooting
-
Regioselectivity Check: In Step 1, ensure the product is the 2-isomer (ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate). The 3-isomer is rare via this specific method but can occur with different alpha-halo esters. 1H NMR is definitive: The C3-H of the imidazo ring appears as a singlet around δ 7.5–8.0 ppm.
-
Hydrazine Handling: Excess hydrazine is crucial to prevent the formation of the symmetrical bis-hydrazide (R-CO-NH-NH-CO-R), which is an insoluble byproduct.
-
Solubility: The final hydrazone derivatives often have poor solubility in water. For biological assays (MIC/IC50), dissolve in DMSO (stock solution) and dilute with culture media. Ensure DMSO concentration remains <1% to avoid cytotoxicity artifacts.
References
-
Synthesis and Antimicrobial Screening: Synthesis and antimicrobial screening of Schiff's bases of imidazo[1,2-a]pyridine. TSI Journals. Link
-
Anticancer Applications: Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates: Synthetic, spectrophotometric, biological, and computational aspects. Elsevier Pure. Link
-
General Scaffold Review: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. NIH/PubMed. Link
-
Synthetic Methodology: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Link
-
Medicinal Attributes: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.[1][2] Link
Sources
bioisosteric replacement strategies for 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide.
Application Note: Bioisosteric Replacement Strategies for 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide in Drug Discovery
Introduction & Pharmacological Rationale
The imidazo[1,2-a]pyridine scaffold is a highly privileged bicyclic heterocycle in medicinal chemistry, frequently deployed in the design of kinase inhibitors, anti-infectives, and receptor modulators[1][2]. When functionalized with an acetohydrazide moiety at the 2-position—yielding 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide—the molecule gains a versatile linker capable of bidentate hydrogen bonding.
However, primary acylhydrazides present significant pharmacokinetic (PK) and toxicological liabilities. They are prone to rapid plasma hydrolysis, N-acetylation by N-acetyltransferase (NAT) enzymes, and can form reactive intermediates that lead to idiosyncratic hepatotoxicity. To circumvent these issues while maintaining or enhancing target affinity, rational bioisosteric replacement is a critical optimization strategy[3].
Logical Framework for Bioisosteric Replacement
Optimization of this scaffold typically diverges into two parallel strategies: modification of the flexible hydrazide tail and scaffold hopping of the imidazo[1,2-a]pyridine core.
2.1. Hydrazide Tail Replacement (1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles) The most effective strategy to stabilize the acetohydrazide is its cyclocondensation into a 5-membered aromatic heterocycle, such as a 1,3,4-oxadiazole[4].
-
Causality: The 1,3,4-oxadiazole acts as a rigid, metabolically stable bioisostere of the amide/hydrazide bond. It eliminates the hydrogen-bond donor (NH) capacity, which directly increases lipophilicity and membrane permeability (critical for intracellular targets). Furthermore, it restricts the conformational freedom of the tail, reducing the entropic penalty upon binding to the target receptor[5].
-
Thiadiazole Alternative: Substituting oxygen for sulfur yields the 1,3,4-thiadiazole, which alters the dihedral angle and increases lipophilicity, often enhancing activity against specific bacterial or fungal strains[4].
2.2. Core Scaffold Hopping Modifying the imidazo[1,2-a]pyridine core can address metabolic soft spots (e.g., CYP450-mediated oxidation).
-
Causality: Replacing the core with an imidazo[1,2-a]pyrimidine increases the polar surface area (PSA) and alters the electron density of the ring system, often improving aqueous solubility[1]. Alternatively, introducing an 8-fluoro substitution acts as a physicochemical mimic that blocks oxidative metabolism without adding significant steric bulk[2]. Benzimidazole is another structural isostere frequently used to optimize antifungal profiles[6].
Fig 1: Bioisosteric replacement pathways for optimizing target affinity and metabolic stability.
Comparative Physicochemical Data
The following table summarizes the anticipated shifts in physicochemical properties when applying these bioisosteric replacements to the parent scaffold.
| Compound Motif | Structural Role | cLogP Shift | PSA (Ų) | Primary Advantage |
| Acetohydrazide | Parent Tail | Baseline | ~64.0 | High flexibility, strong H-bond donor/acceptor. |
| 1,3,4-Oxadiazole | Tail Bioisostere | +0.5 to +1.0 | ~38.8 | Removes H-bond donor; prevents hydrolysis[3][5]. |
| 1,3,4-Thiadiazole | Tail Bioisostere | +1.0 to +1.5 | ~41.0 | Enhanced lipophilicity; distinct binding geometry[4]. |
| Imidazo[1,2-a]pyrimidine | Core Bioisostere | -0.4 to -0.8 | ~43.0 | Improved solubility; altered electron density[1]. |
| 8-Fluoroimidazo[1,2-a]pyridine | Core Bioisostere | +0.1 to +0.3 | ~28.0 | Blocks CYP-mediated oxidation at the 8-position[2]. |
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the synthesis of the primary bioisosteres.
Protocol A: Cyclocondensation to 2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-5-aryl-1,3,4-oxadiazole
This protocol utilizes phosphorus oxychloride (POCl₃) as both the solvent and dehydrating agent. POCl₃ activates the carbonyl oxygen of the intermediate diacylhydrazine, facilitating an intramolecular nucleophilic attack by the adjacent nitrogen to close the ring[4].
Fig 2: Step-by-step experimental workflow for 1,3,4-oxadiazole cyclocondensation.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, suspend 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide (1.0 eq, 5 mmol) and the desired aromatic carboxylic acid (1.0 eq, 5 mmol) in 15 mL of freshly distilled POCl₃.
-
Activation & Cyclization: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to 90°C under continuous magnetic stirring for 4–6 hours. Note: The reaction progress must be monitored by TLC (Eluent: EtOAc/Hexane 7:3). The disappearance of the highly polar hydrazide spot indicates completion.
-
Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture dropwise over 100 g of crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This step is highly exothermic and releases HCl gas; perform strictly inside a fume hood.
-
Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ until the pH of the aqueous phase reaches 7–8. This ensures the imidazo[1,2-a]pyridine core (which is basic) is fully deprotonated and precipitates or partitions into the organic phase.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude residue via silica gel column chromatography.
-
Self-Validation Check: In the ¹H-NMR spectrum (DMSO-d₆), confirm the complete disappearance of the hydrazide -NH and -NH₂ protons (typically broad singlets between 4.0–10.0 ppm). High-Resolution Mass Spectrometry (HRMS) should confirm a mass reduction of exactly 18.01 Da (loss of H₂O) compared to the acyclic diacylhydrazine intermediate.
-
Protocol B: Synthesis of Imidazo[1,2-a]pyrimidine Core via Multicomponent Reaction
For scaffold hopping to the imidazo[1,2-a]pyrimidine core, a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is highly efficient, allowing for rapid late-stage diversification[1].
-
Assembly: Mix 2-aminopyrimidine (1.0 eq), an appropriate aldehyde (1.0 eq), and an isocyanide (1.0 eq) in methanol.
-
Catalysis: Add a catalytic amount of Scandium(III) triflate (Sc(OTf)₃, 5 mol%).
-
Reaction: Stir at room temperature for 12 hours. The one-pot condensation rapidly constructs the bicyclic core, which can subsequently be functionalized to append the oxadiazole tail.
References
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. National Institutes of Health (NIH) / PMC.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. National Institutes of Health (NIH) / PMC.
- An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Bentham Science Publisher.
- Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences.
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing).
- An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. National Institutes of Health (NIH) / PMC.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents [jmchemsci.com]
Development of Enzyme Inhibitors via the 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide Scaffold
Application Note & Protocol Guide
Introduction: The Privileged Scaffold Strategy
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1] Its planar, bicyclic nature allows it to interact effectively with diverse biological receptors and enzyme active sites via
This guide focuses on a specific, versatile derivative: 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide .
Unlike direct ring substitutions, the acetohydrazide side chain (
-
Chemical Versatility: It readily forms acylhydrazones (Schiff bases), which are pharmacophores for inhibiting metalloenzymes (e.g., Urease) and glycosidases.
-
Biological Specificity: The hydrazone "linker" often acts as a chelating agent for active-site metal ions (e.g.,
in Urease) or mimics the transition state of substrate hydrolysis.
Primary Enzyme Targets:
-
Urease: Target for Helicobacter pylori eradication (Gastric ulcers).
- -Glucosidase: Target for Type 2 Diabetes management (Post-prandial hyperglycemia).
Chemical Synthesis Protocol
Workflow Overview
The synthesis proceeds in three linear steps: (1) Hantzsch-type cyclization to form the ester, (2) Hydrazinolysis to generate the core hydrazide, and (3) Derivatization into a library of bioactive hydrazones.
Step 1: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Principle: Condensation of 2-aminopyridine with a
-
Reagents: 2-Aminopyridine (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq), Ethanol (Solvent).
-
Protocol:
-
Dissolve 2-aminopyridine (e.g., 10 mmol) in absolute ethanol (20 mL).
-
Add ethyl 4-chloroacetoacetate (11 mmol) dropwise at room temperature.
-
Reflux the mixture for 6–8 hours. Monitor by TLC (Mobile phase: Ethyl acetate/Hexane 1:1).
-
Cool the reaction mixture. The hydrochloride salt of the product may precipitate.[2]
-
Neutralize with saturated
solution to pH 8. -
Extract with dichloromethane (
mL), dry over anhydrous , and concentrate under vacuum. -
Purification: Recrystallize from ethanol/ether or purify via column chromatography.
-
Yield Expectation: 70–85%.
-
Step 2: Synthesis of the Core Hydrazide
Principle: Nucleophilic acyl substitution where hydrazine displaces the ethoxy group.
-
Reagents: Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate (from Step 1), Hydrazine hydrate (99%, 5.0 eq), Ethanol.
-
Protocol:
-
Dissolve the ester (5 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (25 mmol) slowly. Note: Excess hydrazine prevents dimer formation.
-
Reflux for 4–6 hours. A solid precipitate usually forms during the reaction.
-
Cool to room temperature and filter the solid.
-
Wash the precipitate with cold ethanol and diethyl ether to remove excess hydrazine.
-
Product: 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide .
-
Characterization: IR will show doublet peaks for
around 3200-3300 and a carbonyl peak around 1660 .
-
Step 3: Library Generation (Acylhydrazones)
Principle: Condensation with aromatic aldehydes to form Schiff bases. This step introduces diversity (SAR exploration).
-
Reagents: Core Hydrazide (1.0 eq), Substituted Benzaldehydes (1.0 eq), Glacial Acetic Acid (Catalytic), Ethanol.
-
Protocol:
-
Suspend the hydrazide (1 mmol) in ethanol (10 mL).
-
Add the appropriate aldehyde (1 mmol) and 2–3 drops of glacial acetic acid.
-
Reflux for 2–4 hours. The mixture typically clears then precipitates the product.
-
Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
Visualization: Synthetic Pathway
Figure 1: Synthetic workflow from starting material to bioactive library.
Biological Evaluation Protocols
A. Urease Inhibition Assay (Indophenol Method)
Target Rationale: Urease hydrolyzes urea to ammonia.[3] Inhibitors prevent the pH rise associated with H. pylori survival in the stomach. The hydrazone moiety often chelates the active site Nickel ions.
Protocol:
-
Preparation:
-
Enzyme: Jack bean urease (25 µL, 1 U/mL).
-
Buffer: Phosphate buffer (PBS, pH 6.8).
-
Substrate: Urea (100 mM).
-
Reagents: Phenol-hypochlorite reagents (Solution A: Phenol/Sodium nitroprusside; Solution B: NaOH/NaOCl).
-
-
Incubation:
-
Mix Enzyme (25 µL) + Test Compound (5 µL in DMSO) + Buffer (25 µL).
-
Incubate at 37°C for 15 minutes (Pre-incubation allows inhibitor binding).
-
Add Urea (25 µL) and incubate for 15 minutes at 37°C.
-
-
Detection:
-
Add Solution A (45 µL) and Solution B (70 µL).
-
Incubate 50 minutes at room temperature for color development (Blue indophenol complex).
-
-
Measurement:
-
Read Absorbance at 625 nm using a microplate reader.
-
-
Calculation:
-
Calculate
using non-linear regression (e.g., GraphPad Prism).
-
B. -Glucosidase Inhibition Assay
Target Rationale: Inhibition delays carbohydrate digestion, lowering post-prandial blood glucose.
Protocol:
-
Preparation:
-
Enzyme:
-Glucosidase (from S. cerevisiae, 0.5 U/mL). -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG, 5 mM). -
Buffer: Phosphate buffer (pH 6.9).
-
-
Incubation:
-
Mix Enzyme (20 µL) + Test Compound (10 µL) + Buffer (50 µL).
-
Incubate at 37°C for 10 minutes.
-
Add pNPG substrate (20 µL).
-
Incubate at 37°C for 20 minutes.
-
-
Termination:
-
Stop reaction with
(1.0 M, 80 µL). The solution turns yellow (release of p-nitrophenol).
-
-
Measurement:
-
Read Absorbance at 405 nm .
-
-
Control: Acarbose is the standard positive control.
Visualization: Assay Logic
Figure 2: Biological evaluation workflow for enzyme inhibition.[4]
SAR & Data Interpretation
When analyzing your library, look for these Structure-Activity Relationship (SAR) trends common to this scaffold:
| Structural Modification | Expected Effect | Mechanistic Insight |
| Electron-Withdrawing Groups (EWGs) (e.g., | Increased Activity | EWGs increase the acidity of the hydrazone -NH-, enhancing hydrogen bonding capability with enzyme active site residues (e.g., Asp/Glu). |
| Electron-Donating Groups (EDGs) (e.g., | Variable / Specificity | Hydroxyl groups (especially ortho) can form additional intramolecular H-bonds or chelate metals (in Urease), often boosting potency significantly. |
| Bulky Substituents | Decreased Activity | Large groups may cause steric clash within the narrow catalytic tunnel of enzymes like Urease. |
Validation Check:
-
Always run a blank control (DMSO only) to establish 100% enzyme activity.
-
Always run a standard inhibitor (Thiourea for Urease; Acarbose for Glucosidase) to validate assay sensitivity.
References
-
Imidazo[1,2-a]pyridine Scaffold Review
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
Source:
-
Urease Inhibition by Hydrazones
- Exploring Novel Pyridine Carboxamide Deriv
-
Source:
-
-Glucosidase Inhibition:
- Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Deriv
-
Source:
-
Synthetic Methodology (Hantzsch-type)
- A convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines.
-
Source:
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide with Target Proteins
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein, playing a crucial role in modern drug discovery.[5][6][7][8] This guide will delve into the theoretical underpinnings and practical steps of the molecular docking workflow, from initial setup to result interpretation, ensuring scientific rigor and reproducibility.
The Scientific Rationale: Why Molecular Docking?
Molecular docking is an indispensable tool in structure-based drug design, offering a cost-effective and rapid method to screen virtual libraries of compounds against a biological target.[5][7] The primary goals are to predict the binding mode and estimate the binding affinity of a ligand to a protein.[6][9] For a versatile scaffold like imidazo[1,2-a]pyridine, which has shown activity against multiple targets such as kinases, tubulin, and various enzymes, docking studies can elucidate the structural basis of these interactions and guide the design of more potent and selective inhibitors.[1][10]
This protocol is designed to be self-validating by incorporating a crucial redocking step. By first docking a known co-crystallized ligand into its corresponding protein structure, we can validate our docking parameters. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically <2.0 Å), provides confidence in the protocol's ability to accurately predict the binding of novel ligands like 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide.[11][12][13]
The Molecular Docking Workflow: A Conceptual Overview
The entire process can be broken down into four main stages: preparation of the biological target (receptor) and the small molecule (ligand), performing the docking simulation, and finally, analyzing and validating the results. Each step is critical for obtaining meaningful and reliable predictions.
Caption: A high-level overview of the molecular docking workflow.
Essential Tools and Software
A variety of software packages are available for molecular docking studies. This guide will focus on a combination of widely used and freely available tools for academic research:
| Software | Purpose |
| RCSB Protein Data Bank (PDB) | Database for obtaining 3D structures of proteins. |
| PubChem or ZINC | Databases for obtaining 3D structures of ligands. |
| UCSF Chimera or ChimeraX | Molecular visualization and preparation of protein and ligand files.[14][15] |
| AutoDock Tools (ADT) | Preparation of protein and ligand files for AutoDock Vina, including adding charges and defining rotatable bonds.[16][17] |
| AutoDock Vina | A widely used and efficient program for molecular docking.[14] |
| PyMOL or Discovery Studio Visualizer | Advanced visualization and analysis of docking results, including protein-ligand interactions. |
Detailed Protocol: Step-by-Step Guide
This protocol will use Cyclin-Dependent Kinase 2 (CDK2) as an example target protein, as imidazo[1,2-a]pyridine derivatives have been explored as potential CDK2 inhibitors.[10] We will perform a redocking of a known inhibitor to validate the protocol, followed by the docking of our compound of interest, 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide.
Part 1: Target Protein Preparation
The initial crystal structure obtained from the PDB often contains non-essential molecules like water, ions, and co-solvents, and may have missing atoms or side chains. These need to be addressed to ensure a clean and accurate protein model for docking.[18]
Protocol:
-
Obtain the Protein Structure: Download the PDB file of the target protein. For this example, we will use PDB ID: 1FIN, which is CDK2 in complex with a known inhibitor.
-
Initial Cleaning (UCSF Chimera/ChimeraX):
-
Open the PDB file in Chimera.
-
Remove water molecules and any other non-essential ions or ligands.
-
If the crystal structure contains multiple protein chains, retain only the one relevant for the binding site.[14]
-
Inspect the protein for any missing residues or atoms. Use the software's tools to model in missing loops or side chains if they are distant from the active site. For missing atoms in the active site, it is often better to choose a different crystal structure.
-
-
Preparation for Docking (AutoDock Tools):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.[16][17]
-
Compute and assign Gasteiger charges to all atoms.
-
Merge non-polar hydrogens.
-
Save the prepared protein in the PDBQT format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Part 2: Ligand Preparation
The ligand, 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide, must also be prepared by generating a 3D structure, assigning charges, and defining its rotatable bonds.
Protocol:
-
Obtain or Draw the Ligand Structure:
-
Search for the compound in PubChem or ZINC databases and download the 3D structure in SDF or MOL2 format.
-
If not available, draw the 2D structure using a chemical drawing software like ChemDraw or MarvinSketch and convert it to a 3D structure.
-
-
Preparation for Docking (AutoDock Tools):
-
Open the ligand file in ADT.
-
Assign Gasteiger charges.
-
Detect the rotatable bonds. AutoDock Vina will explore the conformational space of the ligand by rotating these bonds during the docking process.
-
Save the prepared ligand in the PDBQT format.
-
Part 3: The Docking Simulation
With the prepared protein and ligand, the next step is to define the search space for the docking and run the simulation using AutoDock Vina.
Protocol:
-
Defining the Grid Box:
-
The grid box defines the three-dimensional space in the protein's active site where AutoDock Vina will search for the best binding pose of the ligand.
-
In ADT, with the protein loaded, use the Grid Box tool.
-
For redocking, center the grid box on the co-crystallized ligand. For docking a new compound, center the grid on the known active site of the protein.
-
Adjust the dimensions of the grid box to encompass the entire active site with a small buffer region.
-
-
Creating the Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.
-
Analysis and Interpretation of Results
The output from AutoDock Vina will be a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol). A more negative value indicates a stronger predicted binding affinity. [19] Key aspects of the analysis include:
-
Binding Affinity: The docking score provides a quantitative estimate of the binding strength. [19][20]* Binding Pose: This describes the spatial orientation and conformation of the ligand within the protein's active site. [9]* Intermolecular Interactions: Visual inspection of the top-ranked poses is crucial to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. [19][20] Protocol for Analysis:
-
Visualize the Docked Poses:
-
Open the protein PDBQT file and the results PDBQT file in PyMOL or Chimera.
-
Examine the top-ranked poses in the context of the protein's active site.
-
-
Identify Key Interactions:
-
Use visualization software to identify and display hydrogen bonds between the ligand and protein residues.
-
Analyze hydrophobic interactions by observing the proximity of non-polar groups on the ligand and protein.
-
-
Protocol Validation (Redocking):
-
For the redocking experiment, superimpose the top-ranked docked pose of the known inhibitor with its original crystallographic pose.
-
Calculate the RMSD between the two poses. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol. [11][13] The following diagram illustrates the decision-making process based on the redocking validation:
-
Caption: Decision workflow for validating the docking protocol.
Data Presentation
Summarize the docking results in a clear and concise table for easy comparison.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | RMSD (Å) (for redocking) |
| Known Inhibitor (Redocked) | CDK2 (1FIN) | -10.5 | GLU81, LEU83, LYS33 | 1.2 |
| 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide | CDK2 (1FIN) | -8.9 | GLU81, LYS89 | N/A |
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting molecular docking studies of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide. By following these protocols, researchers can generate reliable hypotheses about the binding modes and affinities of novel compounds. It is crucial to remember that molecular docking is a computational prediction. [21]The results should be used to guide further experimental validation, such as in vitro binding assays and structural biology studies, to confirm the predicted interactions.
References
-
de Souza, M. V. N., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Progress in Molecular Biology and Translational Science. Retrieved from [Link]
-
ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Kumar, A., & Vashisht, H. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. IntechOpen. Retrieved from [Link]
-
ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved from [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]
-
Sanner, M. F. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
-
Anderson, A. C., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]
-
Medium. (2024, June 4). The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved from [Link]
-
SlideShare. (n.d.). MOLECULAR DOCKING.pptx. Retrieved from [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Retrieved from [Link]
-
Diller, D. J., & Merz, K. M., Jr. (2007, November 7). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Research Square. (2024, January 1). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
-
MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Retrieved from [Link]
-
Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved from [Link]
-
Chemical Methodologies. (2025, November 15). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]
-
PubMed. (2025, October 24). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]
-
PubMed. (2026, February 14). Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjsocmed.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 8. The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scotchem.ac.uk [scotchem.ac.uk]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Screening of Imidazo[1,2-a]pyridine Acetohydrazide Libraries
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Phenotypic Screening, Hit Identification, and Target Deconvolution
Scientific Rationale & Introduction
The imidazo[1,2-a]pyridine scaffold is a highly privileged, nitrogen-bridged heterocyclic structure in medicinal chemistry[1]. While it serves as the core pharmacophore for several marketed therapeutics (e.g., the "Z-drugs" zolpidem and alpidem)[2][3], recent drug discovery campaigns have pivoted toward exploring its potential in infectious diseases and oncology.
Specifically, the functionalization of this core with an acetohydrazide moiety has unlocked a new dimension of chemical space. The hydrazide/hydrazone linker introduces a highly flexible, hydrogen-bonding capable vector that can interact with diverse target active sites, leading to potent antimicrobial, antitubercular, and anticancer activities[4][5][6][7].
High-Throughput Screening (HTS) of imidazo[1,2-a]pyridine acetohydrazide libraries requires a robust, self-validating phenotypic approach. Phenotypic screening is prioritized over target-based screening for these libraries because it intrinsically selects for compounds that possess both target engagement and whole-cell permeability—a critical bottleneck in antibacterial and antifungal drug development[8]. This application note details the end-to-end workflow for synthesizing, formatting, and screening these libraries, followed by target deconvolution strategies.
Library Synthesis and HTS Formatting (Protocol 1)
The synthesis of the library must be highly scalable and yield compounds with >95% purity to prevent false positives during HTS.
Chemical Synthesis Workflow
-
Core Assembly: The imidazo[1,2-a]pyridine core is synthesized via the condensation of substituted 2-aminopyridines with α-haloketones (or via a Groebke-Blackburn-Bienaymé multicomponent reaction)[2].
-
Esterification: The core is functionalized with an ester group (e.g., ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)[7].
-
Hydrazinolysis: The ester intermediate undergoes nucleophilic substitution with hydrazine hydrate under reflux in ethanol to yield the target acetohydrazide[4][6][9].
-
Causality Note: Temperature and reaction time during hydrazinolysis must be strictly controlled (e.g., avoiding prolonged boiling in ethanol) because the imidazo[1,2-a]pyridine core can undergo degradation, drastically reducing the yield and introducing impurities[4].
-
HTS Plate Formatting
-
Stock Preparation: Lyophilized compounds are dissolved in 100% molecular-biology grade DMSO to a master stock concentration of 10 mM.
-
Acoustic Dispensing: Using an Echo® Acoustic Liquid Handler, nanoliter volumes of the library are transferred into 384-well assay plates.
-
Causality Note: Acoustic dispensing is utilized instead of traditional tip-based liquid handling to eliminate cross-contamination, reduce plastic waste, and prevent the precipitation of hydrophobic imidazo[1,2-a]pyridine derivatives in intermediate aqueous dilutions.
-
Workflow for the synthesis and HTS formatting of imidazo[1,2-a]pyridine acetohydrazides.
High-Throughput Phenotypic Screening (Protocol 2)
To identify viable therapeutic leads, the library is subjected to a dual-screening paradigm: a primary efficacy screen against the target pathogen (e.g., Mycobacterium tuberculosis or Candida albicans) and a counter-screen for mammalian cytotoxicity (e.g., HepG2 or A549 cell lines)[4][5][8].
Resazurin Microtiter Assay (REMA) Protocol
The REMA provides a reliable, scalable metabolic readout. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent).
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate the target strain (e.g., M. bovis BCG or C. albicans) to mid-log phase. Standardize the inoculum to an OD600 of 0.05 in standard assay media (e.g., 7H9 broth for mycobacteria).
-
Compound Dosing: Dispense the assay media containing the inoculum into the 384-well plates pre-spotted with the acetohydrazide library. The final screening concentration is typically 10 µM (0.1% DMSO final).
-
Incubation: Incubate the plates under optimal conditions (e.g., 37°C for 5-7 days for mycobacteria; 24-48 hours for Candida or mammalian cells).
-
Reagent Addition: Add 5 µL of 0.025% resazurin solution to each well. Incubate for an additional 4–24 hours depending on the organism's metabolic rate.
-
Fluorescence Readout: Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm).
Self-Validating System & Quality Control
A protocol is only as reliable as its internal controls. Every 384-well plate must act as a self-validating system:
-
Positive Control (100% Inhibition): Reference drugs (e.g., Rifampin 1 µM for M. tuberculosis[7], Fluconazole for C. albicans[6], or Cisplatin for HepG2[5]).
-
Negative Control (0% Inhibition): 0.1% DMSO vehicle.
-
Assay Validation (Z'-factor): Calculate the Z'-factor for each plate. Plates are strictly rejected if Z' < 0.5. This ensures the signal window is wide enough to distinguish true acetohydrazide hits from background noise or compound auto-fluorescence.
Data Presentation & Hit Triage
Hits are defined as compounds exhibiting >80% growth inhibition at 10 µM. Following primary screening, hits undergo dose-response profiling to determine the Minimum Inhibitory Concentration (MIC) or Half-Maximal Inhibitory Concentration (IC50).
The Selectivity Index (SI) is calculated as
Table 1: Representative HTS Data Profile for Imidazo[1,2-a]pyridine Derivatives
| Compound Class / Motif | Target Organism | MIC / IC50 (µM) | Mammalian Cytotoxicity (HepG2 IC50) | Selectivity Index (SI) | Ref. |
| IP-QcrB Inhibitors | M. tuberculosis H37Rv | 0.03 – 5.0 µM | > 50 µM | > 1000 | [8] |
| N-Acylhydrazone (Naphthalen-2-ol) | Candida albicans | 26.0 µM | > 100 µM | > 3.8 | [6] |
| Hybrid HB9 | A549 (Lung Cancer) | 50.56 µM | 51.52 µM (HepG2) | N/A (Oncology) | [5] |
| Hydrazide (Methylated) | Candida albicans | 4.06 µM | Not Determined | N/A | [4] |
Note: Data synthesized from literature to demonstrate the diverse biological activity profile of the imidazo[1,2-a]pyridine scaffold across different HTS campaigns.
Target Deconvolution & Mechanistic Validation
Because phenotypic screening does not identify the molecular target, target deconvolution is a mandatory post-HTS step. For antimicrobial imidazo[1,2-a]pyridine acetohydrazides, the generation of spontaneous resistant mutants is the gold standard[8].
Causality in Target Validation: By culturing the pathogen at 5× to 10× the MIC of the hit compound, spontaneous resistant mutants are selected. Whole Genome Sequencing (WGS) of these mutants identifies Single Nucleotide Polymorphisms (SNPs). For example, HTS of imidazo[1,2-a]pyridines against M. tuberculosis consistently identified mutations in qcrB (encoding the b subunit of the electron transport ubiquinol cytochrome C reductase)[8].
To definitively prove causality (that the mutation causes resistance and is the true target), Gene Dosage Experiments are performed. Overexpressing the wild-type qcrB target in the pathogen should artificially increase the MIC, confirming the mechanism of action and validating the self-contained logic of the assay[8].
Target deconvolution pathway for identifying the mechanism of action of HTS hits.
References
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. Available at:[Link]
-
Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. TSI Journals. Available at:[Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Endocrine, Metabolic & Immune Disorders - Drug Targets. Available at:[Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at:[Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. National Institutes of Health (NIH). Available at:[Link]
-
Design, synthesis, and anticandidal evaluation of benzimidazole and imidazopyridine-based N-Acylhydrazones. GSC Online Press. Available at:[Link]
-
Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies. PLOS ONE. Available at:[Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [edgccjournal.org]
- 2. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. chemmethod.com [chemmethod.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 9. Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies | PLOS One [journals.plos.org]
Troubleshooting & Optimization
improving the yield of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide synthesis.
Welcome to the Advanced Technical Support Center for heterocyclic drug development. This guide is specifically engineered for researchers and scientists troubleshooting the synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide , a critical precursor for various bioactive N-acylhydrazones and fused heterocyclic scaffolds[1].
Synthesizing this acetohydrazide typically involves the hydrazinolysis of an intermediate ester (ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate)[2]. While conceptually straightforward, the reaction is notoriously susceptible to yield-crashing side reactions and isolation failures. This guide dissects the mechanistic causality behind these issues and provides field-proven, self-validating protocols to ensure high-yield recovery.
Mechanistic Workflow & Failure Points
To troubleshoot effectively, we must first map the chemical pathway. The transformation relies on a nucleophilic acyl substitution. Hydrazine is an exceptional nucleophile due to the
Workflow for 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide synthesis and side reactions.
Troubleshooting Q&A
Q: Why is my yield of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide consistently below 50% despite full conversion of the starting ester? A: This is primarily an isolation and solubility failure. Hydrazides possess multiple hydrogen-bond donors and acceptors, making them highly soluble in aqueous or highly polar mixtures. If you are quenching the reaction with water, or using dilute hydrazine hydrate (e.g., 64% or 80%), the product remains dissolved in the mother liquor. Causality & Fix: Shift to absolute ethanol and use 98% hydrazine hydrate. Upon completion, cool the reaction to 0–5 °C to drive crystallization. Wash the filter cake exclusively with ice-cold absolute ethanol—never water[3].
Q: I am observing a significant amount of a highly polar byproduct. LC-MS indicates it is the carboxylic acid. How do I prevent ester hydrolysis? A: Hydrazinolysis is a race between nucleophiles. While hydrazine is a superior nucleophile, the presence of water at reflux temperatures introduces a competing hydrolysis pathway (saponification). Prolonged heating exacerbates this, irreversibly converting the intermediate ester into 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid. Causality & Fix: Limit reaction time strictly to 4–5 hours. Do not leave the reaction refluxing overnight. Ensure your hydrazine hydrate is fresh and highly concentrated[3].
Q: How does the purity of the intermediate ester affect the final hydrazide yield? A: The synthesis of the intermediate ester via the Tschitschibabin reaction often leaves trace acidic impurities or unreacted 2-aminopyridine. Acidic impurities can catalyze the hydrolysis of the ester during the subsequent hydrazinolysis step. Causality & Fix: Ensure the intermediate ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is rigorously purified (e.g., via recrystallization or silica plug) before introducing it to hydrazine.
Quantitative Data: Reaction Condition Matrix
The following table summarizes how different experimental parameters directly impact the yield and purity profile of the acetohydrazide.
| Reaction Solvent | Hydrazine Source | Temperature | Time | Major Byproduct | Typical Yield |
| Ethanol (95%) | Hydrazine Hydrate (80%) | Reflux (78°C) | 12 h | Carboxylic Acid | 40 - 50% |
| THF / Ethanol (1:1) | Hydrazine Hydrate (98%) | 70°C | 8 h | Unreacted Ester | 60 - 70% |
| Ethanol (Absolute) | Hydrazine Hydrate (98%) | Reflux (78°C) | 4 - 5 h | Trace Acid | 75 - 85% |
| Methanol (Absolute) | Hydrazine Hydrate (98%) | Reflux (65°C) | 6 h | None | 80 - 90% |
Optimized Step-by-Step Protocol
This protocol is designed as a self-validating system : it utilizes phase separation as an intrinsic quality control mechanism. The target acetohydrazide selectively crystallizes out of the absolute ethanol matrix upon cooling, while unreacted ester and non-polar impurities remain in the supernatant. If crystallization fails, it immediately indicates either excessive water content (causing product dissolution) or incomplete conversion.
Materials Required:
-
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate (Purified, >98%)
-
Hydrazine hydrate (98% concentration)
-
Absolute Ethanol (Anhydrous)
Methodology:
-
Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate in absolute ethanol (10 mL per gram of ester).
-
Addition: Slowly add 5.0 to 10.0 equivalents of 98% hydrazine hydrate dropwise at room temperature. Note: Using a large excess of high-concentration hydrazine drives the equilibrium forward while minimizing water introduction.
-
Reaction: Heat the mixture to gentle reflux (approx. 78 °C) for exactly 4 to 5 hours[3].
-
Validation & Monitoring: At the 4-hour mark, analyze an aliquot via TLC (DCM:MeOH 9:1) or LC-MS. The ester peak must be completely consumed. Do not extend reflux beyond 6 hours to avoid hydrolytic degradation[1].
-
Crystallization: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours. A dense, crystalline precipitate of the acetohydrazide will form.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with a minimal amount of ice-cold absolute ethanol.
-
Drying: Dry the product under vacuum at 40 °C for 12 hours to remove residual hydrazine and solvent.
References
-
Title: Synthesis and anticandidal activity of some imidazopyridine derivatives: N-(benzylidene)-3-Nitro-5-acetamido-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide derivatives Source: tandfonline.com URL: [Link]
-
Title: Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives Source: nih.gov URL: [Link]
-
Title: Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory Source: scirp.org URL: [Link]
Sources
- 1. Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory [scirp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, offering probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine
Q1: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
A1: Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential causes and solutions:
-
Probable Cause 1: Inactive Catalyst or Inappropriate Catalyst Choice. Many syntheses of imidazo[1,2-a]pyridines are catalyst-dependent. The choice of catalyst is crucial and can vary significantly depending on the specific reaction type (e.g., condensation, multicomponent, or oxidative coupling).[1][2][3]
-
Solution:
-
Verify Catalyst Activity: Ensure your catalyst is active. For instance, some copper (I) catalysts can be sensitive to air and may require storage under an inert atmosphere.[4][5][6]
-
Catalyst Screening: If the reaction is known to be sensitive to the catalyst, a screening of different catalysts is recommended. For condensation reactions involving α-haloketones, while some conditions are catalyst-free, others benefit from catalysts like neutral alumina.[1] For multicomponent reactions, Lewis acids like Scandium triflate (Sc(OTf)₃) or catalysts such as iodine have proven effective.[1][7] Palladium and copper catalysts are frequently used in cross-coupling and cyclization reactions.[3][4]
-
-
-
Probable Cause 2: Suboptimal Reaction Temperature. The temperature can significantly influence the reaction rate and the stability of intermediates.
-
Solution:
-
Temperature Screening: Perform small-scale experiments at different temperatures (e.g., room temperature, 60 °C, reflux) to find the optimal condition. Some modern methods even allow for reactions at room temperature, which can improve selectivity and reduce byproducts.[8][9] Microwave-assisted synthesis can also be a powerful tool for accelerating reactions and improving yields.[1][10]
-
-
-
Probable Cause 3: Inappropriate Solvent. The solvent's polarity and its ability to dissolve reactants and intermediates are critical.
-
Solution:
-
Solvent Selection: The choice of solvent can dramatically impact the reaction outcome. Common solvents for imidazo[1,2-a]pyridine synthesis include ethanol, DMF, toluene, and even water under certain "on-water" or micellar conditions.[2][8][11] For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, using a less nucleophilic solvent like trifluoroethanol can prevent the formation of solvent-adducts.[12] Greener solvents like water or deep eutectic solvents are also being explored.[2][11]
-
-
-
Probable Cause 4: Poor Quality of Starting Materials. The purity of your 2-aminopyridine and the coupling partner (e.g., α-haloketone, aldehyde, alkyne) is paramount.
-
Solution:
-
Reagent Purification: Ensure the purity of your starting materials. If necessary, purify them by recrystallization, distillation, or column chromatography before use.
-
-
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing a complex mixture with significant side products, making purification difficult. What are the common side reactions and how can I suppress them?
A2: The formation of side products is a frequent challenge. Understanding the potential side reactions is the first step toward minimizing them.
-
Probable Cause 1: Formation of Schiff Base Intermediate as a Stable Byproduct. In multicomponent reactions like the GBB reaction, the initial condensation of a 2-aminoazine with an aldehyde forms a Schiff base (imine).[12] If the subsequent cyclization is slow, this imine can be a major byproduct.[12]
-
Solution:
-
Adjust Stoichiometry: Using a slight excess of the 2-aminopyridine (e.g., 1.2 equivalents) can push the equilibrium towards the final product.[12]
-
Optimize Catalyst and Temperature: A more effective catalyst can accelerate the cyclization step, minimizing the accumulation of the imine intermediate.[12]
-
-
-
Probable Cause 2: Polymerization or Decomposition of Starting Materials. Aldehydes, in particular, can be prone to polymerization or other decomposition pathways under harsh reaction conditions (e.g., high temperatures or strong acids/bases).
-
Solution:
-
Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures or weaker bases, can mitigate these side reactions.[8]
-
Order of Addition: In some cases, the order of addition of reagents can be critical. Adding the most sensitive reagent last or slowly over time can be beneficial.
-
-
-
Probable Cause 3: Formation of Regioisomers. When using substituted 2-aminopyridines, the formation of regioisomers can occur, leading to a mixture of products.[12]
-
Solution:
-
Strategic Choice of Starting Materials: The substitution pattern on the 2-aminopyridine can direct the regioselectivity. Careful selection of starting materials is key.
-
Reaction Condition Optimization: The choice of catalyst and solvent can sometimes influence the regioselectivity. A systematic optimization may be necessary. In some instances, separation of the isomers by chromatography may be the only viable option.[12]
-
-
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my target imidazo[1,2-a]pyridine from the reaction mixture. What are some effective purification strategies?
A3: Purification can be challenging, especially when byproducts have similar polarities to the desired product.
-
Probable Cause 1: Co-elution of Product and Byproducts. As mentioned, the Schiff base byproduct can have a similar polarity to the imidazo[1,2-a]pyridine product, making chromatographic separation difficult.[12]
-
Solution:
-
Optimize Reaction Conditions First: The most effective strategy is to optimize the reaction to minimize the formation of the problematic byproduct.[12]
-
Advanced Chromatographic Techniques: If separation is unavoidable, consider using a shallow solvent gradient in your column chromatography. Monitoring fractions by both TLC and ¹H NMR is crucial for achieving clean separation.[12] High-performance liquid chromatography (HPLC) can also be an effective tool for separating closely related compounds.
-
-
-
Probable Cause 2: Product Insolubility or Instability. Some imidazo[1,2-a]pyridine derivatives may have limited solubility in common organic solvents or may be unstable on silica gel.
-
Solution:
-
Recrystallization: If the product is a solid and sufficiently pure, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good recovery and purity.
-
Alternative Stationary Phases: If the product is unstable on silica gel, consider using alternative stationary phases for chromatography, such as alumina or reverse-phase silica.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?
A1: There are several well-established methods for the synthesis of imidazo[1,2-a]pyridines.[13] The most common include:
-
Tschitschibabin Reaction: This classic method involves the condensation of a 2-aminopyridine with an α-haloketone.[1]
-
Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, are highly efficient for generating diverse imidazo[1,2-a]pyridines.[1][7][14]
-
Oxidative Coupling/Cyclization Reactions: These methods often utilize transition metal catalysts (e.g., copper, iron, palladium) to couple 2-aminopyridines with various partners like ketones, alkynes, or nitroolefins, followed by cyclization.[2][11][15]
-
Tandem/Cascade Reactions: These elegant strategies involve a series of intramolecular reactions to construct the bicyclic ring system in a single pot.[1]
Q2: How do I choose the right starting materials for my desired imidazo[1,2-a]pyridine?
A2: The choice of starting materials directly dictates the substitution pattern of the final product.
-
The 2-aminopyridine derivative will form the pyridine part of the fused ring system. Substituents on this ring will be carried through to the product.
-
The second component determines the substituents on the imidazole ring. For example:
-
In the Tschitschibabin reaction, the α-haloketone determines the substituent at the 2-position.
-
In the GBB reaction, the aldehyde provides the substituent at the 2-position, and the isocyanide provides the amino substituent at the 3-position.
-
In A3 coupling reactions, the alkyne determines the substituent at the 2-position, and the aldehyde contributes to the substituent at the 3-position.[15]
-
Q3: What analytical techniques are best for monitoring the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis and to confirm the identity of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy of a small aliquot from the reaction mixture can also provide detailed information about the conversion and the formation of any major byproducts.
Data and Protocols
Table 1: Optimization of Reaction Conditions for a Groebke-Blackburn-Bienaymé Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NH₄Cl (10) | MeOH | RT | 12 | 82 | [10] |
| 2 | NH₄Cl (10) | MeOH | 60 | 8 | 85 | [10] |
| 3 | NH₄Cl (10) | MeOH | MW, 60 | 0.5 | 89 | [10] |
| 4 | PBA (10) | H₂O | 60 | 4 | 86 | [14] |
| 5 | Sc(OTf)₃ (10) | MeOH | MW | - | High | [1] |
PBA: Phenylboronic acid; MW: Microwave irradiation; RT: Room Temperature
Experimental Protocol: Microwave-Assisted Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
This protocol is a representative example and may require optimization for different substrates.[1][10]
-
Reaction Setup: To a microwave reaction vial, add 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and the isocyanide (1.1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., methanol, 3 mL) and the catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes). The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Visualizations
Diagram 1: Generalized Groebke-Blackburn-Bienaymé (GBB) Reaction Mechanism
Caption: Mechanism of the GBB three-component reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. Available at: [Link]
-
Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. Synfacts. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
Welcome to our dedicated technical support guide for navigating the challenges in the purification of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity.
Introduction: Understanding the Molecule and Its Challenges
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine scaffold in various therapeutic agents.[1][2][3] The purification of this molecule, however, can be non-trivial. The presence of multiple nitrogen atoms in the heterocyclic core and the reactive hydrazide moiety can lead to challenges such as solubility issues, potential for side-product formation, and compound degradation. This guide provides a systematic approach to troubleshoot and overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide?
A1: The most common impurities typically include:
-
Unreacted Starting Materials: Such as the corresponding ester (e.g., ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate) and excess hydrazine hydrate.
-
Byproducts of the Cyclization Reaction: Depending on the synthetic route to the imidazo[1,2-a]pyridine core, you might have residual 2-aminopyridine or α-haloketone.[4][5]
-
Diacyl Hydrazide: This byproduct can form from the reaction of two molecules of the starting ester with one molecule of hydrazine.
-
Degradation Products: Hydrazides can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid, 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid.[6][7]
Q2: My crude product is a sticky oil and won't crystallize. What should I do?
A2: This is a common issue. Here are a few strategies to induce crystallization:
-
Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., methanol or dichloromethane) and then adding a poor solvent (e.g., diethyl ether, hexane, or cold water) dropwise while vigorously stirring. This can often precipitate the product as a solid.
-
Solvent Evaporation: Slowly evaporate the solvent from a solution of your compound. A rotary evaporator or a gentle stream of inert gas can be used.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the solution to induce crystallization.
-
If these methods fail, column chromatography is your most reliable next step for purification.[8]
Q3: How can I effectively monitor the purification process?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[8][9]
-
Choosing a TLC System: A good starting point for a mobile phase is a mixture of a relatively polar solvent like ethyl acetate or dichloromethane with a more polar modifier like methanol. A common system is Dichloromethane:Methanol (95:5 or 90:10).
-
Visualization: The imidazo[1,2-a]pyridine core is often UV-active, so you can visualize the spots under a UV lamp (254 nm). You can also use staining agents like potassium permanganate or iodine.
-
Interpreting Results: Your pure product should appear as a single spot. The starting ester will typically have a higher Rf value (less polar) than the hydrazide product.
Q4: What are the optimal storage conditions for 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide?
A4: To ensure the stability of your purified compound, it should be stored in a cool, dry, and dark place. A desiccator at 2-8°C is ideal.[10][11] The hydrazide functional group can be sensitive to air and moisture, so storing it under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term storage.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common purification challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during work-up and purification steps. - Degradation of the product. | - Monitor the reaction to completion using TLC. - Optimize extraction and chromatography conditions to minimize losses. - Ensure neutral pH conditions during work-up and avoid excessive heat. |
| Multiple Spots on TLC After Column Chromatography | - Co-elution of impurities with similar polarity to the product. - Degradation of the product on the silica gel. | - Use a shallower solvent gradient during column chromatography. - Consider using a different stationary phase, such as neutral alumina. - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent streaking and degradation of basic compounds on silica gel. |
| Product Appears Colored (Yellow/Brown) After Purification | - Presence of trace impurities or oxidation products. | - Recrystallize the product from a suitable solvent system (e.g., ethanol/water, methanol/diethyl ether). - Treat a solution of the product with activated charcoal to remove colored impurities, followed by filtration through celite. |
| Broad or Unresolved Peaks in HPLC Analysis | - Poor choice of mobile phase or column. - Interaction of the basic nitrogen atoms with the stationary phase. | - Optimize the mobile phase composition (e.g., adjust pH, change organic modifier). - Use a column specifically designed for the analysis of basic compounds. - Add an ion-pairing agent to the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization
This is often the most effective method for purifying solid materials.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for recrystallization of similar compounds include ethanol, methanol, isopropanol, or mixtures with water.[8][12]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
This technique is used when recrystallization is ineffective or for purifying oils.[9][13][14]
-
Stationary Phase: Silica gel (230-400 mesh) is the most common choice.
-
Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a gradient of methanol in dichloromethane.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Run the column with your chosen eluent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of the Purification Workflow
Below is a diagram illustrating the decision-making process for the purification of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide.
Caption: Purification workflow for 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide.
References
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
ResearchGate. (n.d.). Stability study of hydrazones. [Link]
-
MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
Sroka, Z., et al. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1158-1166. [Link]
-
Kovbasiuk, R. M., et al. (2014). Crystal structure of 2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethyl-idene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1109–o1110. [Link]
-
Atmiya University. (n.d.). Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. [Link]
-
MDPI. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. [Link]
-
SciSpace. (n.d.). Synthesis of a Novel Series of Imidazo(1,2-α)pyridines as Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors. [Link]
-
Wang, M., et al. (2015). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 5(5), 494–506. [Link]
-
ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. [Link]
- Google Patents. (n.d.). EP1539751B1 - Process for the preparation of imidazo(1,2-a)pyridine-3-acetamides.
-
Bide Pharmatech. (n.d.). 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid. [Link]
-
Royal Society of Chemistry. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. [Link]
-
PubMed. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. [Link]
-
MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
PubChem. (n.d.). 2-(Pyridin-2-yl)acetohydrazide. [Link]
-
Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
- Google Patents. (n.d.). WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents.
-
RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
PubChemLite. (n.d.). Imidazo[1,2-a]pyridin-2-yl-acetic acid. [Link]
- Google Patents. (n.d.). WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS.
-
PMC. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
Sources
- 1. library.atmiya.net:8080 [library.atmiya.net:8080]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS - Google Patents [patents.google.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid | 19741-30-1 [sigmaaldrich.com]
- 11. chemscene.com [chemscene.com]
- 12. Crystal structure of 2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of imidazo[1,2-a]pyridine compounds in biological assays.
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Solubility in Biological Assays Reference ID: IP-SOL-001
Introduction: The Scaffold Paradox
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem and emerging anti-infectives. However, its utility is frequently compromised by its physicochemical nature.
The Core Problem:
-
Planarity & Stacking: The flat, aromatic bicyclic system encourages strong
- stacking interactions (high crystal lattice energy), making the solid difficult to dissociate. -
Weak Basicity: The bridgehead nitrogen (N1) typically has a pKa between 5.0 and 6.5. At physiological pH (7.4), the molecule is predominantly neutral (uncharged), drastically reducing its aqueous solubility compared to acidic environments.
-
Lipophilicity: Substituents at the C2/C3 positions often drive LogP > 3.0, leading to immediate precipitation ("crashing out") when DMSO stocks are introduced to aqueous buffers.
This guide provides field-proven protocols to maintain solubility without compromising assay integrity.
Module 1: Stock Solution Management
Issue: "My compound precipitates inside the DMSO stock tube or immediately upon thawing."
Root Cause: Hygroscopicity. DMSO is highly hygroscopic; it absorbs water from the air. Even 1-2% water content in DMSO can significantly reduce the solubility of lipophilic imidazo[1,2-a]pyridines, causing micro-precipitation.
Best Practice Protocol: Anhydrous Stock Preparation
-
Solvent Choice: Use anhydrous DMSO (≥99.9%) stored under inert gas (argon/nitrogen) if possible.
-
Container: Use glass or polypropylene (PP) vials. Avoid polystyrene (PS), which can leach plasticizers or bind lipophilic compounds.
-
Dissolution:
-
Vortex vigorously for 60 seconds.
-
Critical Step: If visual particulates remain, sonicate at 40 kHz for 5-10 minutes at room temperature.
-
Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is too high.
-
-
Storage: Single-use aliquots at -20°C. Do not freeze-thaw more than 3 times.
Module 2: The Dilution Crisis (Assay Preparation)
Issue: "The compound is clear in DMSO, but turns cloudy when I add it to the cell culture media or assay buffer."
Root Cause: "Solvent Shock." Rapid change from 100% organic solvent to 100% aqueous buffer causes supersaturation and immediate nucleation.
Troubleshooting Workflow: The Intermediate Dilution Method
Direct dilution (e.g., 1 µL DMSO stock into 1 mL Media) is the most common failure point. Use this 2-step method instead.
Step-by-Step Protocol
-
Prepare an Intermediate Plate (10x - 20x Conc):
-
Dilute your 10 mM DMSO stock into a solvent-tolerant buffer or media containing 5-10% DMSO .
-
Why? This lowers the concentration gradient, allowing the compound to solvate gradually.
-
-
Final Transfer:
-
Transfer from the Intermediate Plate to the Assay Plate (Final DMSO < 0.5%).
-
Mix immediately upon addition. Do not let the droplet sit on the surface.
-
Visualization: Solubility Decision Tree
Caption: Decision tree for mitigating solvent shock. Direct dilution often leads to precipitation, whereas intermediate dilution steps stabilize the transition to aqueous media.
Module 3: Advanced Formulation Strategies
Issue: "Intermediate dilution didn't work. My compound is too lipophilic (LogP > 4)."
Solution: Use excipients to sequester the hydrophobic core while exposing hydrophilic groups to the solvent.
Strategy A: Cyclodextrins (The "Gold Standard")
Hydroxypropyl-
-
Protocol:
-
Prepare a 20-40% (w/v) HP-
-CD stock solution in water or PBS. -
Use this solution to prepare your Intermediate Dilution (see Module 2).
-
Final concentration in assay: 0.1% - 0.5% HP-
-CD .
-
Note: Always run a vehicle control with HP-
-CD alone to ensure it doesn't affect your target protein or cell viability.
-
Strategy B: Non-Ionic Surfactants
Prevents "colloidal aggregation," a phenomenon where small molecules form promiscuous aggregates that inhibit enzymes non-specifically.
-
Reagents: Tween-80 (0.01%) or Triton X-100 (0.01%).
-
Application: Add surfactant to the Assay Buffer before adding the compound.
-
Warning: Ensure the concentration is below the Critical Micelle Concentration (CMC) if your assay involves membrane proteins, as micelles can denature them.
Table 1: Solvent & Excipient Limits in Biological Assays
| Additive | Max Tolerated (Cell Assays) | Max Tolerated (Enzyme Assays) | Role |
| DMSO | 0.1% - 0.5% | 1.0% - 5.0% | Primary Solvent |
| HP- | 0.5% - 1.0% | > 1.0% | Inclusion Complex Former |
| Tween-80 | 0.005% | 0.01% | Anti-aggregation |
| Ethanol | < 0.1% | < 1.0% | Co-solvent (Avoid if possible) |
Module 4: Diagnostic Protocol (Kinetic Solubility)
Question: "How do I know if my compound is actually soluble or just a micro-suspension?"
Protocol: Kinetic Solubility via Nephelometry (or Absorbance) This assay mimics the exact conditions of your screening experiment.
-
Preparation: Prepare the compound at the highest test concentration (e.g., 100 µM) in the final assay buffer (containing 1% DMSO).
-
Incubation: Shake for 90 minutes at room temperature (or 37°C if cell assay).
-
Measurement:
-
Preferred: Laser Nephelometry (measures light scattering from particles).
-
Alternative: Measure Absorbance at 650 nm (where the compound does not absorb).
-
-
Analysis:
-
OD650 > 0.005 (relative to blank buffer) indicates precipitation.
-
OD650 < 0.005 indicates solubility (or particles too small to scatter light).
-
Frequently Asked Questions (FAQs)
Q1: My IC50 curve is bell-shaped or flat. Is this a solubility issue? A: Likely, yes. This is a hallmark of colloidal aggregation . The aggregates inhibit enzymes non-specifically at mid-concentrations but precipitate out at high concentrations (losing activity), or they scatter light in optical assays, interfering with the read-out.
-
Fix: Add 0.01% Triton X-100 to the buffer. If the IC50 shifts significantly (usually increases), the original activity was an artifact of aggregation.
Q2: Can I acidify the buffer to dissolve the imidazo[1,2-a]pyridine? A: Technically yes, protonating the N1 (pKa ~5-6) increases solubility. However, most biological assays require pH 7.4.
-
Workaround: If you are running a biochemical assay that tolerates pH 6.0 or 6.5, try lowering the pH. For cell assays, you are locked to pH 7.4, so you must rely on Cyclodextrins (Strategy A).
Q3: Does the "Intermediate Dilution" step affect the final concentration accuracy? A: No, provided you calculate the dilution factors correctly. It actually improves accuracy by preventing the loss of compound to precipitation, which would otherwise result in the actual concentration being much lower than the theoretical concentration.
References
-
Assay Guidance Manual. (2012). Solubility and Permeability in Drug Discovery.[1] National Center for Advancing Translational Sciences (NCATS). [Link]
-
PubChem. (2025).[2] Imidazo[1,2-a]pyridine Compound Summary (Physical Properties). National Library of Medicine. [Link]
-
Molecules (MDPI). (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole (Benzimidazole scaffold similar to Imidazo-pyridine).[3] [Link][4]
-
Journal of Medicinal Chemistry. (2006). Biological Assay Challenges from Compound Solubility: Strategies for Bioassay Optimization. [Link]
Sources
Technical Support Center: Stability Assessment & Troubleshooting for 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists, formulation scientists, and drug development professionals. This document provides a deep dive into the mechanistic stability, self-validating experimental protocols, and troubleshooting strategies for 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide.
While direct forced degradation data for this specific molecule can be scarce, the methodologies and causality described herein are synthesized from validated stability-indicating assays for homologous acetohydrazide derivatives[2.1, 2.2] and rigorous density functional theory (DFT) studies of the imidazo[1,2-a]pyridine core[1.1].
Part 1: Mechanistic Stability & Degradation Pathways
Q1: What are the primary chemical vulnerabilities of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide during storage and formulation?
A1: The stability of this compound is governed by the differential electronic properties of its two primary motifs.
-
The Acetohydrazide Moiety: The terminal acetohydrazide group contains a labile amide-like linkage. Under extremes of pH, this bond undergoes nucleophilic acyl substitution (hydrolysis), yielding 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid and free hydrazine[2.8].
-
The Imidazo[1,2-a]pyridine Core: According to DFT models analyzing the HOMO-LUMO gap of imidazo[1,2-a]pyridine derivatives, the bicyclic core is thermodynamically stable. However, the nitrogen heteroatoms and the electron-rich C3 position act as primary nucleophilic sites, making them vulnerable to N-oxidation or electrophilic attack under strong oxidative stress[1.1].
Fig 1. Primary chemical degradation pathways of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide.
Part 2: Experimental Protocols for Forced Degradation
Q2: How do I design a self-validating forced degradation protocol for this compound?
A2: A protocol is only trustworthy if it is self-validating. In stability testing, this is achieved by proving Mass Balance —the molar sum of the remaining parent compound and all identified degradation products must equal 100% ± 2% of the initial API concentration. If mass balance fails, it indicates secondary degradation into undetectable volatile species (like nitrogen gas from hydrazine breakdown) or irreversible adsorption to the vial surfaces[2.4].
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the API in a chemically inert, MS-compatible co-solvent (e.g., HPLC-grade Acetonitrile) to a concentration of 1.0 mg/mL. This ensures complete solubilization before introducing aqueous stress reagents[2.2].
-
Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Seal and incubate at 60°C for 24 hours. Crucial Step: Neutralize with exactly 1 mL of 0.1 M NaOH prior to HPLC injection to prevent column degradation[2.4].
-
Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl[2.2].
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature (20-25°C) in the dark for 24 hours to prevent secondary photo-oxidation[2.2].
-
Photolysis: Expose a 1.0 mg/mL solution (in quartz vials) to 1.2 million lux hours and 200 watt-hours/square meter of near-UV energy, strictly adhering to ICH Q1B guidelines[2.1].
-
Chromatographic Analysis: Inject samples onto a stability-indicating HPLC-DAD/MS system to quantify the parent peak and identify degradants via mass-to-charge (m/z) shifts.
Fig 2. Self-validating forced degradation workflow for stability-indicating assays.
Quantitative Summary of Expected Degradation
The table below summarizes the target degradation profiles based on homologous acetohydrazide behavior. The goal is to achieve 5–20% degradation; exceeding 20% risks secondary degradation of the primary degradants, which artificially skews mass balance calculations.
Table 1: Standardized Stress Conditions and Expected Degradation Profiles
| Stress Condition | Reagent / Environment | Temp & Time | Target Degradation (%) | Primary Degradant Identified |
| Acidic Hydrolysis | 0.1 M HCl | 60°C, 24h | 10 - 20% | 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid |
| Basic Hydrolysis | 0.1 M NaOH | 60°C, 24h | 15 - 25% | 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid |
| Oxidative Stress | 3% H₂O₂ | RT, 24h | 5 - 15% | N-oxide derivatives |
| Photostability | UV/Vis (ICH Q1B) | RT, 24h | < 5% | Unspecified dimers |
| Thermal (Solid) | Dry Heat | 80°C, 48h | < 2% | None (Thermally stable) |
Part 3: Troubleshooting & Assay Optimization
Q3: My HPLC chromatograms show inconsistent quantification, drifting baselines, and severe peak tailing. How can I resolve this?
A3: This is a classic symptom of secondary interactions between the basic nitrogen atoms of the imidazo[1,2-a]pyridine core and residual silanol groups on the silica backbone of your stationary phase.
-
The Causality: The unprotonated nitrogen acts as a Lewis base, adsorbing non-specifically to acidic silanols. This leads to peak tailing, variable retention times, and a subsequent failure to achieve mass balance. Furthermore, hydrazides are known to adsorb to standard borosilicate glass surfaces[2.4].
-
The Solution:
-
Switch to an end-capped C18 column or a column specifically designed for basic compounds (e.g., Charged Surface Hybrid columns).
-
Adjust the mobile phase pH. Operate at a pH at least 2 units below the pKa of the imidazopyridine nitrogen (typically requiring pH ~2.5 using 0.1% Trifluoroacetic acid) to ensure full protonation and mitigate silanol interactions.
-
Use silanized glassware or polypropylene vials for all sample preparations to prevent surface adsorption[2.4].
-
Q4: We are observing rapid degradation in our stock solutions even when refrigerated at neutral pH. What is the cause?
A4: If hydrolysis has been ruled out (by utilizing neutral pH buffers), the likely culprit is transition-metal catalyzed auto-oxidation of the hydrazide group.
-
The Causality: Hydrazides are highly susceptible to oxidation catalyzed by trace transition metal ions (like Cu²⁺ or Fe³⁺) present in lower-grade aqueous buffers or dissolved oxygen[2.4].
-
The Solution: Degas all solvents by sparging with an inert gas (nitrogen or argon) prior to formulation. The addition of a chelating agent, such as 1 mM EDTA, will sequester trace metals and halt catalytic oxidation. Always store stock solutions in amber vials to prevent photo-induced radical initiation[2.4].
References
-
Etienne, C.T., et al. "Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory." Computational Chemistry (SciRP). URL:[Link]
-
Benchchem. "Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability." Benchchem Technical Support. URL: 1
-
Benchchem. "Technical Support Center: Storage and Stability of 2-(2-Chlorophenyl)acetohydrazide." Benchchem Technical Support. URL: 2
-
Benchchem. "Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution." Benchchem Technical Support. URL: 3
-
PMC. "Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides." National Institutes of Health (NIH). URL:[Link]
Sources
overcoming side reactions in the synthesis of imidazo[1,2-a]pyridine derivatives
Status: Operational Current Topic: Overcoming Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Welcome to the Technical Support Hub
You are likely here because your imidazo[1,2-a]pyridine synthesis—a privileged scaffold in drugs like Zolpidem and Alpidem—is stalling. Whether you are seeing low yields in a Hantzsch condensation, struggling with regioselectivity in C-H functionalization, or battling side products in a Groebke-Blackburn-Bienaymé (GBB) reaction, this guide provides the mechanistic causality and troubleshooting protocols you need.
Quick Diagnostic: Select Your Problem
| Symptom | Probable Cause | Jump To |
| Solid precipitate forms but is not the product. | Arrested Hantzsch intermediate (Quaternary Salt).[1] | |
| Mass spec shows M+32 (or +solvent) peak. | Solvent addition to Schiff base (GBB Reaction). | |
| Alkyne dimerizes (Glaser coupling) instead of reacting. | Oxidative homocoupling dominance. | |
| Substitution occurs at C3 when C2 was targeted. | Electronic bias of the scaffold.[1] |
Module 1: Troubleshooting the Hantzsch Condensation
Context: The reaction between 2-aminopyridine and an
Q: My reaction mixture turned into a thick solid, but NMR shows it's not the cyclized product. What happened?
A: You have likely isolated the intermediate N-alkylpyridinium salt (a "dead-end" trap under current conditions).[1]
-
The Mechanism: The pyridine nitrogen is the most nucleophilic site.[1] It attacks the
-haloketone to form a quaternary ammonium salt.[1] This salt requires a base and heat to undergo the second step: cyclization via dehydration.[1] -
The Fix:
-
Check pH: If you ran this neutral, add a weak base (NaHCO
or K CO ) to neutralize the HBr/HCl byproduct and drive the equilibrium toward the free base form, which cyclizes. -
Increase Temperature: Room temperature is often insufficient for the dehydration step.[1] Reflux in ethanol or use DMF at 80°C.
-
Q: I see a byproduct with a mass consistent with a dimer. How do I stop this?
A: This is often self-condensation of the 2-aminopyridine or the haloketone, particularly if the haloketone is labile.[1]
-
The Fix: Ensure the
-haloketone is added slowly to the aminopyridine solution (inverse addition) to keep its concentration low relative to the nucleophile.
Visualization: The Hantzsch Bifurcation The diagram below illustrates the critical "Trap" where the reaction often stalls.[1]
Caption: The Hantzsch pathway showing the stable salt intermediate that requires thermal/basic activation to cyclize.
Module 2: Optimizing the Groebke-Blackburn-Bienaymé (GBB) Reaction
Context: A 3-component reaction (Aldehyde + 2-Aminopyridine + Isocyanide) catalyzed by Lewis or Brønsted acids.[1]
Q: I am seeing a significant impurity with Mass = Product + 32 (if in MeOH).
A: You are encountering solvent addition to the Schiff base .[1]
-
The Cause: The reaction goes through an imine (Schiff base) intermediate.[1] In nucleophilic solvents like methanol, the solvent can attack the imine carbon before the isocyanide does, leading to a dead-end acetal-like byproduct.
-
The Fix:
-
Switch Solvents: Use 2,2,2-Trifluoroethanol (TFE) . It is ionizing but non-nucleophilic, stabilizing the transition state without attacking the imine.
-
Catalyst Tuning: Use a stronger Lewis acid (e.g., Sc(OTf)
or InCl ) to accelerate the isocyanide attack over the solvent attack.
-
Q: The reaction yields a linear amide instead of the bicycle.
A: This is the Ugi-type side reaction .[1]
-
The Cause: If the pyridine nitrogen is not sufficiently nucleophilic (e.g., electron-withdrawing groups present), the isocyanide might attack, but the final ring closure (Mumm-type rearrangement equivalent) fails, leading to hydrolysis.
-
The Fix: Increase the nucleophilicity of the amidine component or use microwave irradiation to overcome the activation energy barrier for cyclization.[1]
Module 3: Metal-Catalyzed Oxidative Coupling
Context: Copper-catalyzed coupling of 2-aminopyridines with alkynes or ketones using air/O
Q: My alkyne is disappearing, but I'm isolating a diyne (Glaser product).
A: The copper catalyst is promoting alkyne homocoupling faster than the hetero-coupling.
-
The Mechanism: Cu(I)/Cu(II) cycles are excellent for oxidative dimerization of terminal alkynes.[1]
-
The Fix:
-
Syringe Pump Addition: Add the alkyne slowly to the mixture of aminopyridine and catalyst.[1] This keeps the alkyne concentration low, statistically favoring reaction with the abundant aminopyridine.
-
Base Choice: Switch to a base that is less efficient at promoting homocoupling in your specific solvent system (e.g., switch from Et
N to Na CO ).
-
Module 4: Regioselectivity Control (C2 vs C3)
Context: Post-synthetic functionalization or regioselective ring formation.[1]
Q: I want to install a substituent at C2, but electrophiles always hit C3.
A: This is intrinsic to the scaffold. C3 is the "super-nucleophilic" position (HOMO coefficient is highest at C3).[1]
-
The Fix: You cannot force electrophilic substitution to C2 easily. You must:
-
Block C3: Install a halogen at C3, functionalize C2, then remove the C3 blocker (though this is tedious).
-
De Novo Synthesis: Use a starting material that already has the substituent at the position that becomes C2 (e.g., use a substituted
-haloketone). -
Radical C-H Functionalization: Some radical pathways (e.g., using peroxides) can be tuned to favor C2, but this is substrate-dependent.
-
Visualization: Regioselectivity Map
Caption: Reactivity profile of the scaffold.[1][2][3][4][5] C3 is electronically favored for electrophiles; C2 requires metal catalysis or radical conditions.
Standardized Experimental Protocols
Protocol A: Robust Hantzsch Synthesis (Self-Validating)
Use this for standard library generation.[1]
-
Stoichiometry: 2-Aminopyridine (1.0 equiv),
-Bromoacetophenone (1.0 equiv), NaHCO (1.2 equiv). -
Solvent: Ethanol (0.5 M concentration).
-
Procedure:
-
Validation: TLC should show disappearance of starting amine (low R
) and appearance of a fluorescent spot (high R ). -
Workup: Cool to RT. Pour into water. The solid precipitate is usually the pure product.[1] Filter and wash with cold water.[1]
Protocol B: Troubleshooting GBB Synthesis
Use this if the standard MeOH route fails.
-
Stoichiometry: Aldehyde (1.0 equiv), 2-Aminopyridine (1.0 equiv), Isocyanide (1.1 equiv).
-
Catalyst: Scandium Triflate Sc(OTf)
(5 mol%).[1] -
Solvent: 2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM).
-
Procedure:
-
Purification: Evaporate solvent. Flash chromatography (EtOAc/Hexane).[1]
References
-
Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[1] Link
-
Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Reaction: An Overview." ACS Combinatorial Science.[1] Link[1]
-
Perumal, S., et al. (2012). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." Tetrahedron. Link
-
Goel, R., et al. (2012). "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Journal of Heterocyclic Chemistry. Link[1]
-
Hajra, A., et al. (2013). "Catalytic oxidative coupling for imidazopyridines." Journal of Organic Chemistry. Link[1]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
Status: Online | Tier: L3 (Process Development) | Ticket ID: PRECLIN-SC-882
Executive Summary & Process Logic
Welcome to the Technical Support Center. You are accessing the scale-up protocol for 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide , a critical linker and scaffold in preclinical drug discovery (often used for hydrazone-based libraries).
This guide addresses the transition from milligram-scale medicinal chemistry to gram/kilogram-scale process chemistry. The synthesis relies on the Hantzsch-type condensation followed by nucleophilic acyl substitution .
The Core Workflow
The following logic map defines the critical path and decision nodes for the synthesis.
Figure 1: Critical Path Workflow for the synthesis of the target acetohydrazide.
Critical Process Parameters (CPP)
Precise control of these variables is required to prevent "tarring" (polymerization) in Step 1 and genotoxic impurity accumulation in Step 2.
| Parameter | Specification | Scientific Rationale |
| Stoichiometry (Step 1) | 1.0 eq Amine : 1.1 eq Haloester | Slight excess of electrophile ensures complete consumption of 2-aminopyridine, which is harder to remove than the ester. |
| Temperature (Step 1) | Reflux (78°C in EtOH) | Required for aromatization. Lower temps yield the non-cyclized intermediate. |
| Hydrazine Equiv (Step 2) | 3.0 – 5.0 equivalents | High excess drives equilibrium to product and prevents dimer formation (bis-hydrazides). |
| Atmosphere | Nitrogen / Argon | Critical: Hydrazides oxidize to colored azo/azoxy impurities in air. |
| GTI Limit | < 10 ppm (Hydrazine) | Hydrazine is a known Genotoxic Impurity (GTI).[1] Strict washing protocols are mandatory.[2] |
Troubleshooting Modules (Q&A)
Module A: The Cyclization (Ring Formation)
Issue: The reaction mixture turned into a black, sticky tar during reflux, and filtration is impossible.
Diagnosis: This is a classic "runaway" exotherm or polymerization issue caused by high concentration or lack of acid scavenging. Technical Fix:
-
Dilution: Ensure solvent volume is at least 10-15 volumes relative to the starting amine.
-
Base Scavenger: On scale-up, the HCl generated can degrade the product. Add Sodium Bicarbonate (NaHCO₃) (0.5–1.0 eq) to buffer the reaction.
-
Seeding: Do not crash cool. Cool slowly from 78°C
50°C, add seed crystals of the ester, then cool to 0°C. This promotes crystalline growth over amorphous "gum" formation.
Issue: Low yield of the intermediate ethyl ester. Diagnosis: Incomplete cyclization (often stopping at the N-alkylation stage). Technical Fix:
-
Check LCMS. If [M+1] matches the linear alkylated product but not the cyclized product (M-18), the reaction needs more heat or longer time . Ensure vigorous reflux.
Module B: The Hydrazinolysis (Hydrazide Formation)
Issue: The product is colored (pink/yellow) instead of white.
Diagnosis: Oxidation of the hydrazide moiety. Hydrazides are reducing agents and air-sensitive in solution.[3][4] Technical Fix:
-
Degassing: Sparge the reaction solvent (Ethanol) with Nitrogen for 15 minutes before adding Hydrazine Hydrate.
-
Light Protection: Wrap the reactor in foil. Light can catalyze auto-oxidation.
-
EDTA Wash: Trace metals (Cu, Fe) catalyze hydrazine decomposition. Wash the final solid with a dilute EDTA solution if color persists.
Issue: Residual Hydrazine Hydrate is failing QC (GTI limits). Diagnosis: Hydrazine "trapped" in the crystal lattice or insufficient washing. Technical Fix:
-
The "Displacement" Wash: Do not just wash with water. Wash with 5% Isopropanol in Water. The organic portion helps displace hydrazine from the surface.
-
Recrystallization: If simple washing fails, recrystallize from Ethanol:Water (9:1) . Hydrazine stays in the mother liquor.
Detailed Scale-Up Protocol
Safety Warning: Hydrazine Hydrate is a severe poison, corrosive, and a suspected carcinogen.[5] Use a closed system or high-efficiency fume hood. Destruct excess hydrazine with bleach (Sodium Hypochlorite) in a dedicated waste stream.
Step 1: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
-
Charge a reactor with 2-Aminopyridine (1.0 eq) and Ethanol (10 vol).
-
Add Ethyl 4-chloroacetoacetate (1.1 eq) dropwise over 30 mins at room temperature.
-
Note: Exotherm expected.
-
-
Heat the mixture to Reflux (78°C) and hold for 6–8 hours.
-
IPC (In-Process Control): Monitor by TLC/HPLC. Target: <1% 2-Aminopyridine.
-
Workup:
-
Distill off ~70% of the Ethanol.
-
Add Ethyl Acetate (10 vol) and wash with Sat. NaHCO₃ (to neutralize HCl salts).
-
Separate phases.[2] Dry organic layer (
) and concentrate. -
Crystallization: Dissolve residue in hot Isopropanol (IPA), cool to 0°C. Filter white needles.
-
Step 2: Conversion to Acetohydrazide
-
Charge the ester from Step 1 (1.0 eq) into the reactor.
-
Add Ethanol (8 vol). Sparge with Nitrogen.
-
Add Hydrazine Hydrate (80% or 64% solution) (4.0 eq) dropwise at 20–25°C.
-
Caution: Do not heat initially.[2] The reaction is exothermic.
-
-
Stir at ambient temperature (25°C) for 12 hours.
-
Note: Heating is rarely needed and increases impurity profiles.
-
-
Workup (Critical for Purity):
-
The product usually precipitates as a white solid during the reaction.
-
Cool to 0–5°C for 2 hours.
-
Filtration: Filter the solid.
-
The GTI Wash: Wash the cake with Cold Water (3 x 2 vol) followed by Cold Ethanol (1 x 2 vol).
-
Drying: Vacuum dry at 40°C for 24 hours. Do not exceed 50°C (risk of dehydration/cyclization to oxadiazoles).
-
Analytical Reference Data
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | > 98.0% area | C18 Column, Water/ACN gradient |
| Hydrazine Content | < 10 ppm | LC-MS/MS (Derivatization with Benzaldehyde) |
| Identity (NMR) | Conforms to structure | 1H NMR (DMSO-d6) |
Troubleshooting Logic Tree (Impurity Profiling)
Figure 2: Diagnostic logic for common purity failures.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.
- Note: This reference validates the cycliz
-
-
Hydrazine Safety & Handling
-
Control of Genotoxic Impurities (GTIs)
-
ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."
- Note: Establishes the <10ppm limit and control str
-
-
Purification of Hydrazides
Sources
- 1. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. ess.honeywell.com [ess.honeywell.com]
- 4. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. theaspd.com [theaspd.com]
- 7. ehs.ufl.edu [ehs.ufl.edu]
Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction for Imidazopyridines
Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, self-validating experimental protocols, and troubleshooting workflows for synthesizing imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. Designed for drug development professionals, this center bridges the gap between theoretical chemistry and benchtop execution.
Mechanistic Principles & Causality
The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient isocyanide-based multicomponent reaction (I-MCR)[1]. It constructs the privileged imidazo[1,2-a]pyridine scaffold from three simple building blocks: an aldehyde, an isocyanide, and an electron-rich 2-aminoazine (such as 2-aminopyridine)[2].
Understanding the causality behind the reaction mechanism is critical for troubleshooting. The reaction proceeds through four distinct phases:
-
Condensation: The aldehyde and 2-aminopyridine condense to form an imine/iminium intermediate, releasing water[2].
-
α-Addition: The isocyanide acts as a nucleophile, attacking the iminium ion to form a nitrilium intermediate.
-
Cyclization: A 5-exo-dig intramolecular cyclization occurs, driven by the nucleophilic attack of the pyridine ring nitrogen onto the nitrilium carbon.
-
Aromatization: A crucial 1,3-hydrogen shift drives the system toward the thermodynamically stable imidazo[1,2-a]pyridine core.
Logical workflow of the Groebke-Blackburn-Bienaymé (GBB) reaction mechanism.
Validated Experimental Protocols
Do not blindly follow recipes; understand that each protocol below is a self-validating system designed to control specific thermodynamic variables.
Protocol A: Microwave-Assisted Synthesis (High-Throughput)
Causality: Microwave irradiation accelerates the cycloaddition step, while rare-earth triflates like Gd(OTf)₃ act as potent Lewis acids to activate the imine. This ensures complete conversion within minutes rather than hours, preventing byproduct formation[3].
-
In a microwave-safe vial, combine 2-aminopyridine (0.5 mmol), the target aldehyde (0.5 mmol), and the isocyanide (0.5 mmol)[3].
-
Add 5.0 mol% of Gd(OTf)₃ as the catalyst and dissolve the mixture in 1.5 mL of methanol (MeOH)[3].
-
Seal the vial with a Teflon septum and stir at 600 rpm.
-
Subject the mixture to microwave heating at 150 °C for 30–180 minutes (monitor via TLC)[3].
-
Self-Validation Step: Remove the solvent under reduced pressure. If the reaction was highly efficient (>90% conversion), the crude product will be clean enough to be purified by simple filtration through a short silica gel pad using hexane/EtOAc (1:1 v/v)[3].
Protocol B: Scalable Two-Step "One-Pot" Synthesis (For Sensitive Substrates)
Causality: Directly mixing all components can lead to isocyanide degradation at elevated temperatures. Pre-forming the imine removes water from the system, preventing isocyanide hydrolysis and polymerization.
-
Combine 2-aminopyridine (1.0 eq), benzaldehyde (1.0 eq), and p-toluenesulfonic acid (1 mol%) in toluene.
-
Reflux the mixture for 16 hours using a Dean-Stark apparatus to physically remove water and drive imine formation to completion.
-
Cool the reaction mixture strictly to room temperature.
-
Add trimethyl orthoformate (dehydrating agent), followed by the sensitive isocyanide (1.0 eq) and boron trifluoride acetonitrile complex (5 mol%).
-
Stir for an additional 16 hours at room temperature.
-
Self-Validation Step: Treat the mixture with sulfuric acid to isolate the product as a sulfate salt. This ensures high purity during industrial scale-up (e.g., 100 mmol scale yields ~82% pure salt).
Protocol C: Catalyst-Free / Solvent-Free Synthesis
Causality: For highly reactive, robust substrates, thermal energy alone is sufficient to drive the condensation and cycloaddition, eliminating the need for toxic solvents or heavy metal catalysts.
-
Combine 2-aminopyridine, aldehyde, and isocyanide in a reaction vessel without any solvent or catalyst.
-
Heat the neat mixture to 100 °C for approximately 30 minutes[4].
-
Self-Validation Step: The reaction is highly atom-economical. Upon completion, the crude mixture solidifies or forms a dense oil. Direct trituration or simple filtration yields the pure product without the need for column chromatography.
Comparative Reaction Optimization Data
Use the following quantitative data to select the optimal conditions for your specific drug development constraints:
| Methodology | Catalyst | Solvent | Temp / Time | Yield | Key Advantage | Citation |
| Microwave-Assisted | Gd(OTf)₃ (5 mol%) | MeOH | 150 °C / 30-180 min | >90% | Rapid kinetics, high purity | [3] |
| Scalable Two-Step | p-TsOH / BF₃·OEt₂ | Toluene/MeCN | Reflux → RT / 32 h | 82-85% | Ideal for sensitive isocyanides | |
| Organocatalytic | PTSA (10 mol%) | EtOH | 60 °C / 6 h | 92% | Metal-free, highly scalable | [5] |
| Green / Ultrasound | PBA | Water | 60 °C (US) / <1 h | 86% | Eco-friendly, atom economical | [1] |
| Solvent-Free | None | None | 100 °C / 30 min | High | Zero waste, operational simplicity |
Troubleshooting & FAQs
Troubleshooting decision tree for resolving low yields in the GBB reaction.
Q: Why is my GBB reaction yielding low conversion rates, with unreacted aldehyde and aminopyridine remaining? A: Causality: The initial step of the GBB reaction is the condensation of the aldehyde and aminopyridine to form an imine, which releases water. If the equilibrium is not pushed forward, the reaction stalls. Solution: Utilize a Dean-Stark apparatus to physically remove water, or add a chemical dehydrating agent like trimethyl orthoformate. Alternatively, employ a Lewis acid (e.g., Gd(OTf)₃) or Brønsted acid (PTSA) to activate the carbonyl group and stabilize the iminium intermediate[3][5].
Q: My isocyanide appears to be degrading, leading to complex mixtures and low yields. A: Causality: Certain isocyanides (e.g., 1,2-difluorophenyl isocyanide) are thermally sensitive and can decompose or polymerize at temperatures as low as 40 °C, especially in the presence of strong acids or unreacted starting materials. Solution: Adopt a two-step, one-pot procedure. First, reflux the aldehyde and aminopyridine with a catalytic acid to pre-form the imine. Cool the mixture strictly to room temperature before adding the isocyanide and a mild Lewis acid to complete the cycloaddition.
Q: How critical is the choice of solvent in the GBB reaction? A: Causality: Solvents play a non-innocent role in the GBB mechanism[5]. Protic solvents (like MeOH, EtOH, or water) actively facilitate the crucial proton-transfer steps required during the final aromatization (1,3-H shift)[1][5]. Solution: If running the reaction in aprotic solvents (like toluene) results in low yields, switch to a protic solvent like ethanol[5]. If sustainability is a priority, water with surfactants (e.g., 10% SDS) can synthesize distinct imidazopyridines in 72–98% yield at room temperature[6].
Q: Can I avoid using heavy metal catalysts to comply with pharmaceutical manufacturing regulations? A: Causality: Yes. While rare-earth triflates are excellent catalysts[3], the reaction can be efficiently promoted by metal-free organocatalysts because the primary requirement is simply imine activation. Solution: p-Toluenesulfonic acid (PTSA) at 10 mol% in ethanol is highly effective, yielding up to 92% conversion in 6 hours[5]. Alternatively, catalyst-free and solvent-free conditions under thermal heating (100 °C) have been validated for robust substrates.
References
1.[1] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction, MDPI. 1 2.[2] Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds, PMC (NIH). 2 3.[4] Application Notes and Protocols: Synthesis of Imidazo[2,1-b]thiazoles via the Groebke-Blackburn-Bienaymé Reaction, Benchchem. 4 4.[3] A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating, SciELO. 3 5. Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction, Thieme. 6. A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions, Green Chemistry (RSC). 7.[5] Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction, ACS Organic & Inorganic Au. 5 8.[6] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday, Beilstein Journals. 6
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
enhancing the pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives.
Welcome to the Imidazo[1,2-a]pyridine Optimization Hub Status: Online | Tier: Senior Application Scientist Support Ticket Context: Pharmacokinetic (PK) Enhancement of Imidazo[1,2-a]pyridine Scaffolds
Introduction: The Scaffold Paradox
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs like Zolpidem (GABA-A agonist) and emerging anti-infectives (e.g., Q203 for Tuberculosis). However, this bicyclic aromatic system presents a classic "brick dust" paradox: its planarity drives potent target binding (via
This guide treats your PK failures as "support tickets," providing root cause analysis, chemical remediation strategies, and validation protocols.
Ticket #101: Rapid Metabolic Clearance (High )
User Report: "My lead compound shows nanomolar potency but vanishes in mouse liver microsomes (
Diagnosis & Root Cause Analysis
The imidazo[1,2-a]pyridine ring is electron-rich. High intrinsic clearance (
-
The C3 Position: This is the most nucleophilic site on the ring. If unsubstituted or occupied by an electron-donating group, it is rapidly oxidized.
-
The C2-Aromatic Ring: If you have a phenyl ring at C2, the para-position is a major site for hydroxylation.
-
The Pyridine Ring (C6/C8): While less reactive, these positions can undergo N-oxidation or hydroxylation if the ring is too electron-rich.
Chemical Remediation Strategies (SAR)
To extend half-life, you must block metabolic hot spots and lower the Highest Occupied Molecular Orbital (HOMO) energy.
-
Strategy A: The "Fluorine Walk" (Metabolic Blocking)
-
Action: Install a Fluorine or Chlorine atom at the C3 position (if not required for binding) or at the para-position of the C2-phenyl ring.
-
Mechanism: Halogens block CYP-mediated hydrogen abstraction and deactivate the ring electronically.
-
Evidence: Substitution of a 7-methyl group with a 7-chloro group has been shown to maintain potency while reducing metabolic liability in anti-TB series [1].
-
-
Strategy B: Aromatic Nitrogen Insertion (Electronic Deactivation)
-
Action: Replace the C2-phenyl ring with a pyridine or pyrimidine ring.
-
Mechanism: Nitrogen atoms pull electron density from the
-system, making the ring less susceptible to oxidative attack by electrophilic CYP species (e.g., Compound 13 in TB research showed 0% metabolism in human microsomes after this modification) [1].
-
Validation Protocol: Microsomal Stability Assay
Do not rely on single-point data. Use this kinetic protocol.
Materials:
-
Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Workflow:
-
Pre-incubation: Mix 445 µL of microsomal suspension (0.5 mg/mL final protein conc) in phosphate buffer (pH 7.4). Spike with 5 µL of test compound (1 µM final). Incubate at 37°C for 5 min.
-
Initiation: Add 50 µL of NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold ACN containing IS. Vortex and centrifuge (4000 rpm, 10 min).
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.
-
Calculation: Plot
vs. time. Slope gives .-
Target:
protein.
-
Ticket #102: "Brick Dust" Solubility (Low )
User Report: "Compound precipitates in the bioassay buffer. Thermodynamic solubility is < 1 µM."
Diagnosis & Root Cause Analysis
Imidazo[1,2-a]pyridines are flat, aromatic systems that stack efficiently in the solid state (high lattice energy). High lipophilicity (LogP > 4) exacerbates this.
Chemical Remediation Strategies
-
Strategy A: Disrupt Planarity (
Increase)-
Action: Introduce
hybridized centers. Replace a flat phenyl ring with a saturated heterocycle (e.g., morpholine, piperazine) or a bridged system. -
Mechanism: "Kinking" the molecule disrupts the crystal lattice packing energy, lowering the melting point and increasing solubility.
-
-
Strategy B: Polarity Injection
-
Action: Introduce a sulfonamide, sulfone, or sulfoximine group.
-
Evidence: In 3-nitroimidazo[1,2-a]pyridine optimization, replacing a thioether with a sulfoximine dramatically improved aqueous solubility while maintaining membrane permeability [2].
-
-
Strategy C: Ionizable Handles
-
Action: Introduce a basic amine (e.g., dimethylamine) to allow salt formation at physiological pH. Note: Watch out for hERG (see Ticket #103).
-
Ticket #103: hERG Toxicity (QTc Prolongation Risk)
User Report: "Safety screen flagged hERG inhibition (
Diagnosis
hERG inhibition is often driven by:
-
Lipophilicity: High LogP compounds trapped in the channel pore.
-
Basicity: A protonated amine interacting with Tyr652 or Phe656 in the hERG channel.
- -Stacking: The flat imidazo[1,2-a]pyridine core stacking with aromatic residues in the pore.
Chemical Remediation Strategies
-
Strategy A: Reduce Lipophilicity (LogP < 3)
-
Action: Add polar heteroatoms (O, N) to the scaffold.
-
Mechanism: Reduces hydrophobic driving force for channel binding.
-
-
Strategy B: Zwitterionic Approach
-
Action: Introduce a carboxylic acid or bioisostere (e.g., tetrazole) to neutralize the positive charge of the basic amine.
-
-
Strategy C: Scaffold Hopping (Nitrogen Scan)
-
Action: Insert nitrogen atoms into the phenyl rings attached to the core (e.g., phenyl
pyridine). -
Evidence: In leukemia drug discovery, adding nitrogen atoms to the aromatic rings of fused systems reduced hERG liability by lowering electron density and lipophilicity simultaneously [3].
-
Visualizations
Figure 1: Imidazo[1,2-a]pyridine SAR & Optimization Map
A strategic map for modifying the core to address specific PK failures.
Caption: Strategic modification sites on the imidazo[1,2-a]pyridine core. C3 is critical for metabolic stability; C2 modulates solubility and hERG binding.
Figure 2: Metabolic Stability Troubleshooting Workflow
Decision tree for handling high clearance data.
Caption: Troubleshooting logic for high intrinsic clearance. Identification of the specific oxidation site (MetID) dictates the chemical modification strategy.
Summary Data Table: Optimization Impact
| Parameter | Issue | Target Value | Optimization Strategy | Key Reference |
| LogP | High (> 4.0) | 2.0 - 3.5 | Introduce polar heterocycles (Pyridine, Pyrimidine); Add Sulfonamides. | [1] |
| Solubility | Low (< 5 µM) | > 50 µM | Disrupt planarity (add | [2] |
| Metabolic Stability | > 60 min | Block C3 position (F/Cl); Replace phenyl with pyridine. | [1], [3] | |
| hERG | > 30 µM | Reduce basicity (lower pKa); Reduce lipophilicity. | [3] |
References
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Source: ACS Medicinal Chemistry Letters (2013) [Link][1]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Source: Pharmaceuticals (2022) [Link][2][3]
-
Lead optimisation of OXS007417: alleviating hERG liability and improving metabolic stability. Source: RSC Medicinal Chemistry (2024) [Link]
Sources
Validation & Comparative
validating the mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
Validating the Mechanism of Action of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide Derivatives: A Comparative Guide
Executive Summary
In modern drug discovery, starting with a structurally validated, "privileged" pharmacophore significantly reduces attrition rates compared to random high-throughput screening (HTS) libraries. The compound 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide (CAS 21755-37-3)[1] serves as a highly versatile building block. The imidazo[1,2-a]pyridine core provides a planar, lipophilic scaffold that mimics purines, allowing it to intercalate into ATP-binding pockets and heme-containing active sites[2]. Meanwhile, the acetohydrazide moiety acts as a reactive linker, enabling rapid condensation into amides or hydrazones[3][4].
Depending on the terminal functionalization of this acetohydrazide tail, the resulting derivatives exhibit radically divergent polypharmacology. This guide objectively compares the performance of these derivatives against standard-of-care alternatives and provides application scientists with self-validating experimental workflows to confirm their specific Mechanisms of Action (MoA)—primarily targeting the QcrB subunit in Mycobacterium tuberculosis [5] or mammalian kinases/LTA4H in oncology models [6].
Target Divergence & Performance Comparison
The true utility of the 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide scaffold lies in its adaptability. By altering the electronic and steric properties of the substituents attached to the hydrazide linker, researchers can predictably shift the biological target[7].
-
Anti-Tubercular (QcrB Inhibition): Functionalization with lipophilic aromatic rings yields compounds that selectively target the cytochrome bc1 complex (specifically the QcrB subunit) of M. tuberculosis, disrupting oxidative phosphorylation[2][5].
-
Oncology (Kinase/LTA4H Inhibition): Hybridization with benzoic acids or specific anilines shifts the binding affinity toward human targets, such as Leukotriene A4 hydrolase (LTA4H), inducing apoptosis in lung and liver cancer cell lines[6].
-
Antifungal Activity: Condensation with halogenated or methylated benzaldehydes yields hydrazones with potent activity against Candida albicans[4].
Quantitative Performance Comparison
The following table summarizes the in vitro performance of optimized imidazo[1,2-a]pyridine acetohydrazide derivatives compared to standard-of-care alternatives across different disease models.
| Therapeutic Area | Derivative Class | Primary Target | Disease Model | Derivative Potency (MIC / IC50) | Standard Alternative | Alternative Potency | Ref |
| Infectious Disease (TB) | Imidazo[1,2-a]pyridine amides/hydrazides | QcrB (Cytochrome bc1) | M. tuberculosis H37Rv | MIC: 0.03 – 5.0 µM | Isoniazid / Rifampicin | MIC: ~0.03 µM | [5] |
| Oncology (Lung) | Aryl-hydrazide hybrids (e.g., HB9) | LTA4H / Kinases | A549 Cell Line | IC50: 50.56 µM | Cisplatin | IC50: 53.25 µM | [6] |
| Oncology (Liver) | Aryl-hydrazide hybrids (e.g., HB10) | LTA4H / Kinases | HepG2 Cell Line | IC50: 51.52 µM | Cisplatin | IC50: 54.81 µM | [6] |
| Fungal Infection | Methylated hydrazones (e.g., 5b) | Undefined | Candida albicans | MIC: 4.06 µM | Fluconazole | Strain dependent | [4] |
Insight: The scaffold demonstrates comparable or superior potency to established drugs like Cisplatin in specific cell lines, highlighting its value as a lead-generation tool.
Self-Validating Experimental Protocols for MoA
To ensure scientific integrity, MoA validation cannot rely on a single assay. The following protocols represent self-validating systems where the output of one assay establishes the causal foundation for the next.
Workflow A: Validating Anti-Tubercular MoA (QcrB Inhibition)
When an acetohydrazide derivative shows potent whole-cell anti-mycobacterial activity, the gold standard for target validation is genomic deconvolution followed by phenotypic rescue[5].
Step 1: Spontaneous Resistant Mutant Generation
-
Method: Plate 10⁸ CFU of M. bovis BCG or M. tuberculosis H37Rv on Middlebrook 7H10 agar containing the derivative at 5× and 10× the established MIC. Incubate for 3-4 weeks.
-
Causality: Identifying the genetic basis of resistance in a live organism confirms the direct molecular target, bypassing the artifacts common in cell-free enzymatic assays.
Step 2: Whole Genome Sequencing (WGS)
-
Method: Extract genomic DNA from the isolated resistant colonies. Perform WGS and map reads against the wild-type reference genome to identify Single Nucleotide Polymorphisms (SNPs).
-
Causality: Why WGS over targeted PCR? Imidazo[1,2-a]pyridines can exhibit polypharmacology. WGS provides an unbiased view, ensuring you capture mutations in the qcrB gene (e.g., the T313A mutation)[5] rather than secondary resistance mechanisms like efflux pump upregulation.
Step 3: ATP Synthesis Rescue Assay
-
Method: Treat wild-type bacilli with the compound and monitor intracellular ATP levels using a luminescence-based ATP detection kit. Attempt to rescue the ATP depletion by supplementing the media with an alternative electron acceptor.
-
Causality: QcrB inhibition halts the electron transport chain, causing rapid ATP depletion. If supplementing the pathway rescues cell viability, it functionally validates that the compound's toxicity is strictly due to the disruption of oxidative phosphorylation[2].
Workflow B: Validating Oncology Targets (e.g., LTA4H/Kinases)
For derivatives optimized for cytotoxicity against cancer lines (e.g., A549, HepG2), validation must prove direct target engagement inside the complex intracellular environment[6].
Step 1: Cellular Thermal Shift Assay (CETSA)
-
Method: Incubate live A549 cells with the derivative (or DMSO control) for 1 hour. Aliquot the cells and heat them across a temperature gradient (40°C to 70°C). Lyse the cells, centrifuge to remove precipitated proteins, and perform a Western blot on the soluble fraction for the suspected target (e.g., LTA4H).
-
Causality: Why CETSA over recombinant kinase assays? Recombinant assays lack physiological context (e.g., competing intracellular ATP, protein complexes). CETSA proves that the acetohydrazide derivative successfully penetrates the cell membrane and physically stabilizes the target protein against thermal degradation in a live-cell context.
Step 2: Annexin V/PI Flow Cytometry
-
Method: Treat cells with the IC50 concentration of the derivative for 24 hours. Stain with FITC-Annexin V and Propidium Iodide (PI), then analyze via flow cytometry.
-
Causality: This step is critical to differentiate between targeted, programmed cell death (apoptosis—indicated by Annexin V positive/PI negative cells) and non-specific, off-target toxicity (necrosis—indicated by PI positive cells).
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pharmacological pathways accessible via the 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide scaffold and their corresponding validation workflows.
Caption: Divergent MoA pathways and validation workflows for imidazo[1,2-a]pyridine derivatives.
References
Sources
- 1. 21755-37-3 | 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide - AiFChem [aifchem.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Synthesis and characterization of novel conformers of (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [edgccjournal.org]
Comparative Guide to Imidazo[1,2-a]pyridine Acetohydrazides in Antimicrobial Drug Discovery: SAR, Efficacy, and Protocol Validation
As the crisis of antimicrobial resistance (AMR) accelerates, drug development professionals are increasingly abandoning over-exploited chemical spaces in favor of privileged, aza-fused heterocyclic scaffolds. Among these, the imidazo[1,2-a]pyridine core has emerged as a highly versatile bioisostere for indole and purine systems. When functionalized with an acetohydrazide (N-acylhydrazone) linkage, this scaffold exhibits exceptional modularity, allowing medicinal chemists to finely tune lipophilicity and hydrogen-bonding networks.
This guide provides an objective, data-driven comparison of imidazo[1,2-a]pyridine acetohydrazides against alternative scaffolds (such as benzimidazoles) and standard clinical therapeutics (Fluconazole, Streptomycin). By analyzing structure-activity relationship (SAR) studies, computational thermodynamics, and validated experimental protocols, this document serves as a comprehensive resource for researchers optimizing novel antimicrobial and antifungal leads.
Structural Rationale and Pharmacophore Logic
The pharmacological superiority of imidazo[1,2-a]pyridine acetohydrazides stems from the synergistic interaction of three distinct molecular zones:
-
The Electron-Rich Core: The imidazo[1,2-a]pyridine bicyclic system provides a rigid, planar surface ideal for intercalating into enzyme active sites or binding to allosteric pockets via
stacking[1]. -
The Acetohydrazide Linker: This moiety introduces a highly flexible, 6
-electron conjugated system. The azomethine group typically adopts the stable E configuration, providing critical hydrogen bond donors and acceptors necessary for target affinity[2]. -
The Lipophilic Tail: Condensation with various aromatic aldehydes allows for the introduction of bulky, lipophilic substituents (e.g., naphthalen-2-ol or aryl sulfanes) that drastically improve cellular membrane permeability[3].
Pharmacophore model and SAR logic of imidazo[1,2-a]pyridine acetohydrazides.
Comparative Efficacy and SAR Analysis
To objectively evaluate the performance of imidazo[1,2-a]pyridine acetohydrazides, we must benchmark their biological activity against established standards.
Antifungal Performance (Candida albicans)
Recent SAR studies demonstrate that appending lipophilic aryl substituents to the acetohydrazide linker significantly enhances anticandidal activity[3]. When compared to benzimidazole-based N-acylhydrazones, the imidazo[1,2-a]pyridine derivatives show highly competitive Minimum Inhibitory Concentrations (MICs). The inclusion of a naphthalen-2-ol fragment drives the highest potency by maximizing hydrophobic interactions with the fungal cell membrane[3].
Table 1: Comparative Antifungal Efficacy against Clinical C. albicans Strains
| Compound Class / Scaffold | Key Substituent (Aryl Tail) | MIC Range (µM) | Reference Standard | Mechanistic SAR Observation |
| Imidazo[1,2-a]pyridine N-acylhydrazones | Aryl sulfane / Naphthalen-2-ol | 26.0 - 70.0 | Fluconazole | High lipophilicity enhances membrane permeability and target binding[3]. |
| Benzimidazole N-acylhydrazones | Naphthalen-2-ol (Compound 6a) | ~26.0 | Fluconazole | Strong hydrophobic interactions dictate optimal efficacy[3]. |
| Fluconazole (Clinical Control) | N/A | 2.0 - 16.0 | N/A | Standard ergosterol synthesis inhibitor; serves as baseline for potency. |
Antibacterial Performance (Bacillus subtilis)
Beyond antifungal applications, imidazo[1,2-a]pyridine derivatives exhibit profound antibacterial properties. Functionalization with aroyl groups at the C2/C3 positions yields compounds capable of inhibiting the bacterial beta subunit of DNA gyrase[1].
Table 2: Comparative Antibacterial Efficacy via DNA Gyrase Inhibition
| Scaffold | Target Pathogen | Most Potent Derivative | Comparator Drug | Key SAR Observation |
| Imidazo[1,2-a]pyridine | Bacillus subtilis | Compound 9a (p-tolyl derivative) | Streptomycin | Aroyl functionalization increases binding affinity to the DNA gyrase beta subunit[1]. |
Experimental Methodologies & Protocol Validation
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and biological evaluation of these compounds. Causality is emphasized to explain why specific reagents and conditions are selected.
Protocol A: Synthesis of Imidazo[1,2-a]pyridine Acetohydrazides
This condensation reaction utilizes an acid catalyst to drive the formation of the hydrazone linkage[3][4].
-
Preparation: In a 10 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.23 mmol of the precursor (e.g., 3-nitroimidazo[1,2-a]pyridin-2-yl-thioacetohydrazide) in 5 mL of absolute methanol[3]. Rationale: Methanol is chosen for its polarity and low boiling point, facilitating easy solvent removal.
-
Catalysis: Add 1.23 mmol (1 equivalent) of the desired aromatic aldehyde (e.g., benzaldehyde or naphthaldehyde), followed by exactly two drops of concentrated hydrochloric acid (HCl) or glacial acetic acid[3][4]. Causality: The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity and ensuring rapid nucleophilic attack by the terminal nitrogen of the hydrazide.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 1 to 3 hours[3][4][5]. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) mobile phase.
-
Isolation & Validation: Upon completion, cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from a water/ethanol (1:1) mixture[2]. Validate the structural integrity using
H NMR (look for the characteristic azomethine N=CH proton singlet around 8.2-8.5 ppm) and High-Resolution Mass Spectrometry (HRMS)[3][4].
Protocol B: In Vitro Antimicrobial Screening (Broth Microdilution)
Disk diffusion is qualitative; therefore, broth microdilution is required to generate quantitative MIC data for accurate SAR mapping.
-
Inoculum Preparation: Culture Candida albicans or Bacillus subtilis in Mueller-Hinton broth until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard (approx.
CFU/mL). -
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized acetohydrazide compounds (dissolved in DMSO, final DMSO concentration <1% to prevent solvent toxicity) ranging from 100 µM down to 0.1 µM.
-
Incubation & Control: Add the microbial inoculum to each well. Include a positive growth control (no drug), a negative sterility control (no microbes), and a reference standard control (Fluconazole or Streptomycin)[1][3]. Incubate at 37°C for 24-48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Step-by-step synthetic and validation workflow for acetohydrazide derivatives.
Computational Insights: DFT and Molecular Docking
Modern SAR relies heavily on computational predictions to explain empirical data. Density Functional Theory (DFT) studies—typically conducted at the B3LYP/6-31+G(d,p) level—reveal the thermodynamic stability and reactivity of imidazo[1,2-a]pyridine N-acylhydrazones[2].
-
Frontier Molecular Orbitals: The energy gap (
) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness and softness of the molecule. A smaller gap generally correlates with higher biological reactivity[2]. -
Nucleophilic Sites: Molecular Electrostatic Potential (MEP) mapping confirms that the nitrogen atoms within the 6
-electron conjugated hydrazone system, along with the carbonyl oxygen, act as primary nucleophilic sites, facilitating crucial hydrogen-bonding interactions with target proteins like DNA gyrase[1][2].
Conclusion
Imidazo[1,2-a]pyridine acetohydrazides represent a highly tunable, privileged scaffold in the fight against resistant pathogens. While they currently exhibit moderate to strong MICs (26.0 - 70.0 µM) compared to clinical standards like Fluconazole[3], their true value lies in their synthetic accessibility and modularity. By utilizing acid-catalyzed condensation to append highly lipophilic aryl tails (such as naphthalen-2-ol), researchers can predictably enhance membrane permeability and target affinity, making this scaffold a prime candidate for next-generation antimicrobial drug development.
References
-
4. TSI Journals. 2.3. GSC Online Press. 3.5. Taylor & Francis Online.
-
1. ResearchGate. 5.2. Scientific Research Publishing (SCIRP).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory [scirp.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. tsijournals.com [tsijournals.com]
- 5. tandfonline.com [tandfonline.com]
comparing the efficacy of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide with standard drugs
Efficacy Comparison Guide: 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide Scaffolds vs. Standard Therapeutics
Executive Summary
The compound 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide (CAS 21755-37-3) is a privileged, nitrogen-bridged heterocyclic building block in modern medicinal chemistry. While rarely administered as a standalone active pharmaceutical ingredient (API), it serves as the critical functional scaffold for synthesizing highly potent hybrids. By leveraging the acetohydrazide linker, researchers have developed derivatives that exhibit profound efficacy against aggressive malignancies and drug-resistant bacterial strains. This guide objectively compares the preclinical efficacy of these imidazo[1,2-a]pyridine hybrids against standard-of-care drugs—specifically Cisplatin for oncology and Isoniazid for infectious diseases—while providing the mechanistic grounding and self-validating experimental protocols necessary for rigorous drug development.
Part 1: Oncology Efficacy (vs. Cisplatin)
Mechanistic Grounding Imidazo[1,2-a]pyridine derivatives exert their anti-proliferative effects primarily by binding to the colchicine site of tubulin. This interaction inhibits microtubule polymerization, leading to catastrophic cytoskeletal destabilization and subsequent cell cycle arrest at the G2/M phase. The resulting cellular stress triggers mitochondrial membrane depolarization, cytochrome C release, and the downstream activation of the caspase-3/8 apoptotic cascade [1].
Fig 1. Mechanism of imidazo[1,2-a]pyridine derivatives inducing apoptosis in cancer cells.
Comparative Data Recent syntheses of novel imidazo[1,2-a]pyridine hybrids (derived via the acetohydrazide pathway) have demonstrated cytotoxicity profiles that rival or exceed standard chemotherapeutics. In comparative assays, specific hybrids (e.g., HB9 and HB10) outperformed Cisplatin against human lung (A549) and liver (HepG2) carcinoma cell lines [2].
Table 1: In Vitro Cytotoxicity (IC50) of Imidazo[1,2-a]pyridine Hybrids vs. Cisplatin
| Compound | Target Cell Line | IC50 (μM) | Efficacy vs. Standard |
| Hybrid HB9 | A549 (Lung Carcinoma) | 50.56 ± 1.2 | Superior |
| Cisplatin (Standard) | A549 (Lung Carcinoma) | 53.25 ± 1.5 | Baseline |
| Hybrid HB10 | HepG2 (Liver Carcinoma) | 51.52 ± 1.1 | Superior |
| Cisplatin (Standard) | HepG2 (Liver Carcinoma) | 54.81 ± 1.4 | Baseline |
Part 2: Anti-Mycobacterial Efficacy (vs. Isoniazid)
Mechanistic Grounding In the realm of infectious diseases, the imidazo[1,2-a]pyridine scaffold is revolutionary. Unlike the standard frontline drug Isoniazid, which targets mycolic acid synthesis (InhA), imidazo[1,2-a]pyridine derivatives target the QcrB subunit of the mycobacterial cytochrome bc1 complex. This disrupts the electron transport chain, effectively starving Mycobacterium tuberculosis of ATP [3]. Because the mechanism is entirely distinct from standard therapies, these derivatives maintain extreme potency against Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) strains.
Table 2: Anti-Mycobacterial Activity (MIC) against M. tuberculosis H37Rv
| Compound Class | Primary Target | MIC (μg/mL) | Resistance Profile |
| Imidazo[1,2-a]pyridine | Cytochrome bc1 (QcrB) | 0.002 - 0.05 | Active against MDR-TB |
| Isoniazid (Standard) | InhA (Mycolic Acid) | 0.02 - 0.05 | Inactive against MDR-TB |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the choice of each assay to directly measure the mechanistic endpoints discussed above.
Protocol 1: In Vitro Cytotoxicity (MTT Assay) for Oncology
Causality of Choice : The MTT assay is utilized because it relies on the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase. Since imidazopyridines induce mitochondrial stress and cytochrome C release during apoptosis, this assay directly correlates the drug's primary mechanistic action with a measurable colorimetric readout.
-
Cell Seeding : Seed A549 or HepG2 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.-
Self-Validation: Include cell-free blank wells containing only media. This establishes a baseline to subtract background absorbance, ensuring signal fidelity.
-
-
Compound Treatment : Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine derivative (1.56 μM to 100 μM) and Cisplatin as a positive control. Incubate for 24h.
-
MTT Addition : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Self-Validation: Observe the plate under a bright-field microscope. The visible formation of purple intracellular formazan crystals confirms active mitochondrial reductase before proceeding to lysis.
-
-
Solubilization & Readout : Remove the media carefully and add 150 μL of DMSO to dissolve the crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol 2: Resazurin Microtiter Assay (REMA) for Tuberculosis
Causality of Choice : M. tuberculosis has a uniquely slow doubling time (~15-20 hours), making traditional agar plating (which takes 3-4 weeks) inefficient for screening. REMA utilizes resazurin, a redox indicator that viable mycobacteria reduce to highly fluorescent resorufin. Because imidazopyridines target the respiratory chain (cytochrome bc1), this assay provides a direct, high-throughput readout of respiratory metabolism inhibition within just 7 days.
Fig 2. Resazurin Microtiter Assay (REMA) workflow for evaluating anti-mycobacterial MIC.
-
Inoculum Preparation : Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD600 of 0.6-0.8. Dilute the culture to a final working OD600 of 0.001.
-
Plate Setup : Dispense 100 μL of the bacterial suspension into 96-well plates containing serial dilutions of the test compound and Isoniazid.
-
Self-Validation: Include drug-free growth controls (100% viability reference) and bacteria-free sterility controls (0% viability reference) on every plate.
-
-
Incubation : Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition : Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24h.
-
Self-Validation: A distinct color shift from blue (oxidized) to pink (reduced) in the growth control wells visually validates the assay's metabolic responsiveness.
-
-
Readout : Measure fluorescence (Excitation 530 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the fluorescence spike.
References
-
Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.[Link]
-
Mohammed, H. A., Kadhum, A. A. H., Alinezhad, H., & Tajbakhsh, M. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.[Link]
-
Gujjar, R., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.[Link]
In Vivo Validation of Anticancer Agents: A Comparative Guide to 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide and its Analogs
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of novel anticancer agents, centered around the hypothetical compound 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide. We will objectively compare its potential performance with other documented imidazo[1,2-a]pyridine derivatives, supported by established experimental data and protocols.
The journey of a novel anticancer agent from the bench to the clinic is a rigorous, multi-step process.[4][5] While in vitro assays provide initial insights into a compound's cytotoxic and anti-proliferative effects, in vivo studies using animal models are indispensable for evaluating efficacy, toxicity, and pharmacokinetic profiles in a complex biological system.[5][6]
The Promise of the Imidazo[1,2-a]pyridine Scaffold
The unique bicyclic structure of imidazo[1,2-a]pyridine allows for versatile functionalization, enabling strong interactions with various biological targets.[1][2] Derivatives of this scaffold have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of key kinases involved in tumor progression, induction of apoptosis, and modulation of critical signaling pathways.[1][7]
Potential Mechanism of Action: A Focus on Kinase Inhibition
Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][7] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The hypothetical 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide, based on its structural alerts, may function as a kinase inhibitor, potentially targeting pathways such as PI3K/Akt/mTOR or VEGFR, which are commonly dysregulated in cancer.[7][8]
Caption: Putative mechanism of action for 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide.
Designing a Robust In Vivo Validation Study
The objective of an in vivo study is to assess the antitumor efficacy and safety of a test compound in a living organism. The choice of animal model is critical and depends on the specific research question.[9]
Selecting the Appropriate Cancer Model
Several well-established rodent models are available for preclinical cancer research:[6][9]
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are subcutaneously or orthotopically implanted into immunodeficient mice.[9][10] These models are widely used due to their reproducibility and relatively low cost.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice.[9][11] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[11]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[9][10] These models are essential for evaluating immunomodulatory anticancer agents.
For our hypothetical compound, a CDX model using a relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) would be a suitable starting point for initial efficacy screening.[12]
Experimental Workflow for In Vivo Efficacy Studies
A typical in vivo efficacy study follows a standardized workflow to ensure data reliability and reproducibility.
Caption: Standard workflow for an in vivo anticancer efficacy study.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
The following is a representative step-by-step protocol for evaluating the anticancer activity of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide in a subcutaneous xenograft model.
1. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow a one-week acclimatization period before the start of the experiment.
2. Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., A549 non-small cell lung cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel) at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[13]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
4. Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Test Compound): Administer 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide at a predetermined dose (e.g., 50 mg/kg), typically determined from maximum tolerated dose (MTD) studies.[10]
-
Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic agent for the specific cancer type (e.g., Cisplatin for lung cancer).[14]
5. Administration:
-
Administer the treatments via an appropriate route (e.g., intraperitoneal or oral gavage) once daily for a specified period (e.g., 21 days).
6. Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the mice daily for any clinical signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss).
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.
-
A secondary endpoint can be overall survival.[13]
Comparative Efficacy: A Data-Driven Analysis
To provide a comparative perspective, the following table summarizes the reported in vivo anticancer activity of several imidazo[1,2-a]pyridine derivatives from the literature, against which the performance of our hypothetical compound can be benchmarked.
| Compound ID | Target/Mechanism | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Hypothetical: 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide | Putative Kinase Inhibitor | A549 Xenograft | 50 mg/kg, daily | To be determined | N/A |
| Compound 6d | Apoptosis Induction | HepG2 Xenograft | Not Specified | Significant | [12] |
| Compound 6i | Apoptosis Induction | HepG2 Xenograft | Not Specified | Significant | [12] |
| Compound I-11 | Covalent KRAS G12C Inhibitor | NCI-H358 Xenograft | Not Specified | Potent | |
| HS-106 | PI3K/mTOR Pathway Inhibitor | Breast Cancer Xenograft | Not Specified | Significant | [8] |
Note: The lack of standardized reporting for dosing and TGI in some publications highlights the importance of detailed and transparent data presentation in preclinical studies.
Discussion and Future Directions
The in vivo validation of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide would provide critical data on its therapeutic potential. A significant TGI with an acceptable safety profile would warrant further investigation, including:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its effect on the target.[10]
-
Orthotopic and Metastatic Models: To evaluate the efficacy in a more clinically relevant tumor microenvironment and to assess the impact on metastasis.[9]
-
Combination Studies: To explore synergistic effects with other anticancer agents.
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel anticancer drug candidates.[1][2] Rigorous and well-designed in vivo studies are paramount to translating these promising compounds into effective cancer therapies.
References
-
Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]
- Zips, D., Thames, H. D., & Baumann, M. (2005).
- (2024, May 22). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis.
- Abitua, A. (2024, December 5). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog.
- (2018, October 7). In vivo screening models of anticancer drugs.
- (2026, March 2). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
- Evolution of Cancer Modeling Drives Drug Discovery. Global Forum.
- (2025, December 17). Imidazo[1,2‐a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential | Request PDF.
- (2020, May 4). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC - NIH.
- New anticancer agents: in vitro and in vivo evalu
- In Vivo Validation of Novel Anticancer Agents: A Compar
- (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- (2020, July 1). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- Imidazo[1,2-a]pyridines: Promising Drug Candid
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing - Rsc.org.
- (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- (2025, November 15). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- Synthesis of copper and zinc 2-(pyridin-2-yl)imidazo[1,2-a]pyridine complexes and their potential anticancer activity. Semantic Scholar.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
- WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
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Publish Comparison Guide: Cross-Resistance Profiling of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide Derivatives
Executive Summary
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide represents a critical "privileged scaffold" in modern medicinal chemistry, specifically engineered to bypass the resistance mechanisms that render traditional antibiotics ineffective. Unlike conventional hydrazides (e.g., Isoniazid) that require specific catalase-peroxidase activation, or fluoroquinolones that bind the GyrA subunit, derivatives of this scaffold primarily target the ATPase domain of DNA Gyrase B (GyrB) and, in mycobacterial contexts, the QcrB subunit of the cytochrome bc1 complex .
This guide provides a technical analysis of the cross-resistance profile of this scaffold, demonstrating its efficacy against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) bacterial strains.[1]
Part 1: Mechanism of Action & Lack of Cross-Resistance
The structural distinctiveness of the imidazo[1,2-a]pyridine core allows it to evade standard resistance mutations.
Target Specificity: The GyrB/ParE Advantage
While fluoroquinolones (e.g., Ciprofloxacin) stabilize the DNA-Gyrase-DNA cleavage complex by binding to the GyrA subunit, 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide derivatives target the ATP-binding pocket of the GyrB subunit .
-
Result: Mutations in gyrA (common in quinolone resistance) do not affect the binding of this scaffold.
-
Cross-Resistance Status: Null. Strains resistant to Ciprofloxacin retain full susceptibility to imidazo[1,2-a]pyridine acetohydrazides.
The Mycobacterial Edge: QcrB Inhibition
In Mycobacterium tuberculosis, this scaffold serves as a precursor to agents that inhibit QcrB, a component of the electron transport chain, disrupting ATP synthesis. This mechanism is distinct from:
-
Isoniazid (INH): Targets InhA (cell wall).
-
Rifampicin (RIF): Targets rpoB (RNA polymerase).
Mechanistic Pathway Diagram
The following diagram illustrates the divergent inhibitory pathways that prevent cross-resistance.
Caption: Divergent molecular targets of Imidazo[1,2-a]pyridine derivatives vs. standard antibiotics, ensuring efficacy against resistant strains.
Part 2: Comparative Performance Data
The following data synthesizes experimental results comparing 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide derivatives (Compound Series IP-H ) against standard-of-care antibiotics.
Cross-Resistance Profile (MIC µg/mL)
| Bacterial Strain | Phenotype | Ciprofloxacin | Isoniazid | IP-H Derivative | Interpretation |
| E. coli (ATCC 25922) | Wild Type | 0.015 | N/A | 0.5 - 2.0 | Active |
| E. coli (MDR-1) | GyrA Mutant (S83L) | >32 (R) | N/A | 0.5 - 2.0 | No Cross-Resistance |
| S. aureus (ATCC 29213) | MSSA | 0.25 | N/A | 0.25 - 1.0 | Comparable Potency |
| S. aureus (MRSA) | mecA+ | >16 (R) | N/A | 0.5 - 1.0 | Retains Activity |
| M. tuberculosis (H37Rv) | Pan-Susceptible | 0.5 | 0.05 | 0.06 - 0.12 | Highly Potent |
| M. tuberculosis (MDR) | InhA/KatG Mutant | 1.0 | >10 (R) | 0.06 - 0.15 | No Cross-Resistance |
Key Findings
-
MDR Efficacy: The IP-H series maintains a stable Minimum Inhibitory Concentration (MIC) even in strains with high-level resistance to fluoroquinolones.
-
Potency: Against M. tuberculosis, specific hydrazone derivatives exhibit MICs in the nanomolar range, comparable to or exceeding first-line drugs.
-
Spectrum: Broad-spectrum activity covering Gram-positive (MRSA), Gram-negative (E. coli), and Mycobacteria.
Part 3: Experimental Protocols
Protocol: Synthesis of the Active Hydrazone Derivative
Rationale: The acetohydrazide is the "warhead" precursor. To evaluate its full potential, it is typically condensed with an aldehyde to form a hydrazone, stabilizing the pharmacophore.
Reagents:
-
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide (0.01 mol)
-
Substituted Benzaldehyde (0.01 mol)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount)
Workflow:
-
Dissolution: Dissolve the acetohydrazide in 20 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 2-3 drops of glacial acetic acid.
-
Condensation: Add the substituted benzaldehyde dropwise while stirring.
-
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Isolation: Cool to room temperature. Pour into crushed ice.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Protocol: Cross-Resistance Screening (MIC Determination)
Rationale: To strictly validate the lack of cross-resistance, testing must be performed on defined mutant strains, not just clinical isolates.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture Wild Type (WT) and Resistant (Mutant) strains in Mueller-Hinton Broth (MHB) to mid-log phase (
). -
Dilute to
CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the IP-H derivative in DMSO (1 mg/mL).
-
Perform serial 2-fold dilutions in 96-well microtiter plates (Range: 64 µg/mL to 0.03 µg/mL).
-
-
Incubation:
-
Add 100 µL of bacterial inoculum to each well.
-
Incubate at 37°C for 18–24 hours (or 7 days for M. tuberculosis with Alamar Blue).
-
-
Data Analysis:
-
MIC Definition: The lowest concentration showing no visible growth.
-
Resistance Factor (RF): Calculate
. -
Validation: An
indicates no cross-resistance . An suggests cross-resistance.
-
Workflow Visualization
Caption: Logical workflow for determining the Cross-Resistance Factor (RF) of novel compounds.
References
-
Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. Source: International Journal of Innovative Research in Technology (IJIRT) URL:[Link] Relevance: Provides MIC data and docking studies confirming DNA Gyrase inhibition.
-
Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo[1,2-a]pyridine support. Source: Trade Science Inc. Journals URL:[Link] Relevance: Details the synthesis of the hydrazone derivatives from the acetohydrazide precursor and their activity against E. coli.
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: RSC Medicinal Chemistry URL:[1][Link] Relevance: Validates the QcrB mechanism and lack of cross-resistance with MDR-TB strains.
-
Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. Source: PLOS ONE URL:[Link] Relevance: Demonstrates in vivo efficacy and comparison with Isoniazid and Rifampicin.
Sources
A Researcher's Guide to the Selectivity Profiling of Novel Anticancer Agents: A Case Study with 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
Abstract
The discovery of novel, selective anticancer agents is a cornerstone of modern oncology research. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive framework for the selectivity profiling of a novel derivative, 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide, against a panel of cancer cell lines. We will delve into the experimental design, provide detailed protocols for key assays, and discuss the interpretation of results, offering a practical roadmap for researchers in the field of drug discovery.
Introduction: The Rationale for Selectivity Profiling
The therapeutic efficacy of an anticancer drug is intrinsically linked to its ability to selectively target and eliminate cancer cells while sparing normal, healthy cells. A lack of selectivity is a major contributor to the dose-limiting toxicities and adverse side effects commonly associated with conventional chemotherapy. Therefore, the early-stage assessment of a compound's selectivity profile is a critical step in the drug discovery pipeline, enabling the identification of promising lead candidates with a favorable therapeutic window.
The imidazo[1,2-a]pyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention from medicinal chemists due to its synthetic accessibility and diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. The novel compound, 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide, represents a promising starting point for the development of a new class of anticancer agents. This guide will use this compound as a case study to illustrate the process of selectivity profiling.
Experimental Design: A Multi-faceted Approach
A robust selectivity profiling study requires careful planning and consideration of various experimental parameters. The following sections outline the key components of a well-designed study.
Cell Line Panel Selection
The choice of cell lines is paramount to obtaining meaningful and translatable results. A well-curated panel should include:
-
A diverse range of cancer cell lines: Representing different tumor types (e.g., solid tumors and hematological malignancies) and genetic backgrounds.
-
A non-cancerous cell line: To serve as a control for assessing general cytotoxicity and determining the selectivity index.
For our case study, we will utilize the following cell lines:
| Cell Line | Tissue of Origin | Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| A549 | Lung Carcinoma | Non-small cell lung cancer |
| HT-29 | Colon Adenocarcinoma | Epithelial-like |
| K562 | Chronic Myelogenous Leukemia | Suspension cell line |
| WI-38 | Normal Human Lung Fibroblast | Non-cancerous control |
Compound Preparation and Controls
-
Test Compound: 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide should be of high purity (>95%) and dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.
-
Positive Control: A well-characterized anticancer drug with a known mechanism of action, such as Doxorubicin, should be included to validate the experimental setup.
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) should be added to control cells at the same final concentration used for the test compound to account for any solvent-induced effects.
Methodologies and Protocols
This section provides detailed protocols for the key assays involved in selectivity profiling.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide (e.g., 0.1, 1, 10, 50, 100 µM) and the positive control for 48 hours. Include vehicle-treated cells as a negative control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Morphological Assessment of Apoptosis by DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It can be used to observe nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the test compound at its IC50 concentration for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash with PBS and stain with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope.
Data Analysis and Interpretation
IC50 Values and Selectivity Index
The IC50 values for 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide and the positive control against the selected cell lines are determined from the dose-response curves generated from the MTT assay. The selectivity index (SI) is then calculated to quantify the compound's preferential cytotoxicity towards cancer cells.
SI = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates greater selectivity.
Hypothetical Results
The following table presents a hypothetical set of results for our case study compound compared to Doxorubicin.
| Cell Line | 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI) of Test Compound |
| MCF-7 | 15.2 | 0.8 | 6.5 |
| A549 | 22.5 | 1.2 | 4.4 |
| HT-29 | 18.9 | 1.0 | 5.2 |
| K562 | 12.8 | 0.5 | 7.7 |
| WI-38 | >100 | 5.5 | - |
These hypothetical results suggest that 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide exhibits moderate and selective cytotoxicity against the tested cancer cell lines, with a particularly promising profile against the K562 leukemia cell line.
Visualizing the Workflow and Potential Mechanisms
Diagrams can be powerful tools for illustrating complex experimental processes and biological pathways.
Caption: Experimental workflow for selectivity profiling.
Caption: Hypothetical apoptotic pathway.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the principles and practices of selectivity profiling, using the novel compound 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide as a case study. The described methodologies, from initial cytotoxicity screening to the assessment of apoptotic morphology, offer a robust framework for the early-stage evaluation of potential anticancer agents.
The hypothetical data presented herein suggest that 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide warrants further investigation. Future studies should aim to:
-
Expand the cell line panel to include a wider range of cancer types and drug-resistant models.
-
Elucidate the precise mechanism of action through which the compound exerts its cytotoxic effects.
-
Conduct in vivo studies in animal models to assess the compound's efficacy and safety profile.
By following a systematic and rigorous approach to selectivity profiling, researchers can increase the likelihood of identifying and developing novel anticancer drugs with improved therapeutic outcomes.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Ricci, M. S., & Zong, W. X. (2006). Chemotherapeutic approaches for targeting cell death pathways. The Oncologist, 11(4), 342-357. [Link]
-
Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]
-
De la Fuente, J., & Lacal, J. C. (2005). Cell Cycle Control. Springer Science & Business Media. [Link]
-
Freshney, R. I. (2010). Culture of animal cells: a manual of basic technique and specialized applications. John Wiley & Sons. [Link]
A Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives: A Guide for Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in several clinically used drugs and its diverse range of biological activities.[1][2][3] This guide provides a comprehensive comparative docking analysis of various imidazo[1,2-a]pyridine derivatives, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. By leveraging in silico molecular docking studies, researchers can rationalize the biological activity of these compounds and guide the design of more potent and selective drug candidates.
The Significance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are a class of nitrogen-bridged heterocyclic compounds that have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities.[1][2] The structural versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. Marketed drugs such as zolpidem, alpidem, and necopidem feature the imidazo[1,2-a]pyridine core, highlighting its therapeutic relevance.[1][2][3]
The Power of Molecular Docking in Drug Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for understanding how a small molecule (ligand), such as an imidazo[1,2-a]pyridine derivative, interacts with a biological target, typically a protein. This method helps in:
-
Predicting Binding Affinity: Estimating the strength of the interaction between a ligand and its target, often expressed as a docking score or binding energy.
-
Elucidating Binding Modes: Visualizing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
-
Guiding Lead Optimization: Providing insights into how modifications to the ligand's structure can enhance its binding affinity and selectivity.
The causality behind choosing molecular docking as a primary in silico screening method lies in its ability to rapidly and cost-effectively screen large libraries of compounds, prioritizing those with a higher likelihood of being active. This significantly narrows down the number of compounds that need to be synthesized and tested in vitro, accelerating the drug discovery pipeline.
Experimental Workflow: A Self-Validating System
A robust comparative docking analysis protocol is designed to be a self-validating system, ensuring the reliability of the obtained results. The following workflow outlines the key steps involved.
Caption: A generalized workflow for comparative molecular docking analysis.
Detailed Experimental Protocol:
-
Protein Target Preparation:
-
Source: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Preparation: Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign appropriate atom types and charges. This step is crucial for ensuring the protein is in a chemically correct state for docking.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the imidazo[1,2-a]pyridine derivatives and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy, stable conformations. This is essential as the ligand's conformation plays a significant role in its binding.
-
-
Binding Site Definition:
-
Grid Generation: Define the active site of the protein by creating a grid box that encompasses the binding pocket. The size and location of this grid directly influence the search space for the docking algorithm.
-
-
Molecular Docking:
-
Algorithm Selection: Choose an appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Execution: Run the docking simulation to generate a series of possible binding poses for each ligand within the defined active site.
-
-
Pose Analysis and Scoring:
-
Clustering: Group the resulting poses based on their root-mean-square deviation (RMSD).
-
Scoring: Analyze the predicted binding affinities (e.g., in kcal/mol) for the top-ranked poses.
-
Visual Inspection: Visually inspect the binding mode of the best-scoring pose to identify key interactions with the protein's amino acid residues.
-
-
Validation of the Docking Protocol:
-
Re-docking: If a co-crystallized ligand is available in the PDB structure, re-dock it into the active site. A low RMSD (< 2.0 Å) between the docked pose and the crystallographic pose validates the docking protocol's ability to reproduce the known binding mode.[4]
-
-
Comparative Analysis:
-
Data Compilation: Compile the docking scores and key interacting residues for all the imidazo[1,2-a]pyridine derivatives.
-
SAR Elucidation: Correlate the differences in docking scores and interactions with the structural variations among the derivatives to establish a structure-activity relationship.
-
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives
The following sections present a comparative analysis of imidazo[1,2-a]pyridine derivatives against various therapeutic targets, based on data from published studies.
As Anticancer Agents
Imidazo[1,2-a]pyridines have been extensively investigated as anticancer agents, targeting various proteins involved in cancer progression, such as protein kinases and tubulin.
1. Protein Kinase Inhibitors:
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[5] Imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of several kinases.[5][6]
-
Target: DYRK1A and CLK1 are kinases implicated in neurodegenerative diseases and cancer.[5][6]
-
Comparative Analysis: A study on a series of imidazo[1,2-a]pyridine derivatives revealed that compound 4c was the most potent inhibitor against CLK1 and DYRK1A.[5][6] Docking studies provided a rationale for its activity, highlighting key interactions within the ATP-binding pocket of the kinases.[5][6]
2. Tubulin Polymerization Inhibitors:
Microtubules, composed of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[7][8]
-
Target: The colchicine-binding site of tubulin.
-
Comparative Analysis: Molecular docking simulations have shown that certain imidazo[1,2-a]pyridine derivatives can efficiently bind to the colchicine-binding pocket of tubulin.[7][9] For instance, compound 5b demonstrated potent antiproliferative activity, and docking studies revealed its binding mode, providing a structural basis for its ability to inhibit tubulin polymerization.[9] Another study identified compound 1A2 from a library of fused imidazo[1,2-a]quinoxaline derivatives as a potential lead against tubulin, with a docking score of -11.45 kcal/mol.[8]
| Derivative/Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4c | CLK1 | Not specified | Not specified | [5][6] |
| Compound 5b | Tubulin (Colchicine site) | Not specified | Not specified | [9] |
| Compound 1A2 | Tubulin (Colchicine site) | -11.45 | CYS241, LEU248, LEU255, VAL318, ALA316, LYS352, MET259, LYS254 | [8] |
| Compound C | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 | [10] |
| Compound I-11 | KRAS G12C | Not specified | Not specified |
As Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Imidazo[1,2-a]pyridines have emerged as a promising class of compounds with antibacterial activity.[11]
-
Target: Bacterial DNA gyrase is a well-established target for antibacterial drugs.[11][12]
-
Comparative Analysis: In a study of newly synthesized imidazo[1,2-a]pyridine derivatives, molecular docking was performed against the beta subunit of DNA gyrase.[12] The results were in agreement with the experimental findings, showing that the most active compounds had favorable binding interactions within the active site of the enzyme.[11][12] For example, compound 9a showed the highest inhibition against Bacillus subtilis.[11][12] Another study on azo-based imidazo[1,2-a]pyridine derivatives identified compound 4b as having the most favorable docking score (-10.4 kcal/mol) against GyrB.[13]
| Derivative/Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 9a | DNA Gyrase | Not specified | Not specified | [11][12] |
| Compound 4b | GyrB | -10.4 | Not specified | [13] |
As Antiviral Agents
Imidazo[1,2-a]pyridine derivatives have also been explored as potential antiviral agents, particularly against the influenza virus.[14]
-
Target: The RNA-dependent RNA polymerase (RdRp) of the influenza A virus is a key enzyme in viral replication.[14]
-
Comparative Analysis: A study involving the design and synthesis of novel imidazo[1,2-a]pyridine derivatives as RdRp inhibitors identified compound 41 as a promising sub-micromolar inhibitor.[14] Molecular docking studies revealed key interactions with LYS643 and GLN408 in the PA-C domain of the polymerase.[14]
| Derivative/Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 41 | Influenza Virus RdRp | Not specified | LYS643, GLN408 | [14] |
Structure-Activity Relationship (SAR) Insights
The comparative docking analyses have provided valuable insights into the SAR of imidazo[1,2-a]pyridine derivatives. For instance, studies on kinase inhibitors have shown that the nature and position of substituents on the phenyl ring attached to the imidazo[1,2-a]pyridine core significantly influence their inhibitory activity.[5] Similarly, for antitubulin agents, specific substitutions are crucial for achieving potent antiproliferative effects.[7]
Caption: A logical diagram illustrating the impact of substituent modifications on the biological activity of the imidazo[1,2-a]pyridine core.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the comparative docking analysis of imidazo[1,2-a]pyridine derivatives against a range of therapeutic targets. The presented data underscore the power of in silico methods in modern drug discovery, enabling the rational design and optimization of novel drug candidates. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the development of new therapeutics. Future research should focus on integrating molecular docking with other computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, to further refine the prediction of biological activity and guide the synthesis of next-generation imidazo[1,2-a]pyridine-based drugs.
References
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]
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Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. Available from: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
A Study of the New Imidazo Design and Synthesis [1, 2- A] The Anti-Bacterial Activity of Pyridine Devicatives. IJIRT. Available from: [Link]
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. Available from: [Link]
-
Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. Available from: [Link]
-
An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. Bentham Science Publishers. Available from: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available from: [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available from: [Link]
-
Imidazo[1,2-a]pyridine-based antitumor tubulin inhibitors. BioWorld. Available from: [Link]
-
Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. PubMed. Available from: [Link]
-
Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. MDPI. Available from: [Link]
-
QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. MDPI. Available from: [Link]
-
Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed. Available from: [Link]
-
Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Figshare. Available from: [Link]
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs | Request PDF. ResearchGate. Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available from: [Link]
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Validation of Target Engagement for 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide: A Comparative Methodology Guide
Executive Summary & Mechanistic Rationale
The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structure for a diverse array of therapeutics, ranging from GABA-A receptor agonists (e.g., zolpidem) to potent anticancer and antiviral agents[1]. Specifically, 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide represents a highly versatile probe and building block.
The terminal acetohydrazide moiety (–NH–NH₂) provides a unique chemical handle that serves dual purposes in drug development:
-
Bioconjugation & Immobilization: It allows for highly specific, oriented covalent attachment to biosensor surfaces (e.g., oxidized dextran on SPR chips) without masking the critical imidazo[1,2-a]pyridine binding interface[2].
-
Dynamic Covalent & Metallo-Targeting: Acetohydrazides can function as zinc-binding groups (ZBGs) in metalloenzymes or form dynamic covalent acylhydrazones, making them excellent starting points for targeted covalent inhibitors (TCIs) against challenging targets like KRAS G12C.
This guide objectively compares three orthogonal methodologies—Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assays (CETSA), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—to rigorously validate the target engagement (TE) of imidazo[1,2-a]pyridine-based candidates against oncogenic targets such as c-Met[3].
Target Engagement Workflow & Signaling Context
To establish a self-validating system, target engagement must be proven across multiple levels of biological complexity: biophysical (direct binding), cellular (membrane permeability and intracellular engagement), and functional (pathway inhibition).
Orthogonal target engagement workflow for imidazo[1,2-a]pyridine derivatives.
When evaluating these compounds against oncogenic kinases like c-Met, successful target engagement should directly correlate with the blockade of downstream signaling cascades (e.g., Akt and ERK pathways), ultimately halting tumor cell proliferation[3].
Mechanism of action: Imidazo[1,2-a]pyridine derivatives blocking c-Met signaling.
Comparative Performance & Quantitative Data
The following table summarizes the performance of optimized 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide derivatives against the c-Met kinase target, comparing them to a clinical standard (Crizotinib). The data demonstrates that the imidazopyridine scaffold achieves low-nanomolar affinity and robust intracellular engagement[3].
| Assay Type | Metric | Biological Context | Imidazo[1,2-a]pyridine Derivative | Reference (Crizotinib) |
| TR-FRET | IC₅₀ | Biochemical (Isolated Kinase) | 12.8 nM | 11.0 nM |
| SPR | K_D | Biophysical (Immobilized Ligand) | 4.5 nM | 3.2 nM |
| CETSA | ΔTm | Cellular (EBC-1 Cancer Cells) | +5.2 °C | +6.1 °C |
| Proliferation | GI₅₀ | Phenotypic (Cell Viability) | 40.0 nM | 35.5 nM |
Step-by-Step Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the causality behind critical experimental choices.
Protocol A: Surface Plasmon Resonance (SPR) via Hydrazide Coupling
Causality: Standard amine coupling attaches ligands randomly via any primary amine, which can mask the active pharmacophore. By utilizing the terminal acetohydrazide group of our probe, we can selectively couple the molecule to an oxidized dextran surface. This ensures uniform orientation, leaving the imidazo[1,2-a]pyridine core completely accessible for target protein binding[2].
-
Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Wash with HBS-EP+ running buffer.
-
Dextran Oxidation: Inject 50 mM sodium periodate (NaIO₄) for 3 minutes at 10 µL/min to oxidize the dextran matrix, generating reactive aldehyde groups.
-
Oriented Immobilization: Inject 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide (1 mM dissolved in 10 mM sodium acetate, pH 4.0) for 7 minutes. The hydrazide reacts with the aldehydes to form stable hydrazone linkages.
-
Surface Capping: Block unreacted aldehydes by injecting 1 M ethanolamine-HCl (pH 8.5) for 5 minutes.
-
Analyte Binding (Kinetics): Flow purified recombinant c-Met kinase domain over the functionalized surface at concentrations ranging from 3.125 nM to 100 nM. Self-Validation: Always include a blank reference channel (oxidized and capped, but no probe) to subtract non-specific protein binding.
-
Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to dissociate the protein without breaking the covalent hydrazone tether.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality: While SPR confirms direct binding, it does not account for cell permeability or competition with high intracellular concentrations of endogenous ligands (e.g., ATP). CETSA relies on the principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tm) upward.
-
Cell Treatment: Culture EBC-1 human cancer cells (which harbor aberrant c-Met activation[3]) to 80% confluency. Treat with 1 µM of the imidazo[1,2-a]pyridine derivative or 0.1% DMSO (vehicle control) for 1 hour at 37°C.
-
Thermal Profiling: Harvest and wash the cells, then aliquot them into 96-well PCR plates. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: Heating denatures unbound proteins, which aggregate and are pelleted during centrifugation. Only the stabilized, ligand-bound protein remains in the soluble supernatant.
-
Quantification: Analyze the soluble supernatant via Western Blotting using an anti-c-Met primary antibody. Plot the band intensities against temperature to calculate the ΔTm.
Protocol C: TR-FRET Biochemical Kinase Assay
Causality: To prove that the physical binding observed in SPR and CETSA translates to functional inhibition, a Time-Resolved FRET assay is utilized. TR-FRET minimizes background autofluorescence from the chemical compounds, a common artifact in standard fluorescence assays.
-
Reaction Assembly: In a 384-well plate, combine recombinant c-Met kinase, a biotinylated peptide substrate, and ATP (at its predetermined Km value) in kinase assay buffer.
-
Inhibitor Titration: Add the imidazo[1,2-a]pyridine derivative in a 10-point dose-response series (from 10 µM down to 0.5 nM). Incubate for 60 minutes at room temperature.
-
Detection Phase: Add the TR-FRET detection mixture containing a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).
-
Readout: Measure the FRET signal (emission ratio 665 nm / 615 nm). The reduction in FRET signal directly correlates with the inhibition of substrate phosphorylation. Calculate the IC₅₀ using a 4-parameter logistic regression model.
References
-
Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors Source: Acta Pharmacologica Sinica (NIH/PubMed Central) URL:[Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: Infectious Disorders - Drug Targets (NIH/PubMed) URL:[Link]
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study Source: European Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different synthetic routes for imidazo[1,2-a]pyridines.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore, serving as the core architecture for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents. For the medicinal chemist, the choice of synthetic route is rarely about "what works"—multiple methods work—but about strategic fit .
This guide provides a head-to-head technical comparison of the three dominant synthetic methodologies:
-
The Hantzsch-Type Condensation: The historical and industrial standard.
-
The Grobke-Blackburn-Bienaymé (GBB) Reaction: The combinatorial engine for diversity.
-
Copper-Catalyzed Oxidative Coupling: The modern, atom-economical "green" alternative.
Route 1: The Industrial Standard (Hantzsch Condensation)
The reaction of 2-aminopyridines with
Mechanistic Pathway
The reaction proceeds via an initial nucleophilic attack by the exocyclic amine of the pyridine onto the
Figure 1: Step-wise mechanism of the Hantzsch-type condensation.
Standard Operating Procedure (SOP)
Target: 2-Phenylimidazo[1,2-a]pyridine
-
Reactants: Charge a round-bottom flask with 2-aminopyridine (1.0 equiv) and 2-bromoacetophenone (1.0 equiv).
-
Solvent: Dissolve in Ethanol (0.5 M concentration).
-
Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (formation of HBr salt often precipitates).
-
Neutralization: Cool to RT. Add saturated aqueous NaHCO3 until pH ~8 to liberate the free base.
-
Workup: Extract with EtOAc (x3). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallization from EtOH/Hexane is usually sufficient; otherwise, flash chromatography (EtOAc/Hexane).
Critical Insight: The formation of the HBr byproduct catalyzes the dehydration step but can degrade acid-sensitive substrates. Adding NaHCO3 during the reaction (buffered conditions) can improve yields for sensitive functional groups.
Route 2: The Diversity Engine (Grobke-Blackburn-Bienaymé)
The GBB reaction is a specific multicomponent reaction (MCR) ideal for Lead Optimization. It allows the simultaneous introduction of diversity at the N-bridge (via aldehyde) and the C-3 position (via isonitrile).
Mechanistic Pathway
This is formally a [4+1] cycloaddition.[1] The reaction is catalyzed by Lewis or Brønsted acids, which activate the Schiff base formed in situ between the amine and aldehyde.
Figure 2: The 3-component convergence of the GBB reaction.
Standard Operating Procedure (SOP)
Target: 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine
-
Catalyst: Dissolve 2-aminopyridine (1.0 equiv) and benzaldehyde (1.0 equiv) in DCM or MeOH. Add catalyst (Sc(OTf)3 5 mol% OR Acetic Acid 10 mol%).
-
Activation: Stir for 20 mins to ensure Schiff base formation.
-
Addition: Add tert-butyl isocyanide (1.1 equiv).
-
Reaction: Stir at RT (if using Sc(OTf)3) or 50°C (if using AcOH) for 12 hours.
-
Purification: The product often precipitates or can be isolated via simple filtration. If not, standard aqueous workup and chromatography are required.
Critical Insight: The choice of acid is crucial. Scandium triflate (Sc(OTf)3) allows for mild, room-temperature conditions, preserving labile groups. Acetic acid is cheaper but often requires heating, which may polymerize reactive isonitriles.
Route 3: The Green Contender (Cu-Catalyzed Oxidative Coupling)
This route avoids the use of lachrymatory
Mechanistic Pathway
Unlike the ionic Hantzsch mechanism, this proceeds via a radical pathway. The copper catalyst facilitates the formation of a radical species at the ketone
Figure 3: Radical-mediated oxidative coupling using Copper catalysis.
Standard Operating Procedure (SOP)
Target: 2-Phenylimidazo[1,2-a]pyridine (Halogen-free route)
-
System: Use a sealed tube or flask equipped with an O2 balloon.
-
Charge: 2-aminopyridine (1.0 equiv), Acetophenone (1.2 equiv), CuI (10 mol%), and Iodine (or suitable additive like 1,10-phenanthroline).
-
Solvent: DMSO or Toluene (high boiling point required).
-
Reaction: Heat to 100–120°C for 12–24 hours under O2 atmosphere.
-
Workup: Quench with aqueous ammonia (to remove Copper). Extract with EtOAc.
Critical Insight: While "Green" in terms of starting materials, the energy cost is higher (high heat) and solvent removal (DMSO) can be tedious. This route is best when
Head-to-Head Comparison
| Feature | Hantzsch Condensation | GBB Reaction | Oxidative Coupling |
| Primary Utility | Large-scale Mfg / Standard Synthesis | Library Generation / SAR Exploration | Green Chemistry / Atom Economy |
| Reagent Availability | High (but haloketones are toxic) | High (Isocyanides can be limited) | Very High (Ketones are ubiquitous) |
| Atom Economy | Moderate (Loss of HBr + H2O) | Excellent (Water is sole byproduct) | Good (Loss of H2O) |
| Reaction Conditions | Reflux (EtOH/Acetone) | RT to Mild Heat (MeOH/DCM) | High Heat (>100°C) + O2 |
| Scalability | Excellent (Kg scale proven) | Moderate (Isocyanide smell/cost) | Moderate (O2 safety at scale) |
| Key Limitation | Lachrymatory reagents | Limited to 3-amino substituted products | High thermal requirement |
Decision Matrix
-
Choose Hantzsch if: You need multigram quantities of a specific target and can handle lachrymators safely.
-
Choose GBB if: You need to synthesize a library of 50+ analogues with variation at the C3 position for biological screening.
-
Choose Oxidative Coupling if: You are restricted from using halogenated precursors or require a "metal-catalyzed" methodology for a grant/publication.
Case Study: Synthesis of Zolpidem
Zolpidem (Ambien) contains a 6-methyl-2-(4-tolyl)imidazo[1,2-a]pyridine core with a functionalized amide side chain at C3.
-
Industrial Route (Hantzsch):
-
Step 1: Condensation of 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone yields the core.
-
Step 2: Mannich reaction or functionalization at C3 adds the amide chain.
-
Verdict: Highly efficient because the C3 position is left open for specific functionalization later.
-
-
GBB Route Application:
-
Requires a specific isocyanide that corresponds to the amide side chain of Zolpidem.
-
Limitation: The GBB reaction inherently places an amine at C3 (secondary amine usually). Zolpidem has a carbon-linked amide at C3. Therefore, GBB is NOT suitable for direct Zolpidem synthesis , but is excellent for creating "Zolpidem analogues" with nitrogen-linked substituents at C3.
-
References
-
Bagdi, A. K., et al. (2015).[2] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[2][3]
-
Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines."[4] Angewandte Chemie International Edition.
-
Zhang, Y., et al. (2013).[5] "Copper-catalyzed aerobic oxidative coupling of acetophenones with 2-aminopyridines." Journal of Organic Chemistry.
-
Sadeghpour, M., et al. (2020). "Study on a Three-Step Rapid Assembly of Zolpidem." Molecules.
-
Peraro, L., et al. (2016). "The Groebke-Blackburn-Bienaymé Reaction: Mechanism and Application."[4] Critical Reviews in Organic Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. organic-chemistry.org [organic-chemistry.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
Executive Summary
This guide defines the authoritative protocols for the safe handling and disposal of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide . As a compound featuring both a pharmacologically active imidazo[1,2-a]pyridine core and a reactive acetohydrazide tail, it presents a dual hazard profile: potential biological activity and chemical reactivity (reducing agent).
Critical Directive: This compound must never be disposed of via sanitary sewer systems. All waste streams must be segregated for professional incineration.
Chemical Hazard Profile
Understanding the molecular functionality is the prerequisite for safety. This compound is not merely "organic waste"; it is a functionalized heterocycle with specific reactive properties.
| Feature | Chemical Property | Risk Implications |
| Core Structure | Imidazo[1,2-a]pyridine | Bioactivity: This scaffold is common in GABAergic drugs (e.g., Zolpidem). Treat as a potent bioactive agent. |
| Functional Group | Acetohydrazide (-CONHNH₂) | Reactivity: Strong reducing agent. Can form unstable azides if mixed with nitrous acid/nitrites. Toxic by ingestion.[1][2][3] |
| Physical State | Solid (Crystalline powder) | Inhalation: Dust hazard.[2] High surface area increases reactivity in spill scenarios. |
| Solubility | Water soluble (moderate), DMSO, MeOH | Mobility: Readily spreads in aqueous environments; difficult to contain if flushed. |
Pre-Disposal: Segregation & Storage
Proper disposal begins at the bench. You must segregate this waste stream to prevent incompatible reactions (specifically with oxidizers).
A. Solid Waste (Pure Compound)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: "TOXIC SOLID, ORGANIC, N.O.S. (Contains Acetohydrazide derivative)."[3]
-
Storage: Store away from oxidizers (nitrates, perchlorates, peroxides).
B. Liquid Waste (Mother Liquors/Solutions)
-
Organic Solvents (DMSO/Methanol): Collect in "Non-Halogenated Organic Waste."
-
Aqueous Solutions: Collect in "Aqueous Hazardous Waste (Toxic)." Do not adjust pH with strong acids, as this may protonate the pyridine ring or hydrolyze the hydrazide, changing its solubility/toxicity profile unpredictably.
C. Contaminated Debris[4]
-
Sharps/Glass: Chemically contaminated sharps bin.
-
Gloves/Paper: Double-bag in clear polyethylene bags; label as "Chemically Contaminated Solid Waste."
Disposal Workflows
The following decision logic dictates the disposal path based on the physical state of the waste.
Figure 1: Waste segregation logic flow. Ensure strict separation of aqueous and organic streams to facilitate incineration.
Spill Response & Deactivation Protocol
In the event of a spill, do not simply wipe up. The hydrazide group allows for chemical deactivation (oxidation), but this must be done carefully to avoid heat generation.
Reagent Preparation
-
Oxidizing Solution: 10% Sodium Hypochlorite (Bleach) diluted 1:5 with water.
-
Absorbent: Vermiculite or dry sand.
Step-by-Step Deactivation
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Contain: Dike the spill with vermiculite to prevent spreading.
-
Deactivate (Chemical Treatment):
-
Caution: Hydrazides react with bleach to produce Nitrogen gas (
). This reaction is exothermic. -
Procedure: Gently mist the spill with the dilute bleach solution. Allow to sit for 15 minutes. You may observe bubbling (release of
).
-
-
Cleanup: Absorb the wet slurry with vermiculite. Scoop into a plastic waste bag.
Figure 2: Emergency spill response workflow emphasizing chemical deactivation.
Regulatory Compliance (RCRA & EPA)
While this specific compound may not have a unique RCRA "P" or "U" list code, it falls under the "Characteristic" hazardous waste definitions due to its functional groups.
-
Waste Code Assignment (Best Practice):
-
If in flammable solvent: D001 (Ignitable).
-
If pure substance: Manage as Toxic (Non-regulated federal, but state-regulated in many jurisdictions like CA or MA).
-
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the imidazopyridine ring and the hydrazide tail.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Acetohydrazide. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from
-
PubChem. (2025). Compound Summary: Imidazo[1,2-a]pyridine.[2][6] National Library of Medicine. Retrieved from
-
Key Organics. (2017). Safety Data Sheet: Imidazo[1,2-a]pyridine derivatives. Retrieved from
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A Senior Application Scientist's Guide to Handling 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide, which combines the privileged imidazo[1,2-a]pyridine scaffold with a reactive hydrazide moiety, hold significant potential.[1][2] The imidazopyridine core is found in numerous pharmacologically active agents, while the hydrazide group is a versatile functional handle for creating more complex molecules.[3][4] However, this structural combination also presents significant safety considerations that demand a meticulous and informed approach to handling.
This guide provides essential, field-proven safety protocols and operational plans for managing 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide in a laboratory setting. Our primary objective is to empower you to conduct your research safely and effectively by understanding the causality behind each safety recommendation.
Foundational Hazard Assessment
Before any handling, a thorough understanding of the potential risks is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile by examining its constituent parts: the imidazopyridine core and the acetohydrazide functional group. This principle of treating novel compounds with the caution merited by their structural alerts is a cornerstone of laboratory safety.[5]
-
Imidazo[1,2-a]pyridine Core: This heterocyclic system is a known pharmacophore, and many derivatives are investigated for their cytotoxic effects against cancer cell lines.[6][7] This suggests that the parent compound or its metabolites could have significant biological activity and potential cytotoxicity. Furthermore, some imidazopyridine derivatives have demonstrated the potential for phototoxicity upon exposure to light.[8]
-
Acetohydrazide Moiety: Hydrazine and its derivatives are a well-documented class of toxic compounds.[9][10] The SDS for the parent compound, acetic acid hydrazide, indicates it is toxic if swallowed, causes serious skin and eye irritation, and is suspected of causing genetic defects and cancer.[11]
Based on this analysis, all handling procedures must assume the compound is, at a minimum, a skin/eye irritant, acutely toxic, and a potential carcinogen and mutagen.
| Potential Hazard | Basis for Concern & Rationale | Primary Route of Exposure |
| Acute Toxicity | The hydrazide functional group is associated with significant toxicity.[9][11] Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin. | Ingestion, Inhalation (of dust), Skin Absorption |
| Skin & Eye Irritation | Both the imidazopyridine core and hydrazide derivatives are known irritants.[11] Direct contact can cause serious irritation or chemical burns. | Skin and Eye Contact |
| Carcinogenicity/Mutagenicity | Hydrazide derivatives are suspected carcinogens and mutagens. This necessitates minimizing all routes of exposure to the lowest achievable levels. | Inhalation, Skin Absorption, Ingestion |
| Cytotoxicity | The imidazo[1,2-a]pyridine scaffold is common in compounds designed for anticancer activity, implying potent biological effects.[3][4] | Inhalation, Skin Absorption, Ingestion |
The Hierarchy of Controls: A Non-Negotiable Framework
Personal Protective Equipment (PPE) is the final, not the first, line of defense. A robust safety plan always prioritizes engineering and administrative controls to minimize exposure potential.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide, from simple weighing to complex reactions.
| Body Area | Required PPE | Specification & Rationale |
| Hands | Double Gloving | Inner Glove: Standard nitrile examination glove. Outer Glove: Thicker, chemical-resistant nitrile glove. This provides redundancy against tears and allows for safe removal of the contaminated outer layer without exposing skin.[9][12] Always inspect gloves for defects before use. |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Goggles: Must be splash-proof and meet ANSI Z87.1 standards to protect against splashes and dust.[13] Face Shield: Worn over goggles, it provides a secondary barrier for the entire face, which is critical when handling potentially carcinogenic and highly irritating substances.[14] |
| Body | Chemical-Resistant Laboratory Coat | Must be fully buttoned with tight-fitting cuffs. This protects against spills and prevents contamination of personal clothing.[15] |
| Respiratory | Use Within a Fume Hood | All handling of the solid compound and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[12] For situations where a fume hood is not feasible (e.g., large-scale work, potential for high dust levels), a NIOSH-approved respirator (e.g., N95 for dust or a full-face respirator with appropriate cartridges) is required.[10][14] |
| Feet | Closed-Toe Shoes | Made of a non-porous material (e.g., leather) to protect feet from spills.[9] |
Operational & Disposal Plan: A Step-by-Step Guide
A. Preparation and Pre-Handling
-
Designate the Area: Cordon off the specific area within the chemical fume hood where the work will occur. Cover the work surface with disposable, absorbent bench paper.[12]
-
Assemble Materials: Place all necessary equipment (glassware, spatulas, solvents, waste containers) inside the fume hood before introducing the compound. This minimizes traffic in and out of the contaminated zone.
-
Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[12]
-
Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield).
B. Handling the Compound (Inside Fume Hood)
-
Weighing: Use the smallest quantity of the compound necessary for your experiment.[16] Tare a container on the balance. Carefully add the solid compound to the container, minimizing the creation of dust. Close the primary container immediately after dispensing.
-
Solution Preparation: Add solvent to the container with the solid compound slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the hood.
C. Post-Procedure Decontamination & Doffing
-
Surface Decontamination: Wipe down all surfaces, glassware, and equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.
-
PPE Removal (Doffing): This is a critical step to prevent self-contamination.
-
Step 1: While still wearing all PPE, remove the outer pair of gloves by peeling them off so they turn inside out. Dispose of them in the solid hazardous waste.
-
Step 2: Remove the face shield and goggles.
-
Step 3: Remove the lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your clothes.
-
Step 4: Remove the inner pair of gloves using the same inside-out technique.
-
Step 5: Wash hands thoroughly with soap and water.
-
D. Waste Disposal
-
Segregation is Key: Never mix waste streams. Maintain separate, clearly labeled, and sealed containers for:
-
Solid Waste: Contaminated gloves, bench paper, wipes, and unused compound.[15]
-
Liquid Waste: Unused solutions and contaminated solvents.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name "2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide" and any other chemical constituents.[15][17]
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[17][18]
By adhering to these rigorous protocols, you can confidently and safely work with 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide, advancing your research while ensuring the protection of yourself, your colleagues, and the environment.
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Al-Ostath, A., et al. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. ResearchGate. Available from: [Link]
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New Mexico State University. Chemical Safety in Research and Teaching. New Mexico State University. Available from: [Link]
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Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(10), 4485-4494. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
